molecular formula C49H58ClN11O6 B10825840 BIIE-0246 hydrochloride

BIIE-0246 hydrochloride

Cat. No.: B10825840
M. Wt: 932.5 g/mol
InChI Key: VYCYUWJROWCJJH-MFNWJDDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BIIE-0246 hydrochloride is a useful research compound. Its molecular formula is C49H58ClN11O6 and its molecular weight is 932.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H58ClN11O6

Molecular Weight

932.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride

InChI

InChI=1S/C49H57N11O6.ClH/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43;/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53);1H/t40-,43?;/m0./s1

InChI Key

VYCYUWJROWCJJH-MFNWJDDUSA-N

Isomeric SMILES

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl

Origin of Product

United States

Foundational & Exploratory

BIIE-0246 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become an invaluable pharmacological tool for the in vitro and in vivo investigation of Y2 receptor-mediated physiological and pathophysiological processes.[3] This technical guide provides an in-depth overview of the mechanism of action of BIIE-0246, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Core Mechanism of Action: Competitive Antagonism of the NPY Y2 Receptor

BIIE-0246 functions as a competitive antagonist at the NPY Y2 receptor, a G-protein coupled receptor (GPCR).[3][4] Structurally, BIIE-0246 is an L-arginine derivative that mimics the C-terminal RQRYamide motif of the endogenous ligands for the Y2 receptor, NPY, and Peptide YY (PYY).[3][4] This structural mimicry allows BIIE-0246 to bind to the Y2 receptor with high affinity, thereby preventing the binding of endogenous agonists and inhibiting downstream signaling.[3] The antagonistic properties of BIIE-0246 have been demonstrated by its ability to produce a concentration-dependent rightward shift in the dose-response curve of NPY in functional assays.[3][5]

The NPY Y2 receptor is predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[3] Its activation by endogenous ligands typically leads to the inhibition of neurotransmitter release. By blocking this receptor, BIIE-0246 effectively removes this inhibitory feedback loop, leading to an enhancement of neurotransmitter release.

Signaling Pathway

The NPY Y2 receptor, like other members of the NPY receptor family, is a rhodopsin-like (class A) GPCR.[3] Upon activation by an agonist, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. BIIE-0246, by competitively binding to the Y2 receptor, prevents this cascade of events.

NPY_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY/PYY NPY / PYY (Endogenous Agonists) Y2R NPY Y2 Receptor NPY/PYY->Y2R Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter Neurotransmitter Release Inhibition Gi->Neurotransmitter Inhibits Release cAMP ↓ cAMP AC->cAMP Reduces

Figure 1: NPY Y2 Receptor Signaling Pathway and BIIE-0246 Inhibition.

Quantitative Data: Binding Affinity and Selectivity

BIIE-0246 exhibits high affinity for the NPY Y2 receptor and remarkable selectivity over other NPY receptor subtypes.[1] This high selectivity is a key feature that makes it a valuable research tool.

Parameter Species/System Value Reference
IC50 Human Y2 Receptor3.3 nM[3][6]
Rat Y2 Receptor (HEK293 cells)15 nM[1][5]
Rabbit Kidney Y2 Receptor7.5 nM[3][4]
Ki Rat Y2 Receptor8 - 15 nM[7]
pA2 Rat Vas Deferens8.1[5][8]
Dog Saphenous Vein8.6[5][8]
Selectivity Over Y1, Y4, and Y5 receptors>650-fold[1]

Table 1: Binding Affinity and Functional Antagonism of BIIE-0246

Receptor Subtype Binding Affinity (IC50) Reference
rY1R >10,000 nM[3]
rY4R >10,000 nM[3]
rY5R >10,000 nM[3]

Table 2: Selectivity Profile of BIIE-0246 against other rat NPY receptor subtypes.

Experimental Protocols

The characterization of BIIE-0246 has been established through a series of key in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity and selectivity of a compound for its target receptor.

Objective: To determine the IC50 of BIIE-0246 for the NPY Y2 receptor.

Methodology:

  • Preparation of Membranes: Membranes are prepared from HEK293 cells transfected with the cDNA for the desired NPY receptor subtype (e.g., rat Y2 receptor) or from tissues known to express the receptor, such as the rat brain or human frontal cortex.[5][8]

  • Incubation: The membranes are incubated with a specific radioligand for the Y2 receptor, typically [125I]PYY3-36, in the presence of increasing concentrations of BIIE-0246.[5][8]

  • Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.

  • Data Analysis: The concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Membranes Cell Membranes (with Y2 Receptors) Incubation_Mix Incubation Mixture Membranes->Incubation_Mix Radioligand [125I]PYY3-36 (Radioligand) Radioligand->Incubation_Mix BIIE0246 BIIE-0246 (Varying Concentrations) BIIE0246->Incubation_Mix Filtration Filtration Incubation_Mix->Filtration Gamma_Counting Gamma Counting Filtration->Gamma_Counting IC50_Calc IC50 Calculation Gamma_Counting->IC50_Calc

Figure 2: Workflow for a Radioligand Binding Assay.
Functional Bioassays (e.g., Rat Vas Deferens Assay)

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency.

Objective: To determine the functional antagonist potency (pA2 value) of BIIE-0246.

Methodology:

  • Tissue Preparation: The rat vas deferens is isolated and mounted in an organ bath containing a physiological salt solution.[5][8]

  • Stimulation: The tissue is electrically stimulated to induce twitch responses, which are inhibited by NPY through the activation of presynaptic Y2 receptors.

  • Concentration-Response Curve: A cumulative concentration-response curve for NPY is generated by adding increasing concentrations of NPY to the organ bath and measuring the inhibition of the twitch response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of BIIE-0246, and a new concentration-response curve for NPY is generated.

  • Data Analysis: The parallel rightward shift in the NPY concentration-response curve in the presence of BIIE-0246 is used to calculate the pA2 value, which is a measure of the antagonist's potency.[5][8]

Pharmacokinetics and In Vivo Activity

While BIIE-0246 is a potent and selective tool for in vitro studies, its in vivo application is characterized by certain limitations. It is described as a large and flexible peptidomimetic molecule with poor drug-like properties, including low permeability and high plasma protein binding.[3]

  • Administration: For in vivo investigations, BIIE-0246 is best administered via parenteral routes.[3] For studying its effects on the central nervous system, direct administration into the brain region of interest or intrathecal injection is often employed due to its limited ability to cross the blood-brain barrier.[3]

  • Duration of Action: The duration of action of BIIE-0246 after intravenous or intraperitoneal administration is relatively short, with an estimated half-life of less than 3 hours in mice.[3]

  • In Vivo Efficacy: Despite these limitations, BIIE-0246 has been successfully used in numerous in vivo studies to elucidate the physiological roles of the Y2 receptor. For instance, it has been shown to antagonize Y2 receptor agonist-induced vasoconstriction in a dose-dependent manner in anesthetized pigs.[9] It has also been used to investigate the role of Y2 receptors in appetite regulation, anxiety, and pain.[2][7][10] In studies on diet-induced obesity in mice, peripherally administered BIIE-0246 showed beneficial effects on the metabolic status when combined with elevated NPY levels.[11]

Conclusion

This compound is a cornerstone pharmacological tool for the study of the NPY Y2 receptor. Its high potency, selectivity, and well-characterized competitive antagonistic mechanism of action have enabled significant advances in understanding the multifaceted roles of the Y2 receptor in health and disease. While its pharmacokinetic profile presents challenges for systemic therapeutic applications, its value as a research compound remains undisputed. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and experimental methodologies, to aid researchers in the effective design and interpretation of studies involving this important Y2 receptor antagonist.

References

BIIE-0246 Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor.[1] Since its development, it has become a standard pharmacological tool for the in vitro and in vivo study of Y2 receptor-mediated physiological and pathophysiological processes.[2][3] The NPY system, which includes four G-protein coupled receptors in humans (Y1, Y2, Y4, and Y5), is integral to a wide range of functions such as appetite regulation, anxiety, and energy homeostasis.[2][3][4] BIIE-0246's high affinity for the Y2 subtype, coupled with its excellent selectivity over other NPY receptors, makes it an invaluable tool for dissecting the specific roles of the Y2 receptor pathway.[5][6] This guide provides a detailed overview of the binding characteristics of BIIE-0246, experimental protocols for its characterization, and visualization of its associated signaling pathways.

Binding Affinity and Selectivity Profile of BIIE-0246

BIIE-0246 demonstrates high-affinity binding to the NPY Y2 receptor across multiple species and preparations. Its selectivity is a key attribute, with affinity for other NPY receptor subtypes being significantly lower.

Quantitative Binding Data

The binding affinity of BIIE-0246 is typically determined through competitive radioligand binding assays, where it competes with a radiolabeled ligand, such as [¹²⁵I]PYY₃₋₃₆ or [¹²⁵I]-NPY, for binding to the Y2 receptor.[3][5] The resulting data, expressed as IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) or Kᵢ (the inhibitory constant), quantifies its binding potency.

Receptor SubtypePreparationRadioligandAffinity Value (IC₅₀)Reference
Human Y2 (hY2) SMS-KAN Cells[¹²⁵I]-NPY3.3 nM[2][3]
Rat Y2 (rY2) HEK293 Cells[¹²⁵I]PYY₃₋₃₆15 ± 3 nM[5]
Rat Y2 Rat Brain Homogenates[¹²⁵I]PYY₃₋₃₆8 - 10 nM[5]
Human Y2 Human Frontal Cortex[¹²⁵I]PYY₃₋₃₆8 nM[5]
Rabbit Y2 Rabbit Kidney[¹²⁵I]-NPY7.5 nM[2][3]
Rat Y1 (rY1) HEK293 Cells[¹²⁵I]GR231118>10,000 nM (>650-fold selectivity)[1][2][5]
Rat Y4 (rY4) HEK293 Cells[¹²⁵I]hPP>10,000 nM (>650-fold selectivity)[1][2][5]
Rat Y5 (rY5) HEK293 Cells[¹²⁵I][Leu³¹,Pro³⁴]PYY>10,000 nM (>650-fold selectivity)[1][2][5]

Table 1: Summary of BIIE-0246 Binding Affinity and Selectivity.

Functional assays further confirm its antagonist properties. In the rat vas deferens, a classic Y2 bioassay, BIIE-0246 produced parallel shifts in the NPY concentration-response curve, yielding a pA₂ value of 8.1, which is indicative of competitive antagonism.[2][5][6]

Selectivity Profile Visualization

The following diagram illustrates the high selectivity of BIIE-0246 for the Y2 receptor compared to other NPY receptor subtypes.

G cluster_0 BIIE-0246 cluster_1 NPY Receptor Subtypes BIIE BIIE-0246 Y2 Y2 Receptor BIIE->Y2 High Affinity (IC₅₀ = 3-15 nM) Y1 Y1 Receptor BIIE->Y1 Very Low Affinity (IC₅₀ > 10,000 nM) Y4 Y4 Receptor BIIE->Y4 Very Low Affinity (IC₅₀ > 10,000 nM) Y5 Y5 Receptor BIIE->Y5 Very Low Affinity (IC₅₀ > 10,000 nM)

BIIE-0246 demonstrates high binding affinity for Y2 and poor affinity for other NPY receptors.

Experimental Protocols

The characterization of BIIE-0246's binding profile relies on established in vitro assays. The following sections detail the typical methodologies employed.

Membrane Preparation from Tissues or Cultured Cells

A crucial first step is the preparation of cell membranes expressing the target receptor.

  • Homogenization: Tissues or harvested cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]

  • Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 5-10 minutes) to remove nuclei and large cellular debris.[8]

  • Membrane Pelleting: The resulting supernatant is collected and subjected to high-speed centrifugation (e.g., 20,000 to 100,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[7][8]

  • Washing and Storage: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away cytosolic components. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

Competitive Radioligand Binding Assay

This assay quantifies the ability of BIIE-0246 to displace a radiolabeled ligand from the Y2 receptor.

  • Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 250-500 µL per well.[7][8]

  • Component Addition: To each well, the following are added in sequence:

    • Cell membrane preparation (e.g., 50-120 µg of protein for tissue membranes).[7]

    • Varying concentrations of the unlabeled competitor, BIIE-0246.

    • A fixed concentration of the radioligand (e.g., [¹²⁵I]PYY₃₋₃₆).[5]

  • Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[7]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7][8] This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled NPY agonist) from total binding. The IC₅₀ value is determined by fitting the competition data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis P1 Prepare Y2 Receptor-Expressing Cell Membranes A1 Combine Membranes, BIIE-0246, and Radioligand in 96-well Plate P1->A1 P2 Prepare Serial Dilutions of BIIE-0246 P2->A1 P3 Prepare Radioligand ([¹²⁵I]PYY₃₋₃₆) Solution P3->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapid Vacuum Filtration (Separates Bound from Free Ligand) A2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Measure Radioactivity with Scintillation Counter S2->S3 D1 Plot % Specific Binding vs. [BIIE-0246] S3->D1 D2 Calculate IC₅₀ Value (Non-linear Regression) D1->D2

Workflow for a competitive radioligand binding assay to determine BIIE-0246 affinity.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[4][9] Upon activation by endogenous agonists like NPY or Peptide YY (PYY), it couples primarily to the Gαi/o family of G-proteins.[10][11] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][11] A key function of the Y2 receptor, particularly in the nervous system, is its presynaptic localization, where its activation inhibits neurotransmitter release, acting as an auto-inhibitory feedback mechanism.[4][12]

Signaling Pathway Diagram

G cluster_EC cluster_Membrane Plasma Membrane cluster_IC NPY NPY / PYY (Agonist) Y2R Y2 Receptor NPY->Y2R Activates BIIE BIIE-0246 (Antagonist) BIIE->Y2R Blocks Gi Gαi/o Protein Y2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca ↓ Ca²⁺ Influx Gi->Ca Modulates Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuro ↓ Neurotransmitter Release PKA->Neuro Ca->Neuro

References

BIIE-0246 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Developed by Boehringer Ingelheim, it has become an invaluable pharmacological tool for in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of the NPY Y2 receptor.[4] This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound, tailored for professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

BIIE-0246 is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of the endogenous NPY and peptide YY (PYY) peptides.[4] Its complex structure contributes to its high affinity and selectivity for the NPY Y2 receptor.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]-cyclopentaneacetamide dihydrochloride[1][2]
Molecular Formula C49H57N11O6.2HCl[1][2]
Molecular Weight 968.98 g/mol [1][2]
CAS Number 246146-31-6[1][2]
Appearance White solid[5]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble in DMSO (up to 100 mM) and ethanol.[2]
Storage Store at -20°C.[1][2]

Pharmacological Properties

This compound is characterized by its high affinity and exceptional selectivity for the NPY Y2 receptor.

Binding Affinity and Selectivity

BIIE-0246 exhibits nanomolar affinity for the NPY Y2 receptor, with reported IC50 values varying slightly depending on the experimental system. It displays a remarkable selectivity of over 650-fold for the Y2 receptor compared to the Y1, Y4, and Y5 receptor subtypes.[1][2]

Table 2: Binding Affinity and Potency of BIIE-0246

AssaySpecies/SystemRadioligandParameterValueReference
Radioligand BindingHuman Y2 Receptor (recombinant)[125I]NPYIC503.3 nM[6]
Radioligand BindingRat Y2 Receptor (recombinant)[125I]PYY3-36IC5015 nM[4]
Radioligand BindingRabbit Kidney Membranes[125I]-NPYIC507.5 nM[4]
Functional AntagonismRat Vas Deferens-pA28.1[2][4]
Functional AntagonismDog Saphenous Vein-pA28.6[2]
Pharmacokinetics

BIIE-0246 is characterized as a peptidomimetic with certain limitations in its drug-like properties. It exhibits low permeability, high plasma protein binding, and moderate microsomal stability.[4] In vivo studies have indicated a relatively short duration of action, with an estimated half-life of less than 3 hours in mice.[4] Its central availability after systemic administration is limited.[4]

Mechanism of Action and Signaling Pathways

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to inhibitory G proteins (Gi/o).[7] Upon activation by endogenous ligands like NPY and PYY, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The primary function of presynaptically located Y2 receptors is to inhibit the release of neurotransmitters.[10]

BIIE-0246 acts as a competitive antagonist at the Y2 receptor, blocking the binding of endogenous agonists and thereby preventing the initiation of this inhibitory signaling cascade.

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane NPY_PYY NPY / PYY Y2R NPY Y2 Receptor NPY_PYY->Y2R Activates G_protein Gi/o Protein Y2R->G_protein Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Inhibits

Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of BIIE-0246.

Experimental Protocols

The following sections outline the methodologies for key experiments involving this compound, as derived from published literature. For complete and detailed protocols, it is imperative to consult the original research articles.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BIIE-0246 to the NPY Y2 receptor.

Radioligand_Binding_Workflow prep Prepare receptor source (e.g., cell membranes expressing Y2R) incubation Incubate membranes with radioligand (e.g., [125I]PYY3-36) and varying concentrations of BIIE-0246 prep->incubation separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation counting Quantify radioactivity of bound ligand (e.g., gamma counting) separation->counting analysis Data analysis to determine IC50 and calculate Ki counting->analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Source: Membranes from cells recombinantly expressing the NPY Y2 receptor (e.g., HEK293 cells) or tissue homogenates known to express the receptor (e.g., rat brain).[2]

  • Radioligand: Typically [125I]PYY3–36 is used as a selective radioligand for the Y2 receptor.[2]

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of BIIE-0246. Incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: Bound radioligand is separated from the free radioligand, commonly by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of BIIE-0246 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Rat Vas Deferens)

These assays assess the functional antagonistic activity of BIIE-0246. The rat vas deferens is a classic model where NPY inhibits electrically stimulated twitch responses via Y2 receptors.[2]

Methodology:

  • Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.

  • Drug Application: Concentration-response curves to an NPY Y2 receptor agonist (e.g., NPY) are generated by cumulatively adding the agonist to the organ bath.

  • Antagonism: To test the antagonistic effect of BIIE-0246, the tissue is pre-incubated with various concentrations of BIIE-0246 before generating the agonist concentration-response curve.[2]

  • Data Analysis: The antagonistic potency of BIIE-0246 is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[2]

In Vivo Studies

BIIE-0246 has been utilized in various animal models to investigate the in vivo functions of the Y2 receptor.

Example: Cardiovascular Studies in Anesthetized Pigs [1]

This model is used to characterize the vascular effects of BIIE-0246.

InVivo_Cardiovascular_Workflow animal_prep Anesthetize and instrument pig for cardiovascular parameter monitoring (e.g., blood pressure, blood flow) agonist_admin Administer NPY Y2 receptor agonist (e.g., N-acetyl[Leu28,31]NPY(24-36)) to establish baseline vasoconstrictor response animal_prep->agonist_admin antagonist_admin Administer increasing doses of BIIE-0246 (intravenous injection followed by infusion) agonist_admin->antagonist_admin repeat_agonist Repeat agonist administration in the presence of BIIE-0246 antagonist_admin->repeat_agonist data_analysis Analyze changes in vascular conductance to determine the antagonistic effect and ID50 repeat_agonist->data_analysis

Figure 3: Experimental workflow for in vivo cardiovascular studies.

Methodology:

  • Animal Model: Anesthetized pigs are used.

  • Measurements: Cardiovascular parameters such as mean arterial pressure and regional blood flow (e.g., in the spleen and kidney) are continuously monitored.

  • Procedure: A baseline vasoconstrictor response is established by administering a selective NPY Y2 receptor agonist. BIIE-0246 is then administered intravenously at increasing doses, followed by continuous infusion. The effect of the Y2 agonist is re-evaluated in the presence of BIIE-0246 to determine its antagonistic potency.

  • Data Analysis: The inhibitory effect of BIIE-0246 on the agonist-induced vasoconstriction is quantified, and the dose required to produce 50% inhibition (ID50) is calculated.[1]

Example: Food Intake Studies in Rats [11]

This model investigates the role of the Y2 receptor in the regulation of appetite.

Methodology:

  • Animal Model: Rats are used, often cannulated for direct administration into specific brain regions like the arcuate nucleus (ARC).

  • Procedure: To investigate the effect on exogenous PYY(3-36)-induced satiety, rats are pre-treated with BIIE-0246 (or vehicle) into the ARC, followed by peripheral administration of PYY(3-36). Food intake is then measured over a specific period. To study the role of endogenous ligands, BIIE-0246 is administered alone to satiated rats, and subsequent food intake is monitored.

  • Measurements: Food intake is quantified by weighing the amount of food consumed.

  • Data Analysis: The food intake in the BIIE-0246 treated group is compared to the vehicle-treated control group to determine the effect of Y2 receptor blockade.[11]

Applications in Research

This compound is a critical tool for investigating the diverse physiological roles of the NPY Y2 receptor, which include:

  • Neuroscience: Studying presynaptic inhibition, anxiety, memory, and epilepsy.[10]

  • Metabolism and Feeding Behavior: Investigating the regulation of appetite and energy homeostasis.[11][12]

  • Cardiovascular Physiology: Elucidating the role of NPY in vasoconstriction and blood pressure regulation.[1]

  • Pain Research: Exploring the involvement of Y2 receptors in nociception.[7]

Conclusion

This compound remains the gold standard for selective NPY Y2 receptor antagonism. Its high potency and selectivity make it an indispensable tool for researchers aiming to dissect the complex roles of the NPY system in health and disease. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community. For detailed experimental procedures, researchers are strongly encouraged to consult the primary literature cited herein.

References

BIIE-0246 Hydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and pharmacological characterization of BIIE-0246 hydrochloride, a landmark molecule in neuropeptide Y (NPY) receptor research. BIIE-0246 was the first potent and selective non-peptide antagonist for the NPY Y2 receptor subtype, paving the way for a deeper understanding of the physiological roles of this receptor.

Discovery and Development Timeline

The journey of BIIE-0246 from laboratory synthesis to a widely used pharmacological tool is a testament to targeted drug discovery.

  • 1999: Researchers at Boehringer Ingelheim identify and report the discovery of BIIE-0246, the first potent and selective non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor.[1][2] The initial findings are also described in patent literature (DE 19816929).[1]

  • 2000: The in vitro and in vivo pharmacological properties of BIIE-0246 are extensively characterized and published. These studies establish its high affinity and selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5).[3][4]

  • Early 2000s: BIIE-0246 becomes commercially available and is widely adopted as a critical research tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor in various systems.

  • 2000 onwards: Numerous preclinical studies utilize BIIE-0246 to explore the involvement of the Y2 receptor in a wide range of functions, including cardiovascular regulation, anxiety, alcohol consumption, appetite, and pain perception. For instance, studies demonstrated its ability to block NPY-mediated presynaptic inhibition in the rat hippocampus.[5]

  • Present: BIIE-0246 remains a gold-standard pharmacological tool for in vitro and in vivo studies of Y2 receptor-mediated effects.[6]

Chemical Properties

  • Chemical Name: (S)-N2-[[1-[2-[4-[(R,S)-5,11-Dihydro-6(6h)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide hydrochloride[2]

  • Molecular Formula: C₄₉H₅₇N₁₁O₆ · xHCl

  • Molecular Weight: 896.06 g/mol (free base)[7]

Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a Y2 receptor antagonist.

In Vitro Binding Affinities
Receptor SubtypePreparationRadioligandIC₅₀ (nM)Reference
Human NPY Y2Transfected HEK293 cells[¹²⁵I]NPY3.3[2]
Rat NPY Y2Transfected HEK293 cells[¹²⁵I]PYY₃₋₃₆15[3][8]
Rat NPY Y2Hippocampal membranes[¹²⁵I]NPY4.0 ± 1.6[5]
Rat Brain Homogenates[¹²⁵I]PYY₃₋₃₆8-10[3]
Human Frontal Cortex[¹²⁵I]PYY₃₋₃₆8[3]
Rat NPY Y1Transfected HEK293 cells[¹²⁵I]GR231118> 10,000[3]
Rat NPY Y4Transfected HEK293 cells[¹²⁵I]hPP> 10,000[3]
Rat NPY Y5Transfected HEK293 cells[¹²⁵I][Leu³¹,Pro³⁴]PYY> 10,000[3]
In Vitro Functional Antagonism
BioassaySpeciesAgonistpA₂ ValueReference
Vas DeferensRatNPY8.1[3][4]
Saphenous VeinDogNPY8.6[4]

Experimental Protocols

Radioligand Binding Assay (HEK293 Cells)

This protocol outlines the methodology for determining the binding affinity of BIIE-0246 to NPY receptors expressed in HEK293 cells.

1. Membrane Preparation:

  • Culture HEK293 cells transfected with the desired rat NPY receptor subtype cDNA (Y1, Y2, Y4, or Y5).
  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]PYY₃₋₃₆ for Y2 receptors), and varying concentrations of BIIE-0246.
  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of an unlabeled NPY receptor ligand.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the BIIE-0246 concentration.
  • Determine the IC₅₀ value (the concentration of BIIE-0246 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

Rat Vas Deferens Functional Bioassay

This ex vivo protocol assesses the functional antagonist activity of BIIE-0246 on presynaptic NPY Y2 receptors.

1. Tissue Preparation:

  • Euthanize a male rat and dissect the vasa deferentia.
  • Mount the tissues in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
  • Apply a resting tension to the tissues and allow them to equilibrate for a period of time (e.g., 60-90 minutes).

2. Electrical Field Stimulation:

  • Induce twitch contractions of the vas deferens using electrical field stimulation with appropriate parameters (e.g., 0.1 Hz, 1 ms (B15284909) pulse width, supramaximal voltage).
  • Record the isometric contractions using a force transducer.

3. Antagonist Activity Assessment:

  • Once stable twitch responses are obtained, add a cumulative concentration-response curve for an NPY Y2 receptor agonist (e.g., NPY or PYY₃₋₃₆) to the organ bath and record the inhibition of the twitch response.
  • Wash the tissues to restore the baseline twitch response.
  • Incubate the tissues with a fixed concentration of BIIE-0246 for a defined period (e.g., 30 minutes).
  • In the presence of BIIE-0246, repeat the cumulative concentration-response curve for the NPY Y2 receptor agonist.
  • Repeat this procedure with increasing concentrations of BIIE-0246.

4. Data Analysis:

  • Plot the agonist concentration-response curves in the absence and presence of different concentrations of BIIE-0246.
  • A competitive antagonist like BIIE-0246 will cause a parallel rightward shift in the agonist concentration-response curve.
  • Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's potency.

Visualizations

NPY Y2 Receptor Signaling Pathway

NPY_Y2_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R NPY Y2 Receptor NPY->Y2R Gi Gi/o Y2R->Gi AC Adenylate Cyclase Gi->AC VGCC Voltage-Gated Ca²⁺ Channel Gi->VGCC cAMP cAMP AC->cAMP ATP Neurotransmitter_Vesicle NT cAMP->Neurotransmitter_Vesicle Facilitates Exocytosis VGCC->Neurotransmitter_Vesicle Ca²⁺ influx Synaptic_Cleft Synaptic Cleft Neurotransmitter_Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor NT BIIE0246 BIIE0246 BIIE0246->Y2R Antagonism

Caption: NPY Y2 receptor signaling pathway and the antagonistic action of BIIE-0246.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Transfected HEK293 Cell Culture Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes, Radioligand, and BIIE-0246 Membrane_Prep->Incubation Reagents Prepare Radioligand, BIIE-0246 dilutions, and Buffers Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Gamma Counting of Filters Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Curve_Fitting Non-linear Regression and IC₅₀ Determination Calculation->Curve_Fitting

Caption: Workflow for a competitive radioligand binding assay to determine the IC₅₀ of BIIE-0246.

Rat Vas Deferens Bioassay Workflow

Vas_Deferens_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Dissect Rat Vas Deferens Mounting Mount Tissue in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration EFS Electrical Field Stimulation Equilibration->EFS Agonist_CRC Agonist Cumulative Concentration-Response Curve (CRC) EFS->Agonist_CRC Washout Washout Agonist_CRC->Washout Antagonist_Incubation Incubate with BIIE-0246 Washout->Antagonist_Incubation Agonist_CRC_Antagonist Agonist CRC in Presence of BIIE-0246 Antagonist_Incubation->Agonist_CRC_Antagonist Plotting Plot CRCs Agonist_CRC_Antagonist->Plotting Schild_Analysis Schild Plot Analysis to Determine pA₂ Plotting->Schild_Analysis

Caption: Workflow for the rat vas deferens bioassay to determine the functional antagonist potency of BIIE-0246.

References

role of neuropeptide Y Y2 receptor in modulating neurotransmitter release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Neuropeptide Y Y2 Receptor in Modulating Neurotransmitter Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuropeptide Y (NPY) Y2 receptor is a critical presynaptic G-protein coupled receptor (GPCR) that plays a pivotal role in neuromodulation. Primarily localized on presynaptic terminals, the Y2 receptor functions as both an autoreceptor, inhibiting the release of NPY itself, and a heteroreceptor, controlling the release of a wide array of other neurotransmitters, including glutamate (B1630785), gamma-aminobutyric acid (GABA), and norepinephrine (B1679862).[1] Activation of the Y2 receptor initiates a Gi/o-protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium and potassium channels, ultimately suppressing synaptic vesicle fusion and neurotransmitter exocytosis.[2] This inhibitory function positions the Y2 receptor as a key regulator of neuronal excitability and synaptic plasticity throughout the central and peripheral nervous systems.[3][4] Its involvement in physiological processes such as appetite regulation, anxiety, and pain, as well as in pathological conditions like epilepsy, makes it a significant target for therapeutic drug development.[1][4][5] This document provides a comprehensive technical overview of the Y2 receptor's mechanism of action, its influence on major neurotransmitter systems, and the key experimental protocols used for its study.

Molecular Mechanism of Y2 Receptor Signaling

The Y2 receptor is a member of the NPY receptor family, which couples to pertussis toxin-sensitive inhibitory G-proteins, specifically of the Gi and Go subtypes.[6] Its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY), particularly the truncated form PYY(3-36), triggers a canonical inhibitory signaling pathway.[6][7]

The primary signaling cascade involves:

  • Gi/o Protein Activation: Ligand binding induces a conformational change in the Y2 receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][8]

  • Modulation of Ion Channels: The Gβγ dimer plays a crucial role in modulating ion channel activity. It can directly interact with and inhibit voltage-gated N-type and P/Q-type calcium channels (CaV2.2, CaV2.1), reducing calcium influx into the presynaptic terminal, a critical step for neurotransmitter release.[2][9] Additionally, Gβγ can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a subsequent decrease in neuronal excitability.

This multi-faceted inhibition culminates in a powerful suppression of neurotransmitter release from the presynaptic terminal. Unusually persistent Gαi-signaling by the Y2 receptor can even lead to a depletion of the cellular Gi/o protein pool, resulting in a temporary desensitized state that can affect other Gi/o-coupled receptors.[10]

Y2_Signaling_Pathway cluster_membrane Presynaptic Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Y2R Y2 Receptor G_protein Gi/o Protein (αβγ) Y2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel N/P/Q-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel GIRK K⁺ Channel K_efflux K⁺ Efflux K_Channel->K_efflux NPY NPY / PYY(3-36) NPY->Y2R Binds G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Suppressed

Caption: Y2 receptor Gi/o-coupled signaling pathway.

Modulation of Key Neurotransmitter Systems

The Y2 receptor's primary function is to act as an inhibitory brake on neurotransmitter release.[11] This has been demonstrated across multiple neurotransmitter systems and brain regions.

Glutamate

The Y2 receptor is a potent inhibitor of glutamate release, the principal excitatory neurotransmitter in the brain.[6] This action is particularly relevant in regions like the hippocampus, where it can modulate synaptic plasticity and excitability.[3][12] Activation of Y2 receptors on glutamatergic terminals has been shown to be a potential mechanism for controlling hyperexcitability in conditions such as epilepsy.[13]

GABA

Y2 receptors are also expressed on GABAergic terminals, where they inhibit the release of GABA, the main inhibitory neurotransmitter.[6][14] This demonstrates the complexity of the NPY system, as Y2 activation can, in this context, lead to a disinhibition of postsynaptic neurons by reducing the inhibitory tone. The functional outcome of Y2 receptor activation is therefore highly dependent on the specific neuronal circuit.

Norepinephrine (Noradrenaline)

In both the central and peripheral nervous systems, Y2 receptors act as presynaptic heteroreceptors on noradrenergic neurons to inhibit norepinephrine release.[15] This interaction is a classic example of co-transmission, where NPY and norepinephrine are released from the same sympathetic nerve terminals and NPY acts via Y2 receptors to provide negative feedback.[4] Studies on hypothalamic synaptosomes suggest that Y2 receptors inhibit norepinephrine release via a mechanism that may be independent of reducing calcium entry, pointing to a direct action on the release machinery.[15]

NPY (Autoreceptor Function)

The Y2 receptor is a key autoreceptor that provides negative feedback on the release of NPY itself.[1][9] When NPY is released into the synaptic cleft, it can act on presynaptic Y2 receptors on the same terminal to inhibit further NPY exocytosis. This autoregulatory loop is crucial for maintaining homeostasis within the NPY system.

Quantitative Data on Y2 Receptor Modulation

The following tables summarize key quantitative data related to the affinity and efficacy of various ligands at the Y2 receptor and their functional impact on neurotransmitter release.

Table 1: Affinity (Kd) and Potency (ED50) of Y2 Receptor Agonists Data obtained from studies on human Y2 receptors expressed in CHO cells.[6]

AgonistKd (nM)ED50 (nM) for [³⁵S]GTP-γ-S Binding
NPY (human)0.280.29
PYY (human)0.110.10
PYY(3-36) (human)0.150.08
NPY(13-36) (porcine)1.10.7
NPY(26-36) (porcine)180210

Table 2: Functional Inhibition of Neurotransmitter Release by Y2 Agonists

NeurotransmitterBrain Region / PrepAgonist (Conc.)% Inhibition of ReleaseReference
GlutamateRat Hippocampal SlicesNPY (100 nM)50-60%[12]
GlutamateRat Hippocampal SlicesNPY(13-36) (100 nM)~44%[12]
NorepinephrineRat Hypothalamic SynaptosomesNPY(13-36)Concentration-dependent[15]
NPYPC-12 CellsPYY(13-36)Concentration-dependent[9]

Table 3: Potency of Y2 Receptor Antagonists

AntagonistPreparationIC50Reference
BIIE-0246Rat [¹²⁵I]PYY(3-36) binding15 nM[16]
JNJ-31020028Human Y2 ReceptorpIC50 = 8.07[16]
T4-[NPY(33-36)]4LN319 cells (Y2 expressing)67.2 nM[17]

Key Experimental Protocols

Studying the presynaptic effects of the Y2 receptor requires specialized techniques to isolate nerve terminals and measure neurotransmitter release.

Synaptosome Preparation and Neurotransmitter Release Assay

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional machinery for neurotransmitter release and uptake.[18][19] They are an excellent in vitro model to study the direct effects of Y2 receptor ligands on presynaptic mechanisms.

Methodology:

  • Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, hypothalamus) in ice-cold homogenization buffer (e.g., 0.32 M sucrose (B13894) with protease inhibitors). Homogenize the tissue using a glass-Teflon Dounce homogenizer with 10-12 gentle strokes.[18][20]

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris (P1 pellet).[20]

    • Transfer the supernatant (S1) to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[18][21]

  • Purification (Optional): For higher purity, the P2 pellet can be resuspended and layered onto a discontinuous density gradient (e.g., Percoll or Ficoll) and centrifuged at high speed. The synaptosomes will collect at a specific interface.[22]

  • Neurotransmitter Release Assay:

    • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

    • Pre-incubate the synaptosomes with the Y2 receptor agonist or antagonist for a defined period.

    • Stimulate neurotransmitter release by depolarization, typically using an elevated concentration of KCl (e.g., 30-50 mM).

    • Stop the reaction and centrifuge to pellet the synaptosomes.

    • Collect the supernatant and quantify the amount of released neurotransmitter using techniques like HPLC, ELISA, or mass spectrometry.

Synaptosome_Workflow start Start: Dissect Brain Region homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (Low Speed, ~1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant (S1) (Discard Pellet P1) centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed, ~15,000 x g) supernatant1->centrifuge2 pellet2 Collect Pellet (P2) Crude Synaptosomes centrifuge2->pellet2 resuspend Resuspend in Physiological Buffer pellet2->resuspend preincubate Pre-incubate with Y2 Ligand resuspend->preincubate depolarize Depolarize (e.g., high K⁺) to Stimulate Release preincubate->depolarize stop_reaction Stop Reaction & Centrifuge depolarize->stop_reaction quantify Collect Supernatant & Quantify Neurotransmitter stop_reaction->quantify end End: Data Analysis quantify->end

Caption: Workflow for synaptosome preparation and release assay.

In Vivo Microdialysis

Microdialysis is a technique used to sample the extracellular fluid of discrete brain regions in freely moving animals, providing a direct measure of neurotransmitter release in vivo.[23][24]

Methodology:

  • Probe Implantation: Anesthetize the animal and, using stereotaxic surgery, implant a microdialysis guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe (which has a semi-permeable membrane at its tip) through the guide cannula.[23] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.2-2.0 µL/min).[24][25]

  • Sample Collection: Neurotransmitters and other molecules in the extracellular space diffuse across the membrane into the aCSF based on their concentration gradient. Collect the outflowing perfusate (dialysate) in timed fractions (e.g., every 10-20 minutes).[26]

  • Pharmacological Manipulation: After collecting stable baseline samples, administer Y2 receptor ligands systemically (e.g., i.p. injection) or locally through the microdialysis probe (retrodialysis).

  • Sample Analysis: Due to the low concentrations of neuropeptides, samples often require stabilization (e.g., with acetic acid) and storage at -80°C.[25] Analysis is performed using highly sensitive methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][27]

Microdialysis_Workflow start Start: Stereotaxic Surgery implant Implant Guide Cannula in Target Brain Region start->implant recover Animal Recovery (Several Days) implant->recover insert_probe Insert Microdialysis Probe recover->insert_probe perfuse Perfuse with aCSF at Constant Flow Rate insert_probe->perfuse collect_baseline Collect Baseline Dialysate Fractions perfuse->collect_baseline administer_drug Administer Y2 Ligand (Systemic or Retrodialysis) collect_baseline->administer_drug collect_treatment Collect Post-Treatment Dialysate Fractions administer_drug->collect_treatment stabilize Stabilize & Store Samples (e.g., -80°C) collect_treatment->stabilize analyze Analyze Neurotransmitter Concentration (e.g., LC-MS/MS) stabilize->analyze end End: Data Analysis analyze->end

Caption: Workflow for an in vivo microdialysis experiment.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of synaptic currents and ion channel activity in individual neurons, providing high-resolution insight into the effects of Y2 receptor activation on synaptic transmission.[28]

Methodology:

  • Slice Preparation: Prepare acute brain slices (250-400 µm thick) containing the region of interest from a freshly dissected brain using a vibratome in ice-cold, oxygenated aCSF.

  • Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

  • Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ using a pipette puller. Fill the pipette with an appropriate intracellular solution.[29]

  • Obtaining a Recording:

    • Under visual guidance, approach a neuron with the micropipette while applying positive pressure.

    • Upon touching the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) "giga-seal". This is the cell-attached configuration .[28]

    • Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior. This is the whole-cell configuration .[29]

  • Data Acquisition:

    • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record synaptic currents (EPSCs or IPSCs) evoked by electrical stimulation of afferent fibers.

    • Bath-apply a Y2 receptor agonist and observe the change in the amplitude of the evoked synaptic currents. A reduction in amplitude typically indicates a presynaptic mechanism of inhibition.[30]

    • Paired-pulse ratio analysis can further confirm a presynaptic site of action. An increase in the ratio of the second response to the first (paired-pulse facilitation) following drug application is indicative of a lower initial release probability.[30]

References

BIIE-0246 Hydrochloride: A Technical Guide for Investigating Neuropeptide Y Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] Since its development, it has become an indispensable pharmacological tool for the in vitro and in vivo characterization of the NPY Y2 receptor-mediated signaling pathways.[6][7] This technical guide provides an in-depth overview of BIIE-0246, including its mechanism of action, binding affinities, and detailed experimental protocols for its use in investigating NPY signaling. The information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in designing and executing studies involving the NPYergic system.

Introduction to Neuropeptide Y and the Y2 Receptor

The neuropeptide Y (NPY) system is a crucial neurotransmitter and neurohormonal signaling system in the central and peripheral nervous systems. It is involved in a wide array of physiological processes, including appetite regulation, anxiety, memory, and energy homeostasis.[6][7] The effects of NPY are mediated by a family of G-protein coupled receptors (GPCRs), of which the Y2 receptor is a prominent member.[6][7] The Y2 receptor is predominantly located on presynaptic neurons and its activation typically leads to the inhibition of neurotransmitter release.[3][6][7]

This compound: A Selective Y2 Receptor Antagonist

BIIE-0246 is a non-peptide molecule that acts as a highly selective antagonist for the NPY Y2 receptor.[5][8][9][10] Its high affinity and selectivity make it a superior tool for distinguishing Y2 receptor-mediated effects from those of other NPY receptor subtypes (Y1, Y4, and Y5).[1][2][4]

Chemical and Physical Properties
PropertyValueReference
Chemical Name N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]-cyclopentaneacetamide dihydrochloride[2]
Molecular Formula C49H57N11O6.2HCl[1][2]
Molecular Weight 968.98 g/mol [1][2]
CAS Number 246146-31-6[1]
Solubility Soluble to 100 mM in DMSO and 25 mM in ethanol.[1][4]
Purity ≥98%[1][2]
Storage Store at -20°C.[1][2]
Pharmacological Data: Binding Affinity and Selectivity

BIIE-0246 exhibits high affinity for the Y2 receptor and significant selectivity over other NPY receptor subtypes.

Receptor SubtypeSpeciesAssay TypeLigandIC50 (nM)Ki (nM)pA2Reference
NPY Y2 Receptor HumanRadioligand Binding[125I]NPY3.3--[5]
NPY Y2 Receptor RatRadioligand Binding[125I]PYY3-36-8 - 15-[8][9]
NPY Y2 Receptor RatRadioligand Binding-15--[1][2][4]
NPY Y1 Receptor RatRadioligand Binding->10,000--[6]
NPY Y4 Receptor RatRadioligand Binding->10,000--[6]
NPY Y5 Receptor RatRadioligand Binding->10,000--[6]
NPY Y2 Receptor RatFunctional (Vas Deferens)NPY--8.1[8][9]
NPY Y2 Receptor DogFunctional (Saphenous Vein)NPY--8.6[8][9]

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a Gi/o-coupled GPCR. Upon activation by NPY or other endogenous agonists like Peptide YY (PYY), it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This presynaptic inhibition results in reduced neurotransmitter release. BIIE-0246 acts by competitively binding to the Y2 receptor, thereby preventing the binding of endogenous agonists and blocking the downstream signaling cascade.

NPY_Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY/PYY NPY/PYY Y2R NPY Y2 Receptor NPY/PYY->Y2R Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (Ca2+, K+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Produces Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates Ion_Channel->Neurotransmitter_Release

Caption: NPY Y2 Receptor Signaling Pathway and BIIE-0246 Blockade.

Experimental Protocols

The following are generalized protocols for key experiments utilizing BIIE-0246 to investigate NPY Y2 receptor signaling. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BIIE-0246 for the NPY Y2 receptor.

Materials:

  • HEK293 cells transfected with the rat Y2 receptor cDNA or tissue homogenates (e.g., rat brain).[8]

  • [125I]PYY3-36 (radioligand).[8]

  • This compound.

  • Binding buffer (e.g., Tris-HCl with protease inhibitors).

  • Non-specific binding control (e.g., high concentration of unlabeled NPY).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes or tissue homogenates.

  • In a multi-well plate, add a fixed concentration of [125I]PYY3-36 to each well.

  • Add increasing concentrations of BIIE-0246 to the experimental wells.

  • For non-specific binding, add a high concentration of unlabeled NPY.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of BIIE-0246.

In Vitro Functional Bioassay (e.g., Rat Vas Deferens)

This assay assesses the antagonistic activity of BIIE-0246 on a functional response mediated by Y2 receptors.

Materials:

  • Isolated rat vas deferens tissue.[8][9]

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2/5% CO2 at 37°C.

  • Isotonic transducer and data acquisition system.

  • NPY (agonist).

  • This compound.

Procedure:

  • Mount the isolated rat vas deferens in the organ bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Construct a cumulative concentration-response curve for NPY-induced muscle contraction.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of BIIE-0246 for a predetermined time.

  • In the presence of BIIE-0246, construct a second cumulative concentration-response curve for NPY.

  • Repeat with different concentrations of BIIE-0246.

  • Analyze the parallel rightward shift of the NPY concentration-response curves to calculate the pA2 value for BIIE-0246, which quantifies its antagonist potency.[8][9]

In Vivo Animal Studies

BIIE-0246 can be used in vivo to investigate the physiological roles of the Y2 receptor.

Materials:

  • Experimental animals (e.g., rats, mice).

  • This compound.

  • Vehicle solution for injection (e.g., DMSO, Tween 80, and saline).[11]

  • Y2 receptor agonist (e.g., PYY3-36) if investigating blockade of an exogenous agonist.

  • Behavioral or physiological measurement apparatus (e.g., for food intake, anxiety tests, or cardiovascular monitoring).

Procedure:

  • Habituate the animals to the experimental procedures.

  • Administer BIIE-0246 via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection).[6][11] Note that central availability after systemic administration is limited.[6]

  • After a suitable pre-treatment time, administer the Y2 agonist or introduce the behavioral/physiological challenge.

  • Measure the relevant outcomes (e.g., food intake, time spent in open arms of an elevated plus-maze, blood pressure).

  • Include appropriate control groups (vehicle-treated, agonist-only, etc.).

  • Analyze the data to determine the effect of Y2 receptor blockade by BIIE-0246 on the measured physiological or behavioral parameters.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for characterizing the antagonistic properties of a compound like BIIE-0246 at the NPY Y2 receptor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_conclusion Conclusion Binding_Assay Radioligand Binding Assay (Determine Affinity - IC50/Ki) Functional_Assay Functional Bioassay (e.g., Rat Vas Deferens) (Determine Potency - pA2) Binding_Assay->Functional_Assay Confirms Functional Antagonism Selectivity_Screen Selectivity Screening (Binding to Y1, Y4, Y5 receptors) Functional_Assay->Selectivity_Screen Assess Specificity PK_PD Pharmacokinetic/Pharmacodynamic Studies (Dose-ranging) Selectivity_Screen->PK_PD Proceed to In Vivo Behavioral_Studies Behavioral Models (e.g., Feeding, Anxiety) PK_PD->Behavioral_Studies Physiological_Studies Physiological Models (e.g., Cardiovascular) PK_PD->Physiological_Studies Conclusion Establish BIIE-0246 as a Selective Y2 Receptor Antagonist Behavioral_Studies->Conclusion Physiological_Studies->Conclusion

Caption: Experimental Workflow for Characterizing a Y2 Receptor Antagonist.

Conclusion

This compound is a well-characterized and highly selective NPY Y2 receptor antagonist that has proven to be an invaluable tool in NPY research.[6][7] Its high affinity and selectivity allow for the precise dissection of Y2 receptor-mediated signaling pathways in a variety of in vitro and in vivo models. The data and protocols presented in this guide are intended to facilitate the effective use of BIIE-0246 in advancing our understanding of the complex roles of the neuropeptide Y system in health and disease.

References

BIIE-0246 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

BIIE-0246 hydrochloride , a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, serves as a critical tool in neuroscience and drug development. This guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental applications, complete with detailed protocols and pathway diagrams to facilitate its use in a research setting.

Core Compound Information

PropertyValue
CAS Number 246146-31-6
Molecular Formula C₄₉H₅₇N₁₁O₆ · 2HCl
Molecular Weight 968.98 g/mol
Mechanism of Action Competitive antagonist of the NPY Y2 receptor

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and blocking the NPY Y2 receptor, a G protein-coupled receptor (GPCR). The Y2 receptor is predominantly located on presynaptic neurons and its activation by endogenous ligands like NPY and Peptide YY (PYY) typically leads to the inhibition of neurotransmitter release. By antagonizing this receptor, BIIE-0246 prevents this inhibitory feedback, thereby modulating a variety of physiological processes.

The NPY Y2 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit can also modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. This cascade ultimately results in a reduction of neurotransmitter release from the presynaptic terminal. BIIE-0246 blocks the initial binding of NPY or PYY, thus preventing the initiation of this signaling cascade.

NPY_Y2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Gi Gi/o Protein Y2R->Gi BIIE0246 BIIE-0246 BIIE0246->Y2R Antagonism AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibition K_channel K⁺ Channel Gi->K_channel Activation cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Influx Required Release ↓ Neurotransmitter Release Vesicle->Release

Caption: NPY Y2 Receptor Signaling Pathway and BIIE-0246 Antagonism.

Quantitative Data Summary

The following table summarizes key quantitative data for BIIE-0246, highlighting its potency and selectivity for the NPY Y2 receptor.

ParameterSpecies/SystemValueReference
IC₅₀ Human NPY Y2 Receptor15 nM[1]
Selectivity > 650-fold for NPY Y2 over Y1, Y4, and Y5 receptorsRat[1]

Experimental Protocols

Detailed methodologies for key experiments involving BIIE-0246 are provided below.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of BIIE-0246 to the NPY Y2 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human NPY Y2 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Radioligand: [¹²⁵I]-PYY (Peptide YY)

  • Non-specific binding control: High concentration of unlabeled NPY or PYY (e.g., 1 µM)

  • This compound

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hY2R cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, radioligand, and binding buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled NPY.

      • Competition Binding: Membrane preparation, radioligand, and varying concentrations of BIIE-0246.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of BIIE-0246 to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of BIIE-0246 that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (HEK293-hY2R cells) start->prep assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (BIIE-0246) prep->assay incubate Incubate to Equilibrium assay->incubate filter Rapid Filtration (Cell Harvester) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ determination) count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Vasoconstriction Assay in Anesthetized Pigs

This protocol describes the methodology to assess the in vivo antagonist activity of BIIE-0246 on NPY Y2 receptor-mediated vasoconstriction.

Materials:

  • Anesthetized and ventilated domestic pigs

  • NPY Y2 receptor agonist (e.g., NPY)

  • This compound

  • Saline solution

  • Blood pressure transducer and recording system

  • Flow probes for measuring regional blood flow (e.g., in the spleen or kidney)

Procedure:

  • Animal Preparation:

    • Anesthetize the pig and maintain anesthesia throughout the experiment.

    • Surgically expose a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

    • Place flow probes around the splenic or renal artery to measure blood flow.

  • Baseline Measurements:

    • Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP) and regional blood flow.

  • Agonist Administration:

    • Administer a bolus injection of the NPY Y2 receptor agonist and record the changes in MAP and regional blood flow (vasoconstriction is observed as a decrease in blood flow).

    • Allow the parameters to return to baseline.

  • Antagonist Administration:

    • Administer a dose of this compound intravenously.

  • Post-Antagonist Agonist Challenge:

    • After a suitable time for the antagonist to take effect, re-administer the same dose of the NPY Y2 receptor agonist.

    • Record the changes in MAP and regional blood flow.

  • Data Analysis:

    • Compare the vasoconstrictor response to the agonist before and after the administration of BIIE-0246.

    • A reduction in the agonist-induced vasoconstriction in the presence of BIIE-0246 indicates its antagonist activity at the NPY Y2 receptor.

In Vivo Food Intake Study in Mice

This protocol details a method to evaluate the effect of BIIE-0246 on food intake, a behavior modulated by NPY signaling.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle solution (e.g., saline)

  • Standard rodent chow

  • Metabolic cages for individual housing and food intake monitoring

Procedure:

  • Acclimation:

    • Individually house the mice in metabolic cages and allow them to acclimate for several days.

    • Monitor their daily food and water intake and body weight to establish a baseline.

  • Drug Administration:

    • Divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving BIIE-0246.

    • Administer the vehicle or BIIE-0246 via the desired route (e.g., intraperitoneal injection) at a specific time of day (e.g., before the dark cycle when mice are most active).

  • Food Intake Measurement:

    • Measure the cumulative food intake at several time points after administration (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis:

    • Compare the food intake between the BIIE-0246-treated group and the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine if there is a significant difference in food intake.

This comprehensive technical guide provides researchers with the essential information and detailed protocols to effectively utilize this compound as a selective NPY Y2 receptor antagonist in their studies. Adherence to these methodologies will ensure robust and reproducible results, contributing to a deeper understanding of the role of the NPY system in health and disease.

References

comprehensive literature review of BIIE-0246 hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

BIIE-0246 Hydrochloride: A Comprehensive Technical Review

Introduction

This compound is a potent, selective, and competitive non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become a gold-standard pharmacological tool for investigating the physiological and pathophysiological roles of the Y2 receptor in both in vitro and in vivo studies.[3][4] Structurally, BIIE-0246 is an L-arginine derivative that mimics the C-terminal motif of endogenous NPY and Peptide YY (PYY).[3][4] This review provides an in-depth summary of the existing literature on BIIE-0246, focusing on its mechanism of action, pharmacological data, and key experimental applications.

Core Mechanism of Action

The Neuropeptide Y Y2 receptor is a G-protein-coupled receptor (GPCR) predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[3][4] When activated by endogenous ligands like NPY or PYY, the Y2 receptor acts as an autoreceptor, inhibiting the release of neurotransmitters. BIIE-0246 exerts its effect by competitively binding to the Y2 receptor, thereby blocking the presynaptic inhibitory action of NPY.[5][6] This blockade prevents the downstream signaling cascade that would normally suppress neurotransmitter release, making BIIE-0246 an invaluable tool for studying the consequences of Y2 receptor signaling.

cluster_0 Standard Presynaptic Inhibition cluster_1 Antagonism by BIIE-0246 NPY NPY / PYY Y2R_active Y2 Receptor NPY->Y2R_active Binds Inhibition Inhibition of Neurotransmitter Release Y2R_active->Inhibition Activates BIIE0246 BIIE-0246 Y2R_blocked Y2 Receptor BIIE0246->Y2R_blocked Blocks Release Neurotransmitter Release Permitted Y2R_blocked->Release Prevents Inhibition NPY_source->Y2R_blocked Binding Prevented

Caption: Mechanism of BIIE-0246 action on the presynaptic Y2 receptor.

Quantitative Pharmacological Data

The pharmacological profile of BIIE-0246 has been extensively characterized across various assays and species. It demonstrates high affinity and selectivity for the Y2 receptor.

Table 1: In Vitro Binding Affinity and Selectivity

Receptor SubtypeSpecies/Cell LineRadioligandAssay TypeIC50 / Ki (nM)Reference
Y2 Human (hY2R, SMS-KAN cells)[¹²⁵I]-NPYRadioligand Binding3.3 (IC50)[3][4]
Y2 Rabbit (Kidney prep)[¹²⁵I]-NPYRadioligand Binding7.5 (IC50)[3][4]
Y2 Rat (HEK293 cells)[¹²⁵I]PYY(3-36)Radioligand Binding15 (IC50)[1][7][8]
Y2 Rat (Brain homogenates)[¹²⁵I]PYY(3-36)Radioligand Binding8 - 10 (Ki)[7][8]
Y2 Human (Frontal cortex)[¹²⁵I]PYY(3-36)Radioligand Binding8 (Ki)[7][8]
Y1 Rat[¹²⁵I]GR231118Radioligand Binding>10,000[4][8]
Y4 Rat[¹²⁵I]hPPRadioligand Binding>10,000[4][8]
Y5 Rat[¹²⁵I][Leu³¹,Pro³⁴]PYYRadioligand Binding>10,000[4][8]

Table 2: In Vitro Functional Antagonism

BioassaySpeciesMeasured EffectpA2 ValueReference
Vas DeferensRatInhibition of twitch response8.1[3][4][7]
Saphenous VeinDogInhibition of NPY-induced contraction8.6[7][9]

Table 3: Physicochemical and Pharmacokinetic Properties

PropertyValueNotesReference
Plasma Protein Binding 99.0% (Human), 99.4% (Rat)High plasma protein binding[4]
Microsomal Stability Moderate62% (Human), 40% (Mouse), 66% (Rat) remaining after incubation[4]
Permeability LowPoor drug-like properties noted[3][4]
In Vivo Half-life < 3 hours (mice)Short duration of action[4][10]
Blood-Brain Barrier Limited PenetrationBrain to plasma ratio: 0.2% (30 min after i.p. dosing)[4][10]

Experimental Protocols and Methodologies

BIIE-0246 is utilized in a variety of experimental paradigms to probe the function of the Y2 receptor.

1. Radioligand Competitive Binding Assay

This in vitro method is used to determine the binding affinity (IC50, Ki) of BIIE-0246 for the Y2 receptor.

  • Objective: To quantify the ability of BIIE-0246 to displace a radiolabeled ligand from the Y2 receptor.

  • Methodology:

    • Receptor Preparation: Membranes are prepared from cells transfected with the Y2 receptor cDNA (e.g., HEK293 cells) or from tissues with high Y2 expression (e.g., rat brain).[7][8]

    • Incubation: The prepared membranes are incubated with a constant concentration of a high-affinity Y2 radioligand (e.g., [¹²⁵I]PYY(3-36)) and varying concentrations of BIIE-0246.

    • Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of BIIE-0246. An IC50 value (the concentration of BIIE-0246 that inhibits 50% of specific binding) is determined using non-linear regression.

start Start prep Prepare Receptor Source (e.g., HEK293-Y2R cell membranes) start->prep incubate Incubate Membranes with: - Fixed [¹²⁵I]PYY(3-36) (Radioligand) - Varying concentrations of BIIE-0246 prep->incubate separate Separate Bound from Unbound Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Gamma Counting) separate->quantify analyze Analyze Data: Plot % Inhibition vs. [BIIE-0246] quantify->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

2. In Vitro Functional Assays (e.g., Rat Vas Deferens)

This bioassay measures the functional antagonism of BIIE-0246 by observing its effect on NPY-induced physiological responses in isolated tissue.

  • Objective: To determine the potency (pA2 value) of BIIE-0246 as a functional antagonist.

  • Methodology:

    • Tissue Preparation: The rat vas deferens is isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

    • Stimulation: The tissue is subjected to electrical field stimulation, which evokes a "twitch" response due to neurotransmitter release.

    • Agonist Response: A cumulative concentration-response curve is generated for NPY, which inhibits the twitch response via presynaptic Y2 receptors.

    • Antagonist Application: The tissue is pre-incubated with a fixed concentration of BIIE-0246.

    • Shift Measurement: A second NPY concentration-response curve is generated in the presence of BIIE-0246. A competitive antagonist like BIIE-0246 will cause a parallel rightward shift of the curve.[3][7]

    • Data Analysis: The magnitude of the shift is used to calculate the pA2 value, a measure of the antagonist's potency.

3. In Vivo Models of Behavior and Physiology

Due to its poor blood-brain barrier penetration, studies of central Y2 receptor effects often require direct administration into the brain or intrathecal injection.[4]

  • Food Intake Studies: BIIE-0246 is administered (e.g., intraperitoneally or directly into the brain) to animals to investigate the Y2 receptor's role in satiety. For example, it has been shown to attenuate the reduction in feeding induced by PYY(3-36).[5]

  • Anxiety Models: In the elevated plus-maze test, administration of BIIE-0246 has been shown to increase the time rats spend on the open arms, an anxiolytic-like effect.[11]

  • Pain Modulation: Intrathecal administration of BIIE-0246 is used to study the role of spinal Y2 receptors in nociception and neuropathic pain.[12]

  • Cardiovascular Studies: In anesthetized pigs, BIIE-0246 was used to demonstrate that it dose-dependently antagonized NPY Y2 receptor-mediated vasoconstriction without affecting Y1 receptor-mediated responses.[9]

BIIE BIIE-0246 Y2 Y2 Receptor BIIE->Y2 High Affinity (IC50 = 3.3-15 nM) Y1 Y1 Receptor BIIE->Y1 Very Low Affinity (>10,000 nM) Y4 Y4 Receptor BIIE->Y4 Very Low Affinity (>10,000 nM) Y5 Y5 Receptor BIIE->Y5 Very Low Affinity (>10,000 nM)

Caption: Receptor subtype selectivity profile of BIIE-0246.

Applications and Limitations

Key Applications:

  • Functional Dissection: BIIE-0246 is a critical tool for isolating and studying the specific functions of the Y2 receptor in complex physiological systems, including appetite regulation, anxiety, and cardiovascular control.[10][11]

  • Autoreceptor Research: It has been instrumental in confirming the role of the Y2 subtype as a presynaptic autoreceptor that limits the release of NPY and other neurotransmitters.[2][6]

  • Therapeutic Target Validation: By blocking the Y2 receptor, BIIE-0246 helps validate it as a potential target for therapeutic interventions in areas like obesity, anxiety disorders, and pain management.

Limitations:

  • Pharmacokinetics: BIIE-0246 possesses poor drug-like properties, including low permeability, high plasma protein binding, and a short in vivo half-life.[3][4] This makes it unsuitable for oral administration and requires parenteral routes for in vivo studies.

  • Blood-Brain Barrier: Its limited ability to cross the blood-brain barrier necessitates direct central administration (e.g., intracerebroventricular or intrathecal injection) for studying its effects on the central nervous system.[4]

This compound remains an indispensable pharmacological antagonist for the study of the Neuropeptide Y Y2 receptor. Its high potency and selectivity have allowed researchers to elucidate the receptor's role in a wide array of physiological processes.[7] While its pharmacokinetic limitations require careful consideration in experimental design, its value as a research tool is well-established, paving the way for a deeper understanding of the NPY system and the development of novel therapeutics targeting the Y2 receptor.

References

Methodological & Application

BIIE-0246 Hydrochloride: In Vivo Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 hydrochloride is a potent and highly selective, non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor (NPY2R), exhibiting an IC50 of approximately 15 nM.[1][2][3] It is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NPY2R signaling pathway in vivo. This document provides detailed application notes and standardized protocols for the in vivo use of this compound in various research contexts, including metabolic disorders, pain, and cardiovascular studies. It summarizes quantitative data from key studies, outlines experimental methodologies, and provides visual diagrams of relevant pathways and workflows to guide researchers in their experimental design.

Overview of this compound

BIIE-0246 is a well-established NPY2R antagonist used in over 100 scientific publications to probe the functions of Y2 receptors, which are predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[4] These receptors are implicated in a wide range of processes, including memory retention, anxiety, energy homeostasis, and pain modulation.[4][5] Due to its peptidomimetic nature, BIIE-0246 has poor drug-like properties, including low permeability and high plasma protein binding, making parenteral administration necessary for in vivo studies.[4] Its short half-life of less than 3 hours in mice necessitates careful consideration of the dosing regimen for chronic studies.[4][6]

Quantitative Data Summary

The following tables summarize the dosages and experimental designs for this compound in various in vivo models.

Table 1: this compound Dosing in Metabolic and Obesity Studies
Animal ModelDosageAdministration RouteStudy DurationKey Findings
Wild-type (WT) C57Bl/6N Mice1.3 mg/kg/dayIntraperitoneal (i.p.)2 or 4.5 weeksOn a Western diet, BIIE-0246 induced obesity. On a chow diet, it increased body weight gain and caused metabolic disturbances.[3][6][7]
OE-NPYDβH Transgenic Mice1.3 mg/kg/dayIntraperitoneal (i.p.)2 or 4.5 weeksOn a Western diet, BIIE-0246 reduced fat mass gain and improved metabolic parameters.[3][6][7][8]
Rodents (General)0.5 - 5 mg/kgIntraperitoneal (i.p.)AcuteAttenuated PYY3-36-induced satiety and feeding reduction.[9]
Table 2: this compound Dosing in Pain Research
Animal ModelDosage RangeAdministration RouteStudy DurationKey Findings
C57BL/6N Mice (uninjured)0.1 ng - 3 µgIntrathecal (i.t.)AcuteDose-dependently induced mechanical and cold hypersensitivity, as well as nocifensive and itch-related behaviors.[5]
Npy2rloxP/loxP; PirtCre Mice3 µgIntrathecal (i.t.)AcuteDid not induce mechanical or cold hypersensitivity, indicating the involvement of sensory neuron Y2 receptors.[5]
SNI Neuropathic Pain Model MiceNot specifiedIntrathecal (i.t.)AcuteProduced conditioned place preference, suggesting a role in pain relief in a neuropathic state.[5]
Table 3: this compound Dosing in Cardiovascular and Vascular Pharmacology Studies
Animal ModelDosage RangeAdministration RouteStudy DurationKey Findings
Anesthetized Pig1 - 100 nmol/kgIntravenous (i.v.) InfusionAcutePotently and dose-dependently antagonized NPY2R agonist-evoked vasoconstriction in the spleen. ID50: 2.1 nmol/kg.[10]
Anesthetized Pig100 nmol/kgIntravenous (i.v.)AcuteAbolished the inhibitory effect of Peptide YY (PYY) on sympathetic nerve-evoked neurotransmitter release.[11]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, or a mixture of Ethanol:Chremophor:Saline at a 1:1:8 ratio[5])

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • Determine the required concentration: Calculate the amount of this compound needed based on the desired dose (mg/kg) and the average weight of the experimental animals.

  • Solubilization: Due to its physicochemical properties, BIIE-0246 may require a specific vehicle for solubilization. For intrathecal injections, a vehicle of 1:1:8 EtOH:Chremophor:saline has been successfully used.[5] For intraperitoneal or intravenous administration, sterile saline may be sufficient, but solubility should be confirmed.

  • Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen vehicle.

    • Vortex thoroughly until the compound is completely dissolved.

    • Prepare fresh solutions for each experiment as solutions can be unstable.[2]

  • Administration: Administer the prepared solution to the animals via the chosen route (i.p., i.t., or i.v.) using appropriate sterile techniques.

Protocol for Investigating the Role of NPY2R in Metabolic Regulation

Animal Model: Wild-type and/or genetically modified mice (e.g., OE-NPYDβH).[6][7]

Experimental Design:

  • Acclimatization: Acclimatize animals to the housing conditions and diet (e.g., standard chow or high-fat Western diet) for at least one week.

  • Baseline Measurements: Record baseline body weight, food intake, and other relevant metabolic parameters.

  • Treatment Groups: Randomly assign animals to treatment groups (e.g., Vehicle control, BIIE-0246).

  • Administration: Administer BIIE-0246 (e.g., 1.3 mg/kg/day, i.p.) or vehicle daily for the desired study duration (e.g., 2 to 4.5 weeks).[6][7]

  • Monitoring: Monitor body weight and food intake regularly (e.g., twice a week for body weight, once a week for food intake).[6]

  • Endpoint Analysis: At the end of the study, perform terminal procedures to collect blood and tissues for analysis of metabolic parameters (e.g., plasma insulin, cholesterol, hepatic glycogen) and gene expression (e.g., hypothalamic Npy, Y2r).[6]

Protocol for Assessing NPY2R Involvement in Pain Modulation

Animal Model: C57BL/6N mice.[5]

Experimental Design:

  • Acclimatization: Acclimatize animals to the testing environment to minimize stress-induced behavioral changes.

  • Baseline Sensory Testing: Assess baseline mechanical, thermal (heat and cold), and itch-related behaviors.

  • Intrathecal Administration:

    • Lightly restrain the unanesthetized mouse.

    • Slowly inject BIIE-0246 (e.g., 0.1 ng to 3 µg in a 5 µL volume) or vehicle intrathecally between the L5 and L6 vertebrae.[5]

    • Hold the needle in place for 30 seconds before withdrawal.

  • Behavioral Assessment:

    • Following injection, assess mechanical and thermal sensitivity at various time points (e.g., 30, 60, 90, 120 minutes post-injection).[5]

    • Video record animals for a set duration (e.g., 30 minutes) to quantify nocifensive and itch-related behaviors (e.g., biting, scratching, face wiping).[5]

Visualizations

NPY Signaling Pathway and BIIE-0246 Mechanism of Action

NPY_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R NPY2R NPY->Y2R Binds to NPY_release NPY Release Y2R->NPY_release Y1R NPY1R Effector Cellular Effects Y1R->Effector NPY_release->NPY NPY_release->Y1R Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks

Caption: NPY binds to presynaptic Y2R and postsynaptic Y1R. BIIE-0246 selectively blocks the Y2R.

General In Vivo Experimental Workflow for BIIE-0246

Experimental_Workflow start Experimental Design (Hypothesis, Animal Model) acclimatization Acclimatization & Baseline Measurements start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping preparation BIIE-0246/Vehicle Preparation grouping->preparation administration Drug Administration (i.p., i.t., i.v.) preparation->administration monitoring Data Collection (Behavioral, Physiological) administration->monitoring endpoint Endpoint Analysis (Biochemical, Molecular) monitoring->endpoint analysis Statistical Analysis & Interpretation endpoint->analysis

Caption: A generalized workflow for conducting in vivo experiments using BIIE-0246.

Logical Relationship for Dose Selection

Dose_Selection_Logic research_question Research Question (e.g., Pain, Metabolism) target_system Target System (Central vs. Peripheral) research_question->target_system admin_route Administration Route target_system->admin_route influences dose_range Dosage Range Selection admin_route->dose_range determines lit_review Literature Review (Tables 1-3) lit_review->dose_range informs pk_pd Pharmacokinetics (Short Half-life) pk_pd->dose_range constrains

Caption: Key factors influencing the selection of an appropriate in vivo dose for BIIE-0246.

References

Preparing BIIE-0246 Hydrochloride Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 15 nM.[1] Its high selectivity, exceeding 650-fold for the Y2 receptor over Y1, Y4, and Y5 receptors, makes it an invaluable tool for investigating the physiological and pathological roles of the NPY system.[1] The NPY system, particularly the Y2 receptor, is implicated in a variety of processes including appetite regulation, anxiety, and pain perception.[2][3] BIIE-0246 has been utilized in both in vitro and in vivo studies to elucidate the specific functions of the Y2 receptor.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Quantitative Data Summary

For accurate preparation of stock solutions, it is imperative to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis. The data presented below is for guidance and is based on the commonly cited molecular weight of this compound.

PropertyValueReference(s)
Chemical Name N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]-cyclopentaneacetamide dihydrochloride
Molecular Formula C₄₉H₅₇N₁₁O₆·2HCl[1]
Molecular Weight 968.98 g/mol [1]
Purity ≥98%[1]
IC₅₀ 15 nM for NPY Y2 receptor[1]
Solubility in DMSO Soluble to 100 mM[1]
Appearance Solid powder
Storage of Solid Store at -20°C[1]
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound (solid powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Procedure
  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the hygroscopic powder.[5]

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 968.98 g/mol * 1000 mg/g = 9.69 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a chemical fume hood.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

  • Working Solution Preparation: When needed for cell culture experiments, thaw an aliquot of the stock solution at room temperature. Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. It is recommended to prepare fresh working solutions for each experiment.

Note on Solvent Choice: While BIIE-0246 is also soluble in ethanol, DMSO allows for the preparation of more concentrated stock solutions.[6] Ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells being used (typically <0.5%).

Signaling Pathway and Experimental Workflow

NPY Y2 Receptor Antagonism by BIIE-0246

BIIE-0246 acts as a competitive antagonist at the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor (GPCR). The binding of agonists like NPY or Peptide YY (PYY) to the Y2 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. BIIE-0246 blocks these effects by preventing the binding of endogenous ligands to the Y2 receptor.

NPY_Y2_Antagonism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Y2R NPY Y2 Receptor AC Adenylyl Cyclase Y2R->AC Inhibition PI3K_Akt ↓ p-Akt Y2R->PI3K_Akt Inhibition MAPK_ERK ↓ p-ERK Y2R->MAPK_ERK Inhibition NPY NPY / PYY NPY->Y2R Activates BIIE BIIE-0246 BIIE->Y2R Blocks cAMP ↓ cAMP AC->cAMP

Figure 1. Mechanism of BIIE-0246 action on the NPY Y2 receptor signaling pathway.
Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for the preparation of this compound stock solutions.

Stock_Preparation_Workflow start Start acclimatize Acclimatize Vial to Room Temperature start->acclimatize weigh Weigh BIIE-0246 Hydrochloride Powder acclimatize->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solutions.

Conclusion

The proper preparation of this compound stock solutions is a fundamental step for ensuring the accuracy and reproducibility of experiments aimed at investigating the NPY Y2 receptor. By following this detailed protocol and adhering to the recommended storage conditions, researchers can confidently utilize this potent and selective antagonist in their cell culture studies. Always refer to the batch-specific information provided by the supplier for the most accurate calculations.

References

Application Notes and Protocols: BIIE-0246 Hydrochloride Solubility in DMSO vs. Saline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 15 nM.[1][2] It exhibits over 650-fold selectivity for the Y2 receptor compared to Y1, Y4, and Y5 receptors.[1] This high selectivity makes BIIE-0246 an invaluable tool for in vitro and in vivo studies investigating the physiological and pathophysiological roles of the NPY Y2 receptor, which is implicated in processes such as appetite regulation, anxiety, and memory.[3][4]

Due to its peptidomimetic structure, this compound has distinct solubility characteristics that are crucial for experimental design. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and saline, along with protocols for solution preparation.

Data Presentation: Solubility of this compound

The solubility of this compound varies significantly between organic solvents like DMSO and aqueous solutions like saline. The quantitative data from various suppliers is summarized below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 100 mM[1][5]96.9 mg/mL[1][5]Based on a molecular weight of 968.98 g/mol .
75 mM~72.7 mg/mLBased on a molecular weight of 968.98 g/mol .
Not specifiedup to 67.2 mg/mL[6]
Saline ≥ 2.79 mM[7]≥ 2.5 mg/mL[7]Requires a specific formulation with a co-solvent (DMSO) and a solubilizing agent (SBE-β-CD). Direct solubility in saline is low.
Aqueous Buffer Not specified0.206 mg/mL (pH 2.2)[8]Solubility is highly pH-dependent and generally low in aqueous solutions.
0.026 mg/mL (pH 4.4)[8]
0.020 mg/mL (pH 6.8)[8]

Note: The molecular weight of this compound is 968.98 g/mol .[1] Always refer to the batch-specific molecular weight on the product's Certificate of Analysis for precise calculations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 96.9 mg (using MW = 968.98 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Ensure the solution is clear before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7] For storage at -20°C, it is recommended to use the solution within one month; for -80°C, within six months.[7]

Protocol 2: Preparation of a Saline-Based Formulation for In Vivo Use

Due to the low aqueous solubility of BIIE-0246, a formulation using a solubilizing agent is required for administration in saline. This protocol is adapted from a method utilizing sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD).[7]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • SBE-β-CD

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 200 mg of SBE-β-CD in 1 mL of saline. Mix until fully dissolved.

  • Dilution: To prepare a 1 mL working solution of BIIE-0246 at a final concentration of 2.5 mg/mL, add 100 µL of a 25 mg/mL BIIE-0246 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[7]

  • Mixing: Mix the final solution thoroughly by vortexing or gentle inversion until it is a clear solution.

  • Use: This formulation yields a clear solution of ≥ 2.5 mg/mL and is suitable for parenteral administration.[7] It is recommended to prepare this solution fresh before each experiment.

Visualization of Mechanism of Action

Signaling Pathway of NPY Y2 Receptor Antagonism by BIIE-0246

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) predominantly located on presynaptic neurons.[4] Its activation by endogenous ligands like Neuropeptide Y (NPY) or Peptide YY (PYY) inhibits the release of neurotransmitters. BIIE-0246 acts as a competitive antagonist at this receptor, blocking these inhibitory effects.

NPY_Y2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Activates Gi Gi Protein Y2R->Gi Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release Postsynaptic_receptor Postsynaptic Receptors NT_release->Postsynaptic_receptor Activates Response Cellular Response Postsynaptic_receptor->Response

Caption: BIIE-0246 blocks the presynaptic NPY Y2 autoreceptor, preventing inhibition of neurotransmitter release.

Experimental Workflow for Solubility Assessment

A logical workflow is essential for determining and preparing solutions of BIIE-0246 for experimental use.

Solubility_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Start Start: BIIE-0246 Hydrochloride Powder Choose_Assay Choose Assay Type Start->Choose_Assay DMSO_Prep Prepare High-Concentration Stock in DMSO Choose_Assay->DMSO_Prep In Vitro Aqueous_Sol Is Aqueous Solubility Sufficient? Choose_Assay->Aqueous_Sol In Vivo Dilute_Media Dilute Stock in Cell Culture Media DMSO_Prep->Dilute_Media Final_Solution Final Working Solution Dilute_Media->Final_Solution Saline_Prep Dissolve Directly in Saline/Buffer Aqueous_Sol->Saline_Prep Yes Formulation_Prep Prepare Formulation (e.g., with SBE-β-CD) Aqueous_Sol->Formulation_Prep No Saline_Prep->Final_Solution Formulation_Prep->Final_Solution

References

Application Notes and Protocols for In Vitro Receptor Binding Assays Using BIIE-0246 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing BIIE-0246 hydrochloride in in vitro receptor binding assays. BIIE-0246 is a potent and highly selective non-peptide competitive antagonist for the Neuropeptide Y (NPY) Y2 receptor, making it an invaluable tool for studying the physiological and pathological roles of this receptor.[1][2]

Introduction

The Neuropeptide Y (NPY) system, comprising NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP) ligands, and its receptors (Y1, Y2, Y4, Y5) are implicated in a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular function. The NPY Y2 receptor, a G protein-coupled receptor (GPCR), is predominantly located presynaptically in the central and peripheral nervous systems, where it modulates neurotransmitter release.[3][4] this compound's high affinity and selectivity for the Y2 receptor subtype allow for precise investigation of Y2-mediated signaling pathways.[1]

Data Presentation

The binding affinity of this compound for various NPY receptor subtypes has been determined through competitive radioligand binding assays. The following tables summarize the quantitative data, showcasing its selectivity for the Y2 receptor.

Table 1: Binding Affinity (IC50) of BIIE-0246 for NPY Receptor Subtypes

Receptor SubtypeRadioligandCell Line/TissueIC50 (nM)Reference
Rat Y2[¹²⁵I]PYY₃₋₃₆HEK293 cells15[1][2][5]
Human Y2[¹²⁵I]NPYSMS-KAN cells3.3[3]
Rabbit Y2[¹²⁵I]NPYRabbit Kidney7.5[6]
Rat Y1[¹²⁵I]GR231118HEK293 cells>10,000[5]
Rat Y4[¹²⁵I]hPPHEK293 cells>10,000[5]
Rat Y5[¹²⁵I][Leu³¹,Pro³⁴]PYYHEK293 cells>10,000[5]

Table 2: Inhibitory Constant (Ki) of BIIE-0246 for NPY Receptor Subtypes

Receptor SubtypeRadioligandCell Line/TissueKi (nM)Reference
Rat Y2[¹²⁵I]PYY₃₋₃₆HEK293 cells8 - 15[7]
Human Frontal Cortex[¹²⁵I]PYY₃₋₃₆Human Brain Homogenates8[5]
α1a-adrenergic360[3]
μ-opioid323[3]
κ-opioid948[3]

Signaling Pathway

The NPY Y2 receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the receptor's role in presynaptic inhibition.

NPY_Y2_Signaling cluster_membrane Plasma Membrane NPY_Y2 NPY Y2 Receptor G_protein Gi/o Protein NPY_Y2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist NPY/PYY Agonist->NPY_Y2 Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Inhibition of Neurotransmitter Release PKA->Response Leads to

NPY Y2 Receptor Signaling Pathway

Experimental Protocols

Membrane Preparation from Transfected HEK293 Cells

This protocol describes the preparation of cell membranes from HEK293 cells stably expressing the rat NPY Y2 receptor.

Materials:

  • HEK293 cells transfected with NPY Y2 receptor cDNA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • High-speed centrifuge

Protocol:

  • Harvest cultured cells by scraping into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a tissue grinder or sonicator on ice.

  • Centrifuge the homogenate at 49,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step twice.

  • After the final wash, resuspend the membrane pellet in an appropriate volume of binding buffer or a storage buffer (e.g., 50 mM Tris pH 7.4, 10% glycerol, 1% BSA) and determine the protein concentration using a standard protein assay (e.g., Bradford).

  • Store the membrane preparations in aliquots at -80°C until use.

In Vitro Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the NPY Y2 receptor.

Materials:

  • NPY Y2 receptor-containing cell membranes (prepared as above)

  • This compound stock solution (in DMSO)

  • Radioligand: [¹²⁵I]PYY₃₋₃₆ or [¹²⁵I]NPY

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA

  • Unlabeled NPY (for determining non-specific binding)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of this compound in binding buffer. The final concentrations should typically range from 10⁻¹² M to 10⁻⁶ M.

  • In a 96-well plate, set up the assay in a final volume of 250 µL per well:

    • Total Binding: 50 µL of binding buffer + 50 µL of radioligand + 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 1 µM unlabeled NPY + 50 µL of radioligand + 150 µL of membrane preparation.

    • Competitor Wells: 50 µL of this compound dilution + 50 µL of radioligand + 150 µL of membrane preparation.

    • The final concentration of the radioligand should be close to its Kd value (e.g., 25-50 pM for [¹²⁵I]PYY₃₋₃₆). The amount of membrane protein per well should be optimized for a good signal-to-background ratio (typically 5-20 µg).

  • Incubate the plate for 90-120 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of BIIE-0246 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Serial Dilutions of BIIE-0246 p2 Prepare Assay Plate (Total, Non-specific, Competitor) p1->p2 a1 Add Radioligand and Membrane Preparation p2->a1 a2 Incubate at Room Temperature (90-120 min) a1->a2 an1 Rapid Filtration and Washing a2->an1 an2 Scintillation Counting an1->an2 an3 Data Analysis (IC50 and Ki Calculation) an2->an3

Competitive Radioligand Binding Assay Workflow

Conclusion

This compound is a critical pharmacological tool for the in vitro characterization of the NPY Y2 receptor. Its high potency and selectivity, combined with the robust and reproducible nature of radioligand binding assays, enable detailed investigations into the receptor's function and its role in various physiological and disease states. The protocols and data presented herein provide a comprehensive resource for researchers employing BIIE-0246 in their studies.

References

Optimal Administration Routes for BIIE-0246 Hydrochloride in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal administration routes for BIIE-0246 hydrochloride, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, in rodent models. This document outlines detailed experimental protocols, summarizes quantitative data, and includes visualizations to facilitate the effective use of this compound in preclinical research.

Introduction to this compound

BIIE-0246 is a widely used pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor.[1] It is a potent and selective antagonist with a high affinity for the Y2 receptor, displaying over 650-fold selectivity compared to Y1, Y4, and Y5 receptors.[2] BIIE-0246 has been instrumental in elucidating the function of the Y2 receptor as a presynaptic autoreceptor that modulates the release of neurotransmitters like NPY, dopamine, and acetylcholine. Due to its peptidic nature, BIIE-0246 has poor oral bioavailability and limited central nervous system (CNS) penetration after systemic administration, making the choice of administration route critical for experimental success.[3]

Mechanism of Action and Signaling Pathway

BIIE-0246 acts as a competitive antagonist at the NPY Y2 receptor, a G protein-coupled receptor (GPCR). The Y2 receptor is predominantly coupled to the inhibitory G protein, Gi. Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. BIIE-0246 blocks these downstream effects. In some cellular contexts, Y2 receptor activation can also influence other signaling pathways, including the phosphorylation of Akt and p44/42 MAPK (ERK1/2), which can be attenuated by BIIE-0246.[4]

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY_PYY NPY / PYY Y2R NPY Y2 Receptor NPY_PYY->Y2R Activates Gi Gi-protein Y2R->Gi Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates MAPK_pathway MAPK Pathway (p44/42 MAPK) Gi->MAPK_pathway Activates cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response Akt->Cellular_Response Mediates MAPK_pathway->Cellular_Response Mediates IV_Administration_Workflow A Prepare BIIE-0246 Solution B Weigh and Restrain Animal A->B C Dilate Tail Vein (Optional) B->C D Inject into Lateral Tail Vein C->D E Monitor Animal D->E IP_Administration_Workflow A Prepare BIIE-0246 Solution B Weigh and Restrain Animal A->B C Locate Injection Site B->C D Inject into Peritoneal Cavity C->D E Monitor Animal D->E

References

Application of BIIE-0246 Hydrochloride in Behavioral Neuroscience Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] The NPY system, particularly the Y2 receptor, is a critical modulator of various physiological and pathological processes in the central nervous system, including anxiety, feeding behavior, and cognition.[3] Y2 receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit the release of NPY and other neurotransmitters.[4][5] Antagonism of these receptors by BIIE-0246 has been shown to produce anxiolytic-like effects, influence food intake, and holds potential for investigating learning and memory processes.[4][6][7] This document provides detailed application notes and protocols for the use of this compound in key behavioral neuroscience paradigms.

Data Presentation

Table 1: Effects of BIIE-0246 on Anxiety-Like Behavior in the Elevated Plus-Maze
Animal ModelTreatment GroupDose (Intra-ARC)Key FindingReference
Male Wistar RatsVehicle-Baseline anxiety levels[6]
Male Wistar RatsBIIE-02461.0 nmolIncreased time spent in open arms[6]
Table 2: Effects of BIIE-0246 on Feeding Behavior
Animal ModelTreatment GroupRoute of AdministrationDoseKey FindingReference
Male Sprague-Dawley Rats (Satiated)VehicleIntra-ARC-Baseline food intake[7]
Male Sprague-Dawley Rats (Satiated)BIIE-0246Intra-ARC1 nmolIncreased food intake (4.1 +/- 0.7 g vs. 1.7 +/- 0.7 g for vehicle) in the first hour.[7][7]
Male Sprague-Dawley Rats (Fasted) + PYY(3-36)Vehicle + PYY(3-36)Intra-ARC + IP7.5 nmol/kg (PYY)Reduced food intake (2.7 +/- 0.2 g) in the first hour.[7][7]
Male Sprague-Dawley Rats (Fasted) + PYY(3-36)BIIE-0246 + PYY(3-36)Intra-ARC + IP1 nmol (BIIE-0246) + 7.5 nmol/kg (PYY)Attenuated the anorectic effect of PYY(3-36) (3.8 +/- 0.4 g food intake) in the first hour.[7][7]
Wildtype Mice (on Western Diet)BIIE-0246IP1.3 mg/kg/dayIncreased body weight and fat mass gain.[8]
OE-NPYDβH Mice (on Western Diet)BIIE-0246IP1.3 mg/kg/dayInhibited fat mass gain.[8]

Signaling Pathway and Experimental Workflows

NPY_Y2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R Y2 Receptor NPY->Y2R Binds AC Adenylyl Cyclase Y2R->AC Inhibits Ca_channel Ca²⁺ Channel Y2R->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle (contains NPY) Ca_influx->Vesicle Inhibits Fusion NPY_released NPY Vesicle->NPY_released Release (inhibited by Y2R activation) BIIE0246 BIIE-0246 BIIE0246->Y2R Antagonizes Postsynaptic_Receptor Postsynaptic NPY Receptor Postsynaptic_Effect Postsynaptic Response Postsynaptic_Receptor->Postsynaptic_Effect NPY_released->Postsynaptic_Receptor

Caption: NPY Y2 Receptor Signaling Pathway.

Anxiety_Behavior_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Rodents (Rats/Mice) Acclimation Acclimation to Housing (1 week) Animals->Acclimation Handling Handling (3-5 days) Acclimation->Handling Vehicle Vehicle Control BIIE0246 This compound Administration Administration (e.g., Intracerebral, IP) Vehicle->Administration BIIE0246->Administration EPM Elevated Plus-Maze Test (5 min) Administration->EPM (30 min post-injection) Data_Collection Video Recording & Analysis EPM->Data_Collection Parameters Measure: - Time in Open/Closed Arms - Number of Entries Data_Collection->Parameters Stats Statistical Analysis (e.g., t-test, ANOVA) Parameters->Stats

Caption: Workflow for Anxiety-Like Behavior Study.

Feeding_Behavior_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_testing Measurement cluster_analysis Data Analysis Animals Rodents (Rats/Mice) Housing Single Housing & Acclimation Animals->Housing Food_Training Acclimation to Test Diet Housing->Food_Training Fasting Food Deprivation (e.g., 18 hours) Food_Training->Fasting Vehicle Vehicle Control BIIE0246 This compound Administration Administration (e.g., Intra-ARC, IP) Vehicle->Administration BIIE0246->Administration Food_Presentation Presentation of Pre-weighed Food Administration->Food_Presentation (e.g., 15 min post-injection) Food_Intake Measure Food Intake at Multiple Time Points (e.g., 1, 2, 4, 24h) Food_Presentation->Food_Intake Calculation Calculate Cumulative Food Intake Food_Intake->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats

Caption: Workflow for Feeding Behavior Study.

Experimental Protocols

I. Anxiety-Like Behavior: Elevated Plus-Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Elevated Plus-Maze apparatus

  • Video recording and analysis software

  • Experimental animals (e.g., adult male Wistar rats)

Protocol:

  • Animal Preparation:

    • Group-house animals upon arrival and allow at least one week of acclimatization to the housing facility.

    • Handle animals for 3-5 days prior to testing to reduce stress-induced responses.

    • On the day of the experiment, transport animals to the testing room and allow them to habituate for at least 60 minutes.

  • Drug Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle to the desired concentration. For intracerebral administration, artificial cerebrospinal fluid (aCSF) is a suitable vehicle.

    • Administer BIIE-0246 or vehicle via the desired route (e.g., intracerebroventricular or directly into a specific brain region like the arcuate nucleus) at a volume appropriate for the species. A typical dose for intra-ARC administration in rats is 1.0 nmol.

    • Allow a pre-treatment time of approximately 30 minutes before starting the behavioral test.

  • Elevated Plus-Maze Procedure:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Record the animal's behavior for a 5-minute session using a video camera positioned above the maze.

    • After the session, return the animal to its home cage.

    • Clean the maze thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Analyze the video recordings to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the BIIE-0246 treated group with the vehicle control group.

II. Feeding Behavior Studies

Objective: To investigate the role of Y2 receptors in the regulation of food intake using BIIE-0246.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Standard or high-fat diet chow

  • Metabolic cages or standard cages with wire mesh floors

  • Precision balance

  • Experimental animals (e.g., adult male Sprague-Dawley rats or C57BL/6 mice)

Protocol:

  • Animal Preparation:

    • Individually house animals to allow for accurate food intake measurement.

    • Allow animals to acclimatize to the housing and the specific diet to be used in the experiment for several days.

    • For studies involving food deprivation, remove food at a specific time (e.g., 18 hours) before the start of the experiment. Water should be available ad libitum.

  • Drug Preparation and Administration:

    • Prepare this compound solution in a suitable vehicle. For intraperitoneal (IP) injections, sterile saline is commonly used.

    • Administer BIIE-0246 or vehicle. For central administration in rats, a dose of 1 nmol into the arcuate nucleus has been shown to be effective.[7] For peripheral administration in mice, a dose of 1.3 mg/kg/day via IP injection has been used in chronic studies.[8]

    • A typical pre-treatment time before food presentation is 15-30 minutes.

  • Food Intake Measurement:

    • At the start of the measurement period, provide a pre-weighed amount of food.

    • Measure the amount of food remaining at various time points (e.g., 1, 2, 4, and 24 hours) to determine cumulative food intake. Account for any spillage by collecting and weighing it.

  • Data Analysis:

    • Calculate the cumulative food intake for each animal at each time point.

    • Compare the food intake between the BIIE-0246 treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA with repeated measures).

    • Note that administration of BIIE-0246 alone to satiated rats has been shown to increase food intake, suggesting a role for endogenous NPY in satiety.[7]

III. Spatial Learning and Memory: Morris Water Maze (MWM) - Application Note

Objective: To investigate the potential role of NPY Y2 receptors in spatial learning and memory using BIIE-0246. While specific literature on BIIE-0246 in the MWM is not abundant, this protocol outlines how it could be applied.

Protocol Adaptation:

  • Apparatus and Setup: A circular pool (120-150 cm in diameter) filled with opaque water containing a hidden escape platform. Distal visual cues are placed around the room.

  • Training:

    • Acquisition Phase: Animals are trained over several days (e.g., 4-5 days) with multiple trials per day to find the hidden platform.

    • Drug Administration: BIIE-0246 or vehicle would be administered prior to the training sessions each day (e.g., 30 minutes before the first trial). Dosing would need to be determined empirically, but doses used in other behavioral paradigms can serve as a starting point.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed, and the animal is allowed to swim for 60 seconds.

    • Drug administration on the probe trial day would depend on whether the interest is in its effect on memory consolidation (no injection) or retrieval (injection prior to the trial).

  • Data Analysis:

    • Acquisition: Measure escape latency (time to find the platform) and path length across training days.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

    • Compare the performance of the BIIE-0246 and vehicle groups to determine if Y2 receptor antagonism impairs or enhances spatial learning and memory.

IV. Contextual Fear Conditioning - Application Note

Objective: To assess the involvement of NPY Y2 receptors in the acquisition, consolidation, or retrieval of fear memories using BIIE-0246.

Protocol Adaptation:

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for cued fear testing.

  • Conditioning (Day 1):

    • Place the animal in the conditioning chamber. After a habituation period, present a conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; a mild footshock).

    • Drug Administration for Acquisition: Administer BIIE-0246 or vehicle prior to the conditioning session.

  • Contextual Fear Test (Day 2):

    • Place the animal back into the conditioning chamber without any CS or US presentation.

    • Drug Administration for Consolidation/Retrieval: To test effects on consolidation, administer the drug immediately after the conditioning session on Day 1. To test effects on retrieval, administer the drug prior to the contextual fear test on Day 2.

  • Cued Fear Test (Day 3):

    • Place the animal in a novel context and present the CS (tone) without the US.

  • Data Analysis:

    • The primary measure is "freezing" behavior, a stereotyped fear response.

    • Compare the percentage of time spent freezing between the BIIE-0246 and vehicle groups during the contextual and cued fear tests to determine the effect of Y2 receptor antagonism on different phases of fear memory.

References

Application Notes and Protocols for BIIE-0246 Hydrochloride in Metabolic Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BIIE-0246 hydrochloride, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist, for investigating metabolic regulation in animal models. The following sections detail the mechanism of action, data from key studies, and detailed experimental protocols to guide researchers in their study design.

Introduction

Neuropeptide Y (NPY) is a crucial neurotransmitter in the regulation of energy homeostasis, with its effects mediated by a family of G-protein coupled receptors, including the Y2 receptor.[1] The NPY Y2 receptor is predominantly located on presynaptic neurons in both the central and peripheral nervous systems and acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[2][3] this compound is a highly selective, non-peptide antagonist of the NPY Y2 receptor, making it an invaluable tool for elucidating the physiological roles of this receptor in metabolic processes such as food intake, body weight regulation, and glucose metabolism.[4][5]

Mechanism of Action

BIIE-0246 acts as a competitive antagonist at the NPY Y2 receptor.[5] By blocking the binding of endogenous agonists like NPY and peptide YY (PYY)3-36, BIIE-0246 prevents the activation of the Y2 receptor.[6] The Y2 receptor is coupled to inhibitory G-proteins (Giα), and its activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] By antagonizing this receptor, BIIE-0246 effectively disinhibits NPY neurons, leading to various downstream effects on metabolic regulation.[6]

Data Presentation

The following tables summarize quantitative data from studies utilizing BIIE-0246 to investigate metabolic parameters in animal models.

Table 1: Effects of Intraperitoneal (i.p.) BIIE-0246 Administration on Body Composition and Metabolism in Mice

Animal ModelDietTreatment GroupDosage & DurationChange in Body WeightChange in Fat MassChange in Lean MassSerum Insulin (B600854) & HOMA-IRSerum CholesterolReference
Wildtype (WT) MiceChowBIIE-02461.3 mg/kg/day, 4.5 weeksIncreased gainNo significant effectIncreased gainIncreasedNo significant effect[8][9]
OE-NPYDβH MiceChowBIIE-02461.3 mg/kg/day, 4.5 weeksIncreased gainNo significant effectIncreased gainIncreasedNo significant effect[8][9]
Wildtype (WT) MiceWestern Diet (DIO)BIIE-02461.3 mg/kg/day, 2 weeks-Increased accumulation-No significant effectNo significant effect[8][9]
OE-NPYDβH MiceWestern Diet (DIO)BIIE-02461.3 mg/kg/day, 2 weeks-Reduced gain--Reduced relative to body adiposity[8][9]

Table 2: Effects of Arcuate Nucleus (ARC) BIIE-0246 Administration on Food Intake in Rats

Animal ModelConditionTreatment GroupDosage0-1h Food Intake (g)Reference
Male Wistar RatsSatiatedVehicle-1.7 ± 0.7[6]
Male Wistar RatsSatiatedBIIE-02461 nmol4.1 ± 0.7[6]
Male Wistar RatsPYY(3-36) treatedVehicle + PYY(3-36)7.5 nmol/kg i.p.2.7 ± 0.2[6]
Male Wistar RatsPYY(3-36) treatedBIIE-0246 + PYY(3-36)1 nmol (ARC) + 7.5 nmol/kg i.p.3.8 ± 0.4[6]

Signaling Pathway

The following diagram illustrates the signaling pathway of the NPY Y2 receptor and the action of BIIE-0246.

NPY_Y2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron NPY NPY / PYY(3-36) Y2R NPY Y2 Receptor NPY->Y2R Binds to Gi Giα Y2R->Gi Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle PKA->Vesicle Modulates Release Inhibition of Neurotransmitter Release

NPY Y2 receptor signaling pathway and BIIE-0246 action.

Experimental Protocols

Protocol 1: Chronic Intraperitoneal Administration of BIIE-0246 in Mice to Study Effects on Body Weight and Metabolism

Objective: To assess the long-term effects of peripheral Y2 receptor blockade on metabolic parameters in mice fed either a standard chow or a high-fat diet.

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • Vehicle solution (e.g., DMSO:Tween 80:0.9% NaCl in a 1:1:18 ratio)[8]

  • Animal model: Wildtype (e.g., C57BL/6N) and/or genetically modified mice (e.g., OE-NPYDβH)[8][9]

  • Standard rodent chow and/or Western diet (high-fat)

  • Metabolic cages for food intake and activity monitoring

  • Equipment for blood glucose and insulin measurement

  • Body composition analyzer (e.g., EchoMRI)

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12:12h light-dark cycle, 21±3°C) and provide ad libitum access to water.[8] Acclimatize animals to handling for at least one week prior to the experiment.

  • Dietary Intervention: For diet-induced obesity (DIO) studies, place mice on a high-fat Western diet for a designated period (e.g., 8 weeks) prior to drug administration.[10] A control group should remain on a standard chow diet.

  • Habituation: Habituate the mice to daily intraperitoneal (i.p.) injections with the vehicle solution for 1-2 weeks before the start of the treatment period.[8]

  • Treatment Administration:

    • Prepare a stock solution of this compound in the vehicle.

    • Administer BIIE-0246 (e.g., 1.3 mg/kg) or vehicle via daily i.p. injections for the duration of the study (e.g., 2 to 4.5 weeks).[8][9]

  • Data Collection:

    • Body Weight: Measure body weight twice a week.[8]

    • Food Intake: Monitor food intake per cage once a week, and calculate the average daily energy intake per mouse.[8] For more detailed analysis of feeding behavior, use automated food intake monitoring systems.[10][11]

    • Body Composition: Measure fat and lean mass using a body composition analyzer at the beginning and end of the treatment period.[8]

    • Blood Parameters: At the end of the study, collect blood samples for the analysis of serum glucose, insulin, and cholesterol levels. Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index.[8]

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of BIIE-0246 and diet.[8]

Protocol 2: Acute Intracerebroventricular (ICV) Administration of BIIE-0246 in Rats to Study Effects on Food Intake

Objective: To investigate the central role of the NPY Y2 receptor in the regulation of food intake.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or saline for vehicle

  • Animal model: Adult male rats (e.g., Wistar)

  • Stereotaxic apparatus for cannula implantation

  • Food intake monitoring system

Procedure:

  • Surgical Cannula Implantation:

    • Anesthetize the rats according to approved institutional protocols.

    • Using a stereotaxic frame, surgically implant a guide cannula directed at the desired brain region, such as the arcuate nucleus (ARC) or lateral ventricle.

    • Allow the animals to recover from surgery for at least one week.

  • Habituation: Acclimate the rats to the experimental conditions, including handling and mock injections.

  • Treatment Administration:

    • Dissolve BIIE-0246 in the vehicle to the desired concentration.

    • On the day of the experiment, administer BIIE-0246 (e.g., 1 nmol in a small volume) or vehicle directly into the ARC or lateral ventricle via an injection cannula.[6]

  • Food Intake Measurement:

    • Immediately after the injection, provide the animals with pre-weighed food.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.[6]

  • Data Analysis: Compare the food intake between the BIIE-0246 and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[6]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of BIIE-0246 on metabolic regulation in a diet-induced obesity mouse model.

Experimental_Workflow start Start acclimation Animal Acclimation (1-2 weeks) start->acclimation diet Dietary Intervention (Chow vs. Western Diet) acclimation->diet chow_group Chow Diet Group diet->chow_group Control wd_group Western Diet Group (e.g., 8 weeks) diet->wd_group DIO Model habituation Habituation to i.p. Injections (Vehicle, 1-2 weeks) chow_group->habituation wd_group->habituation treatment Treatment Period (Daily i.p. Injections) habituation->treatment vehicle_group Vehicle Control treatment->vehicle_group Control biie0246_group BIIE-0246 (e.g., 1.3 mg/kg/day) treatment->biie0246_group Treatment monitoring In-life Monitoring vehicle_group->monitoring biie0246_group->monitoring bw Body Weight (2x/week) monitoring->bw fi Food Intake (1x/week) monitoring->fi end End of Study monitoring->end After 2-4.5 weeks terminal_collection Terminal Data Collection end->terminal_collection bc Body Composition (EchoMRI) terminal_collection->bc blood Blood Collection (Glucose, Insulin, etc.) terminal_collection->blood analysis Data Analysis bc->analysis blood->analysis

Experimental workflow for a BIIE-0246 metabolic study.

References

BIIE-0246 Hydrochloride: Application Notes for Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein-coupled receptor predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[1] With an IC50 value of approximately 3.3 to 15 nM, BIIE-0246 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NPY system.[2][3] Its high selectivity, exhibiting over 650-fold preference for the Y2 receptor compared to Y1, Y4, and Y5 receptors, allows for precise dissection of Y2 receptor-mediated signaling pathways.[4][5] In the context of electrophysiology, BIIE-0246 is instrumental in elucidating the modulatory effects of NPY on synaptic transmission and neuronal excitability, primarily by blocking the presynaptic inhibitory effects mediated by Y2 receptors.[6][7]

These application notes provide detailed protocols and guidelines for the use of this compound in patch-clamp electrophysiology recordings, enabling researchers to effectively probe the function of NPY Y2 receptors in various neuronal circuits.

Data Presentation

Pharmacological and Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 896.06 g/mol (free base); 968.98 g/mol (dihydrochloride)[4]
Formula C₄₉H₅₇N₁₁O₆ (free base); C₄₉H₅₇N₁₁O₆·2HCl (dihydrochloride)[4]
IC₅₀ ~3.3 - 15 nM[1][2][3]
Binding Affinity (Ki) 8 - 15 nM for [¹²⁵I]PYY₃₋₃₆ binding[6][8]
Solubility DMSO: up to 100 mM; Ethanol: up to 25 mM[5]
Storage Store solid at -20°C. Prepare fresh solutions or use small, pre-packaged sizes as solutions can be unstable.[3][4][5]
In Vitro Activity of BIIE-0246
AssaySpecies/Cell LineIC₅₀ / pA₂Source
Radioligand Binding (hY2R)SMS-KAN cells3.3 nM[1][9]
Radioligand Binding (rabbit Y2R)Rabbit kidney membranes7.5 nM[1][9]
Radioligand Binding (rY2R)HEK293 cells15 nM[1][9]
Radioligand Binding (rY1R, rY4R, rY5R)HEK293 cells>10,000 nM[1][9]
Functional Antagonism (rat vas deferens)Rat8.1 (pA₂)[1][8][9][10]
Functional Antagonism (dog saphenous vein)Dog8.6 (pA₂)[8][10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of the dihydrochloride (B599025) salt (MW: 968.98), dissolve 0.969 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C. It is recommended to prepare fresh solutions for each experiment to ensure compound stability.[3][6]

Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is a general guideline for investigating the effect of BIIE-0246 on synaptic transmission in acute brain slices (e.g., hippocampus).

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • This compound stock solution (10 mM in DMSO)

  • NPY or a selective Y2 receptor agonist (e.g., PYY₃₋₃₆)

  • Brain slicing apparatus (vibratome)

  • Patch-clamp recording setup (amplifier, micromanipulator, data acquisition system)

Protocol:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with low Ca²⁺ and high Mg²⁺).

    • Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in the same ice-cold slicing solution.

    • Transfer slices to a holding chamber containing aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 CaCl₂, 2 MgSO₄) and allow to recover for at least 1 hour at room temperature, continuously bubbled with 95% O₂ / 5% CO₂.

  • Recording Setup:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution (e.g., in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).

    • Establish a whole-cell patch-clamp configuration on the neuron of interest.

  • Drug Application:

    • Record a stable baseline of synaptic activity (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs) for at least 5-10 minutes.

    • Apply the Y2 receptor agonist (e.g., 100 nM NPY) to the bath to induce a presynaptic inhibitory effect, which should be observed as a decrease in the amplitude of the evoked EPSPs/EPSCs.

    • To test the antagonistic effect of BIIE-0246, pre-incubate the slice with BIIE-0246 (e.g., 100 nM - 1 µM) for 15-30 minutes prior to the co-application of the Y2 agonist.[6] The final concentration of DMSO should be kept below 0.1%.

    • Alternatively, after establishing the inhibitory effect of the Y2 agonist, apply BIIE-0246 to observe the reversal of this inhibition.

  • Data Acquisition and Analysis:

    • Record evoked synaptic responses at regular intervals throughout the experiment.

    • Analyze the amplitude, frequency, and kinetics of the synaptic events before, during, and after drug application.

    • A successful antagonism by BIIE-0246 will be demonstrated by a reduction or complete blockade of the NPY-induced inhibition of synaptic transmission.[2]

Visualizations

Signaling Pathway of the NPY Y2 Receptor

NPY_Y2_Signaling cluster_presynaptic Presynaptic Terminal NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Agonist Binding G_protein Gi/o Protein Y2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Vesicle_fusion Vesicle Fusion Ca_channel->Vesicle_fusion Ca²⁺ Influx NT_release Neurotransmitter Release Vesicle_fusion->NT_release Inhibition BIIE BIIE-0246 BIIE->Y2R Antagonism

Caption: NPY Y2 receptor signaling pathway in a presynaptic terminal.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Prepare BIIE-0246 Stock Solution (10 mM in DMSO) H Pre-incubate with BIIE-0246 (100 nM - 1 µM for 15-30 min) A->H B Prepare Acute Brain Slices C Slice Recovery (≥1 hour in aCSF) B->C D Transfer Slice to Recording Chamber C->D E Establish Whole-Cell Patch-Clamp Recording D->E F Record Stable Baseline (5-10 min) E->F G Bath Apply Y2 Agonist (e.g., 100 nM NPY) F->G F->H J Data Acquisition and Analysis G->J I Co-apply Y2 Agonist and BIIE-0246 H->I I->J

Caption: Workflow for investigating BIIE-0246 effects in patch-clamp recordings.

References

Application Notes and Protocols for Intrathecal Administration of BIIE-0246 Hydrochloride in Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BIIE-0246 hydrochloride, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, in preclinical pain research. Intrathecal (i.t.) administration allows for direct targeting of spinal mechanisms involved in pain processing.

Introduction

Neuropeptide Y (NPY) and its receptors play a complex role in the modulation of pain. The Y2 receptor, in particular, has been a subject of intense investigation. The function of the Y2 receptor appears to be dependent on the physiological state; it can exert both pronociceptive and antinociceptive effects. In a normal, uninjured state, intrathecal administration of the Y2 antagonist BIIE-0246 has been shown to induce pain-like behaviors.[1][2] Conversely, in models of neuropathic and inflammatory pain, BIIE-0246 can reduce hypersensitivity, suggesting a switch in Y2 receptor function to a pronociceptive role in chronic pain states.[1][2][3] BIIE-0246 is a valuable pharmacological tool to investigate the role of the Y2 receptor in various pain conditions.[4][5][6][7]

Data Presentation

Table 1: In Vivo Effects of Intrathecal this compound in Different Pain States
Pain ModelSpeciesBIIE-0246 Dose Range (Intrathecal)Observed EffectReference
Naive (Uninjured)Mouse0.1 ng - 3 µgIncreased mechanical and cold hypersensitivity, spontaneous nocifensive behaviors, and itch.[2]Basu et al.
Naive (Uninjured)MouseNot specifiedElicits ongoing nociception and hypersensitivity to sensory stimulation.[1]Bali et al.
Spared Nerve Injury (SNI) - Neuropathic PainMouseNot specifiedReduced mechanical and thermal hypersensitivity.[2]Basu et al.
Spared Nerve Injury (SNI) - Neuropathic PainRatNot specifiedReversed the anti-allodynic effects of NPY.[8]Intondi et al.
Incision Model - Postoperative PainMouseNot specifiedReduced mechanical and thermal hypersensitivity.[2][3]Basu et al.
Complete Freund's Adjuvant (CFA) - Inflammatory PainMouse0.3 - 10 µgReinstatement of mechanical and thermal hypersensitivity after resolution of initial hyperalgesia.[1]Solway et al.
Cancer-Induced Bone PainRatNot specifiedAbolished the pain-reducing effects of NPY.[1]Diaz-delCastillo et al.
Table 2: Recommended Reagent and Equipment List
Reagent/EquipmentSupplier ExamplePurpose
This compoundTocris BioscienceY2 receptor antagonist.[2]
Vehicle (Ethanol, Chremophor, Saline)Sigma-AldrichSolvent for BIIE-0246.[2]
Hamilton Syringe (10 µL or 50 µL)Hamilton CompanyPrecise delivery of small volumes.[8]
30-gauge needles (for mice)Becton, Dickinson and CompanyIntrathecal injection.[9]
25-gauge needles (for rats)Becton, Dickinson and CompanyIntrathecal injection.[8][9][10]
IsofluranePiramal Critical CareInhalation anesthetic.[8]
Anesthesia SystemVetEquip, Inc.Delivery of anesthetic.
Behavioral Testing Equipment (e.g., von Frey filaments, Hargreaves apparatus, Cold plate)Ugo Basile, Stoelting Co.Assessment of pain-related behaviors.

Experimental Protocols

Protocol 1: Preparation of this compound for Intrathecal Administration
  • Reconstitution: this compound is a water-soluble powder. For in vivo studies, a common vehicle is a mixture of ethanol, Chremophor, and saline.[2] A reported ratio is 1:1:8 (EtOH:Chremophor:saline).[2]

  • Stock Solution: Prepare a stock solution of BIIE-0246 in the vehicle. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of BIIE-0246 in 1 mL of the vehicle.

  • Working Solutions: Prepare serial dilutions from the stock solution to achieve the desired final concentrations for injection. Ensure thorough mixing before each dilution.

  • Storage: Store stock and working solutions at -20°C for short-term storage. For long-term storage, consult the manufacturer's recommendations.

Protocol 2: Intrathecal Injection in Mice and Rats

Intrathecal injections in rodents require precision and skill to avoid tissue damage. The direct lumbar puncture method is commonly used.[9][10][11]

  • Animal Preparation: Anesthetize the animal using isoflurane. The level of anesthesia should be sufficient to prevent movement during the injection but allow for rapid recovery.

  • Positioning: Place the animal in a stereotaxic frame or hold it firmly to flex the spine and widen the intervertebral space. For lumbar puncture, the injection site is typically between the L5 and L6 vertebrae.[8][10]

  • Injection:

    • Palpate the iliac crests to locate the L6 vertebra.

    • Insert a 30-gauge needle (for mice) or a 25-gauge needle (for rats) attached to a Hamilton syringe between the L5 and L6 vertebrae.[8][9]

    • A characteristic tail flick or leg twitch upon entering the subarachnoid space indicates correct needle placement.

    • Slowly inject the desired volume of BIIE-0246 solution (typically 5-10 µL for mice and 10-50 µL for rats).[9]

  • Post-injection Care:

    • Withdraw the needle slowly.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe for any signs of motor impairment or distress. A study noted that a high dose of 5.0 µg BIIE0246 caused motor discoordination in naive male mice.[2]

Protocol 3: Assessment of Pain-Related Behaviors

The choice of behavioral assay depends on the pain modality being investigated.

  • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Thermal Hyperalgesia: Use a Hargreaves apparatus (plantar test) to measure the paw withdrawal latency in response to a radiant heat source.

  • Cold Allodynia: Use a cold plate or acetone (B3395972) application to assess the response to a cold stimulus.

  • Spontaneous Pain: Observe and quantify behaviors such as flinching, licking, and guarding of the affected paw.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Intrathecal BIIE-0246 Administration A Animal Acclimation & Baseline Behavioral Testing B Induction of Pain Model (e.g., SNI, CFA) A->B D Anesthesia B->D C Preparation of BIIE-0246 Solution E Intrathecal Injection of BIIE-0246 or Vehicle C->E D->E F Post-Injection Recovery & Observation E->F G Behavioral Testing (Post-treatment) F->G H Data Analysis & Interpretation G->H

Caption: Experimental workflow for intrathecal BIIE-0246 administration in pain studies.

G cluster_pathway Simplified Signaling Pathway of NPY Y2 Receptor in Pain Modulation NPY NPY Y2R Y2 Receptor (Presynaptic) NPY->Y2R Activates Gi Gi Protein Y2R->Gi Couples to BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca ↓ Ca²⁺ Influx Gi->Ca Inhibits cAMP ↓ cAMP NT ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Pain Pain Transmission NT->Pain Reduces

Caption: Simplified signaling pathway of the NPY Y2 receptor in modulating pain transmission.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and recommended storage conditions for BIIE-0246 hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, it is recommended to store solid this compound at -20°C. One supplier suggests that the powder can be stored for up to 3 years at this temperature. For the free base form (BIIE-0246), storage at +4°C is also mentioned.[1] Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.

Q2: How should I store solutions of this compound?

Solutions of this compound are known to be unstable.[1] It is highly recommended to prepare solutions fresh for each experiment.[1][2] If short-term storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO, with concentrations up to 100 mM being achievable.[4][5] The free base form, BIIE-0246, is also soluble in ethanol (B145695) up to 25 mM and in DMSO up to 75 mM. For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are available.[3]

Q4: Is this compound sensitive to light or pH?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results Degradation of this compound in solution.Always prepare fresh working solutions for each experiment.[2] If using a stock solution, ensure it has been stored correctly and is within the recommended storage period (-20°C for 1 month, -80°C for 6 months in DMSO).[3]
Precipitation of the compound during dilution The compound has limited solubility in aqueous solutions.For in vivo studies, use a co-solvent system as recommended in established protocols. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 2.5 mg/mL.[3] Gentle heating and/or sonication can also aid dissolution if precipitation occurs.[3]
Low or no observable antagonist activity Incorrect compound concentration due to degradation or incomplete dissolution.Confirm the complete dissolution of the compound. Use fresh solutions. It is also crucial to use concentrations aligned with published IC50 values to ensure effective Y2 receptor blockade.[2]

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid (Powder)-20°CUp to 3 years[1]
Solution in DMSO-20°CUp to 1 month[3]
Solution in DMSO-80°CUp to 6 months[3]

Table 2: Solubility of BIIE-0246 and its Hydrochloride Salt

Compound Form Solvent Maximum Concentration Reference
This compoundDMSO100 mM (96.9 mg/mL)[4][5]
BIIE-0246 (free base)DMSO75 mM
BIIE-0246 (free base)Ethanol25 mM
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[3]

Experimental Protocols

Protocol for Preparation of Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Storage: For immediate use, proceed with dilutions. For short-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparation of In Vivo Formulation

This protocol is an example for preparing a 1 mL working solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.[3]

  • This formulation should be prepared fresh on the day of use.[3]

Visualizations

BIIE0246_Handling_Workflow start Start: Receipt of BIIE-0246 HCl storage_solid Store Solid Compound at -20°C start->storage_solid prep_stock Prepare Stock Solution (e.g., in DMSO) storage_solid->prep_stock storage_stock Store Stock Solution (-20°C or -80°C) prep_stock->storage_stock Short-term fresh_use Use Immediately prep_stock->fresh_use Recommended prep_working Prepare Working Solution storage_stock->prep_working fresh_use->prep_working troubleshoot Troubleshooting: Precipitation or Instability? prep_working->troubleshoot experiment Perform Experiment troubleshoot->experiment No fresh_prep Prepare Fresh Solution troubleshoot->fresh_prep Yes fresh_prep->prep_working

Caption: Workflow for handling and storage of this compound.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_solution_age Was the solution prepared fresh? start->check_solution_age check_storage Was the stock solution stored correctly? check_solution_age->check_storage No check_dissolution Did the compound fully dissolve? check_solution_age->check_dissolution Yes check_storage->check_dissolution Yes prepare_fresh Action: Prepare a fresh solution check_storage->prepare_fresh No review_protocol Action: Review dissolution protocol (consider sonication/warming) check_dissolution->review_protocol No valid_experiment Proceed with experiment check_dissolution->valid_experiment Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: BIIE-0246 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIE-0246 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during in vivo experiments with this potent and selective NPY Y2 receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments in a question-and-answer format.

Q1: What is the best way to dissolve this compound for in vivo administration?

A1: this compound has limited aqueous solubility. The most common and effective method for solubilization is using Dimethyl Sulfoxide (DMSO).[1] It is soluble up to 100 mM in DMSO.[1] For final injection volumes, further dilution in vehicles like saline or a mixture of DMSO, Tween® 80, and saline is often necessary.[2] One study reported using a vehicle of DMSO, Tween® 80, and 0.9% NaCl in a 1:1:18 ratio for intraperitoneal injections.[2] Another vehicle used for intrathecal administration was a 1:1:8 mixture of ethanol, chremophor, and saline.[3] It is crucial to prepare solutions fresh as they can be unstable.[4]

Q2: I'm observing a short duration of action for this compound in my experiments. How can I address this?

A2: this compound has a relatively short half-life in vivo, estimated to be less than 3 hours in mice.[2][5] This is a critical consideration for experimental design. To maintain effective antagonism of the Y2 receptor over a longer period, continuous intravenous infusion is recommended over single bolus injections, especially for longer protocols.[6] If infusion is not feasible, repeated intraperitoneal injections may be an alternative, as demonstrated in studies with daily administrations.[2][7][8][9]

Q3: My results on the metabolic effects of this compound are contradictory to published literature. What could be the reason?

A3: The metabolic effects of BIIE-0246 can be highly dependent on the specific animal model and the underlying physiological conditions, particularly the levels of neuropeptide Y (NPY). For instance, in wildtype mice on a standard chow diet, BIIE-0246 administration has been shown to increase body weight gain and cause metabolic disturbances.[2][7][8] Conversely, in a mouse model with excess NPY and on a high-fat diet, the antagonist prevented diet-induced obesity.[2][8] Therefore, it is crucial to carefully consider the genetic background of your animal model and the dietary conditions of your experiment, as these factors can significantly influence the outcome.

Q4: I am concerned about potential off-target effects of this compound. What is known about its selectivity?

A4: BIIE-0246 is a highly selective antagonist for the NPY Y2 receptor, displaying over 650-fold selectivity against Y1, Y4, and Y5 receptors.[1] However, some studies have noted that at submicromolar concentrations, it may interact with α1A adrenergic receptors and μ- and κ-opioid receptors.[5] While its selectivity is generally considered excellent for a pharmacological tool, it is good practice to be aware of these potential interactions and, if necessary, include appropriate control experiments to rule out off-target effects in your specific experimental context.

Q5: What are the recommended storage conditions for this compound?

A5: this compound powder should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is important to note that solutions are reported to be unstable, and preparing them fresh is highly recommended.[4]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM[1]
DMSO75 mM
DMSO40 mg/mL (with ultrasonic and warming)[9]
Ethanol25 mM

Table 2: Receptor Binding Affinity of BIIE-0246

ReceptorIC50SelectivityReference
NPY Y2 Receptor (rat)15 nM>650-fold vs Y1, Y4, Y5[1][4][7][9]
NPY Y2 Receptor (human)3.3 nM-[5]
NPY Y1, Y4, Y5 Receptors (rat)>10,000 nM-[5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Metabolic Studies [2][8]

  • Animal Model: Wildtype and OE-NPYDβH mice.

  • Compound Preparation: Dissolve this compound in a vehicle of DMSO, Tween® 80, and 0.9% NaCl (1:1:18 ratio).

  • Dosage: 1.3 mg/kg body weight.

  • Administration: Administer daily via intraperitoneal injection.

  • Duration: 2 to 4.5 weeks.

Protocol 2: Intravenous (i.v.) Administration in Pigs for Cardiovascular Studies [6]

  • Animal Model: Anesthetized pigs.

  • Compound Preparation: Dissolve this compound in an appropriate vehicle for intravenous administration.

  • Dosage: Bolus injections ranging from 0.3 to 100 nmol/kg, followed by intravenous infusions.

  • Administration: Administer as increasing intravenous bolus injections followed by continuous intravenous infusions.

  • Procedure: Perform dose-response curves for NPY agonists before and after BIIE-0246 administration to determine its antagonistic potency.

Visualizations

NPY_Y2_Receptor_Signaling_Pathway NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↓ Ca²⁺ Influx Gi->Ca Inhibits cAMP ↓ cAMP PKA ↓ PKA MAPK ↓ p-p44/42 MAPK Akt ↓ p-Akt NT_release ↓ Neurotransmitter Release BIIE BIIE-0246 BIIE->Y2R Antagonizes

Caption: NPY Y2 Receptor Signaling Pathway and BIIE-0246 Action.

In_Vivo_Experiment_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis A Animal Model Selection (e.g., mouse, pig) C Route of Administration (i.p., i.v., i.t.) A->C B This compound Solubilization (e.g., DMSO, saline) B->C D Dosage Determination C->D E Single Bolus vs. Infusion D->E F Behavioral/Physiological Measurements E->F G Tissue/Blood Collection F->G H Biochemical Analysis (e.g., ELISA, Western Blot) G->H I Statistical Analysis H->I J Interpretation of Results I->J

Caption: General Workflow for BIIE-0246 In Vivo Experiments.

References

Optimizing BIIE-0246 Hydrochloride Concentration for Functional Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIIE-0246 hydrochloride in functional assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of NPY and other endogenous ligands, such as Peptide YY (PYY), to the Y2 receptor, thereby inhibiting downstream signaling pathways.[4]

Q2: What are the typical working concentrations for BIIE-0246 in functional assays?

The optimal concentration of BIIE-0246 depends on the specific assay and cell type used. However, based on its IC50 values, a starting concentration range of 10 nM to 1 µM is generally recommended for in vitro functional assays.[1][5] For in vivo studies, dosages can vary significantly based on the animal model and route of administration.[6][7]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 100 mM and in ethanol.[3][8][9] It is recommended to prepare fresh solutions for each experiment as they can be unstable.[9][10] For short-term storage, aliquoted stock solutions in DMSO can be stored at -20°C.[3][8] Avoid repeated freeze-thaw cycles.

Q4: Is BIIE-0246 selective for the Y2 receptor?

Yes, BIIE-0246 exhibits high selectivity for the NPY Y2 receptor, with over 650-fold greater affinity for Y2 compared to Y1, Y4, and Y5 receptors.[3][8] This high selectivity makes it an excellent pharmacological tool for isolating and studying Y2 receptor-mediated effects.[4]

Troubleshooting Guide

Problem 1: No observable antagonist effect of BIIE-0246 in my assay.

  • Possible Cause 1: Incorrect Concentration. The concentration of BIIE-0246 may be too low to effectively compete with the agonist.

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Start with a broader range, for example, from 1 nM to 10 µM.

  • Possible Cause 2: Compound Degradation. BIIE-0246 solutions are known to be unstable.[9][10]

    • Solution: Always prepare fresh working solutions from a recently prepared stock. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.

  • Possible Cause 3: Low Y2 Receptor Expression. The cell line or tissue preparation you are using may have low or no expression of the NPY Y2 receptor.

    • Solution: Verify Y2 receptor expression using techniques such as qPCR, Western blot, or radioligand binding assays.

Problem 2: High background signal or off-target effects observed.

  • Possible Cause 1: BIIE-0246 Concentration is Too High. Although highly selective, excessively high concentrations may lead to non-specific interactions.

    • Solution: Lower the concentration of BIIE-0246 to the lowest effective dose determined from your dose-response experiments.

  • Possible Cause 2: Contamination of Reagents.

    • Solution: Ensure all buffers and media are freshly prepared and sterile-filtered.

Quantitative Data Summary

The following table summarizes the inhibitory potency of BIIE-0246 across various experimental systems.

ParameterCell/Tissue TypeLigandValueReference
IC50 HEK293 cells (rat Y2 receptor)[125I]PYY3-3615 ± 3 nM[1]
IC50 SMS-KAN cells (human Y2 receptor)Radiolabelled NPY3.3 nM[4]
IC50 Rabbit kidney preparations[125I]-NPY7.5 nM[4]
pA2 Rat vas deferensNPY8.1[1][5]
pA2 Dog saphenous veinNPY8.6[1][5]

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the IC50 of BIIE-0246.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the rat NPY Y2 receptor.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add membrane preparations.

    • Add a fixed concentration of radiolabeled ligand (e.g., 30-35 pM of [125I]PYY3-36).[1]

    • Add increasing concentrations of BIIE-0246 (e.g., 10^-12 to 10^-6 M).[1]

    • Incubate at room temperature for a specified time.

    • Separate bound from free radioligand by rapid filtration.

    • Measure radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled NPY).

    • Plot the percentage of specific binding against the log concentration of BIIE-0246 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Bioassay: Rat Vas Deferens

This protocol describes a classic functional assay to assess the antagonist activity of BIIE-0246.

  • Tissue Preparation:

    • Isolate the vas deferens from a male rat and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Experimental Procedure:

    • Record isometric contractions using a force transducer.

    • Generate a cumulative concentration-response curve for NPY.

    • Wash the tissue and incubate with a fixed concentration of BIIE-0246 (e.g., 1 µM) for a predetermined time.[1][5]

    • Generate a second cumulative concentration-response curve for NPY in the presence of BIIE-0246.

  • Data Analysis:

    • Compare the concentration-response curves in the absence and presence of BIIE-0246. A rightward shift in the NPY curve indicates competitive antagonism.[1][4]

    • Calculate the pA2 value to quantify the potency of BIIE-0246.

Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R Y2 Receptor (GPCR) NPY->Y2R Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca2+ influx G_protein->Ca_channel K_channel ↑ K+ efflux G_protein->K_channel MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP

Caption: NPY Y2 receptor signaling and antagonism by BIIE-0246.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare fresh BIIE-0246 stock (DMSO or Ethanol) dose_response Perform dose-response curve (e.g., 1 nM - 10 µM) prep_stock->dose_response cell_culture Culture Y2R-expressing cells or prepare tissue cell_culture->dose_response incubation Incubate cells/tissue with BIIE-0246 and agonist dose_response->incubation measurement Measure functional readout (e.g., cAMP, Ca2+, contraction) incubation->measurement data_plot Plot data and fit to curve measurement->data_plot ic50_pa2 Determine IC50 / pA2 value data_plot->ic50_pa2

Caption: General workflow for optimizing BIIE-0246 concentration.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start No Antagonist Effect Observed cause1 Incorrect Concentration? start->cause1 cause2 Compound Degradation? start->cause2 cause3 Low Y2R Expression? start->cause3 solution1 Perform dose-response curve cause1->solution1 solution2 Prepare fresh solutions cause2->solution2 solution3 Verify Y2R expression (qPCR, Western, Binding) cause3->solution3

Caption: Troubleshooting logic for lack of BIIE-0246 activity.

References

potential off-target effects of BIIE-0246 hydrochloride and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of BIIE-0246 hydrochloride and guidance on appropriate experimental controls.

Frequently Asked Questions (FAQs)

Q1: What is BIIE-0246 and what is its primary target?

A1: BIIE-0246 is a potent and highly selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] It is widely used as a pharmacological tool for studying the physiological and pathological roles of the Y2 receptor.[1]

Q2: What are the known off-target binding sites for BIIE-0246?

A2: While BIIE-0246 is highly selective for the NPY Y2 receptor, screenings against a panel of brain-relevant targets have revealed potential submicromolar affinity for the α1A-adrenergic receptor, and the µ- and κ-opioid receptors.[1]

Q3: Is there a recommended negative control for experiments using BIIE-0246?

A3: Yes, BIIE0212 is the recommended negative control. It is a close structural analog of BIIE-0246 with similar physicochemical properties but possesses a significantly lower affinity for the NPY Y2 receptor (over 400-fold lower).[1]

Q4: How should I interpret unexpected results when using BIIE-0246?

A4: Unexpected results could arise from its known off-target activities, especially at higher concentrations. Refer to the troubleshooting guide below to dissect potential causes. It is crucial to include appropriate controls, such as the negative control BIIE0212 and antagonists for the known off-target receptors, to confirm that the observed effect is mediated by the Y2 receptor.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected physiological response not consistent with Y2 receptor antagonism. Off-target effect at the α1A-adrenergic receptor.- Co-administer a selective α1A-adrenergic receptor antagonist (e.g., WB-4101) to see if the unexpected effect is blocked.- Use the lowest effective concentration of BIIE-0246.- Compare results with the negative control BIIE0212.
Observed effects on pain perception or reward pathways. Off-target activity at µ- or κ-opioid receptors.- Include experiments with selective opioid receptor antagonists (e.g., naloxone (B1662785) for µ-opioid, nor-binaltorphimine for κ-opioid) to determine if the effect is opioid-mediated.- Perform dose-response curves to establish a therapeutic window for Y2-specific effects.
Inconsistent or variable results between experiments. - Compound stability and solubility issues.- Non-specific binding.- Prepare fresh solutions of BIIE-0246 for each experiment.- Ensure complete solubilization of the compound.- Include appropriate vehicle controls.- Consider using BSA in buffer to reduce non-specific binding in in-vitro assays.

Data Presentation

BIIE-0246 Binding Affinity Profile
Target Species Assay Type Affinity (Ki, nM) Reference
NPY Y2 Receptor HumanRadioligand Binding3.3 (IC50)[1][4]
NPY Y2 Receptor RatRadioligand Binding15 (IC50)[1][2]
NPY Y1 Receptor RatRadioligand Binding>10,000 (IC50)[1]
NPY Y4 Receptor RatRadioligand Binding>10,000 (IC50)[1]
NPY Y5 Receptor RatRadioligand Binding>10,000 (IC50)[1]
α1A-Adrenergic Receptor HumanRadioligand Binding230[1]
µ-Opioid Receptor HumanRadioligand Binding830[1]
κ-Opioid Receptor HumanRadioligand Binding980[1]
Negative Control: BIIE0212 Binding Affinity
Target Species Affinity Reference
NPY Y2 Receptor ->400-fold lower than BIIE-0246[1]

Experimental Protocols

Radioligand Binding Assay for Off-Target Affinity Determination

This protocol provides a general framework for assessing the binding affinity of BIIE-0246 to off-target receptors.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., α1A-adrenergic, µ-opioid, or κ-opioid).
  • Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1A-adrenergic, [3H]-DAMGO for µ-opioid, [3H]-U69,593 for κ-opioid).
  • This compound.
  • Incubation buffer (specific to the receptor assay).
  • Non-specific binding competitor (e.g., phentolamine (B1677648) for adrenergic receptors, naloxone for opioid receptors).
  • Scintillation cocktail and vials.
  • Glass fiber filters.
  • Filtration apparatus.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of BIIE-0246.
  • In a 96-well plate, add incubation buffer, cell membranes, and either BIIE-0246, vehicle, or the non-specific binding competitor.
  • Add the radioligand to initiate the binding reaction.
  • Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition of specific binding at each concentration of BIIE-0246.
  • Determine the IC50 value by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY NPY/PYY Y2R NPY Y2 Receptor NPY->Y2R Gi Gi Protein Y2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_ion ↓ Ca²⁺ Influx Gi->Ca_ion Inhibition K_ion ↑ K⁺ Efflux Gi->K_ion Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Release ↓ Neurotransmitter Release Vesicle->Release

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental_Workflow_for_Off_Target_Effects start Start: Unexpected Experimental Result with BIIE-0246 q1 Is the effect observed at a high concentration of BIIE-0246? start->q1 a1_yes Potential Off-Target Effect q1->a1_yes Yes a1_no Proceed with On-Target Hypothesis q1->a1_no No control_exp Design Control Experiments a1_yes->control_exp neg_control 1. Use Negative Control (BIIE0212) control_exp->neg_control off_target_ant 2. Co-administer with antagonists for known off-targets (α1A-adrenergic, µ/κ-opioid) control_exp->off_target_ant q2 Is the effect abolished by the negative control or off-target antagonists? neg_control->q2 off_target_ant->q2 a2_yes Conclusion: Observed effect is likely due to off-target activity. q2->a2_yes Yes a2_no Conclusion: Observed effect is likely mediated by the NPY Y2 receptor. q2->a2_no No

Caption: Troubleshooting Workflow for Unexpected BIIE-0246 Effects.

Logical_Relationship_of_Controls cluster_experiment Experimental Setup cluster_controls Control Groups BIIE0246 BIIE-0246 (Test Compound) Observed_Effect Observed Effect BIIE0246->Observed_Effect Leads to Vehicle Vehicle Control (Baseline) Vehicle->Observed_Effect Compared against Negative_Control BIIE0212 (Inactive Analog) Negative_Control->Observed_Effect Should not cause Positive_Control Known Y2 Antagonist (Confirmatory) Positive_Control->Observed_Effect Should replicate Off_Target_Control BIIE-0246 + Off-Target Antagonist Off_Target_Control->Observed_Effect Should abolish if off-target

Caption: Logical Relationships of Experimental Controls.

References

interpreting conflicting results from BIIE-0246 hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIE-0246 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address conflicting results and other common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as NPY and Peptide YY (PYY), to the Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] By antagonizing this receptor, BIIE-0246 prevents these downstream signaling events.

Q2: What are the key chemical and physical properties of this compound?

A2: this compound is a large and flexible peptidomimetic molecule.[4] Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight968.98 g/mol (dihydrochloride salt)[5]
FormulaC₄₉H₅₇N₁₁O₆·2HCl[5]
Purity≥98% (HPLC)
SolubilitySoluble to 100 mM in DMSO and 25 mM in ethanol.[5]
StorageStore at -20°C.[5] Solutions are unstable and should be prepared fresh.[6]
CAS Number246146-31-6 (hydrochloride)[5]

Q3: What are the known off-target effects of BIIE-0246?

A3: BIIE-0246 displays high selectivity for the NPY Y2 receptor, with over 650-fold selectivity against Y1, Y4, and Y5 receptors.[5] However, at higher concentrations, some off-target binding has been reported. One study noted submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors.[4] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

Troubleshooting Guide for Conflicting In Vivo Results

Conflicting results in studies using BIIE-0246 are often attributed to differences in experimental design and the physiological context of the animal models. This guide addresses two common areas of discrepancy: anxiety-related behaviors and the regulation of food intake and body weight.

Issue 1: Contradictory Effects on Anxiety-Like Behavior (Anxiolytic vs. Anxiogenic)

Some studies report that BIIE-0246 has anxiolytic-like effects, while others suggest it can be anxiogenic or induce aversion. The outcome appears to be highly dependent on the experimental conditions.

Study OutcomeAnimal ModelBIIE-0246 AdministrationKey Findings
Anxiolytic-likeMale Wistar rats1.0 nmol, intracerebroventricular (i.c.v.)Increased time spent in the open arms of the elevated plus-maze.[7]
Anxiogenic-like/AversiveAlcohol-dependent and non-dependent male Wistar rats0.3, 1.0, or 3.0 µg, intra-central amygdala (CeA)Increased closed-arm entries in the elevated plus-maze, suggesting a potential confound.[8]
Anxiolytic-likeCorticosterone-treated miceNot specified in abstractReversed corticosterone-induced anxiogenic-related behavior.[9]

Experimental ParameterStudy Reporting Anxiolytic EffectStudy Reporting Potential Anxiogenic/Confounded EffectTroubleshooting Recommendation
Route of Administration Intracerebroventricular (i.c.v.)Intra-central amygdala (CeA)The site of administration is critical. Global antagonism via i.c.v. may have different effects than targeted antagonism in a specific brain region like the CeA, which is involved in fear and anxiety processing. Consider the intended neurocircuitry.
Dose 1.0 nmol0.3, 1.0, or 3.0 µg (approx. 0.3 to 3.1 nmol)The dose used in the intra-CeA study was noted by the authors as potentially being too high to detect dependence-induced changes.[8] Perform a dose-response study to identify the optimal concentration that avoids confounding effects on locomotor activity or other behaviors.
Animal Model/State Naive ratsAlcohol-dependent and naive ratsThe underlying physiological state of the animal (e.g., alcohol dependence, chronic stress) can significantly alter the response to Y2 receptor antagonism. Ensure the animal model is appropriate for the research question.
Behavioral Assay Elevated Plus-Maze (EPM)Elevated Plus-Maze (EPM)While the same test was used, subtle differences in the apparatus, lighting, and handling can influence results.[10] Standardize the EPM protocol and consider complementary anxiety tests.

graph TD {
A[Start: Hypothesis on BIIE-0246 and Anxiety] --> B{Define Animal Model and State};
B --> C{Select Route of Administration};
C --> D[Perform Dose-Response Study];
D --> E{Assess Locomotor Activity};
E --> F[Conduct Elevated Plus-Maze];
F --> G{Analyze Open vs. Closed Arm Time/Entries};
G --> H{Consider Complementary Anxiety Tests};
H --> I[Interpret Results in Context of Model and Dose];

subgraph "Key Considerations"
    direction LR
    J(i.c.v. vs. Intra-regional injection);
    K(Naive vs. Disease/Stress Model);
    L(Dose-dependent effects);
end

C --> J;
B --> K;
D --> L;

}

Caption: Workflow for designing and interpreting anxiety studies with BIIE-0246.

Issue 2: Discrepant Effects on Food Intake and Body Weight

The effect of BIIE-0246 on energy balance is highly context-dependent, particularly concerning the baseline NPY levels and diet of the animal model.

Study OutcomeAnimal ModelDietBIIE-0246 AdministrationKey Findings
Prevents Diet-Induced ObesityTransgenic mice with NPY overexpression (OE-NPYDβH)Western Diet (high fat)1.3 mg/kg/day, i.p. for 2 or 4.5 weeksReduced fat mass gain.[11][12]
Enhances ObesityWild-type (WT) miceWestern Diet (high fat)1.3 mg/kg/day, i.p. for 2 or 4.5 weeksIncreased body weight and fat mass gain.[11][12]
Increases Food IntakeSatiated male Wistar ratsStandard Chow1 nmol, intra-arcuate nucleus (ARC)Significantly increased food intake.[1][13]
Attenuates PYY(3-36)-induced SatietyMale Wistar ratsStandard Chow1 nmol, intra-ARCBlocked the reduction in food intake caused by peripheral PYY(3-36).[1]
Experimental ParameterStudy Showing Prevention of ObesityStudy Showing Enhancement of ObesityStudy Showing Increased Food IntakeTroubleshooting Recommendation
Animal Model Transgenic with NPY overexpressionWild-typeWild-type (satiated)The baseline level of NPY is a critical determinant. In models with high NPY (e.g., due to genetics or stress), blocking the presynaptic inhibitory Y2 autoreceptor may not further increase NPY release, and peripheral effects may dominate. In wild-type animals, blocking this autoreceptor can increase NPY release, leading to increased appetite.[13]
Diet Western Diet (high fat)Western Diet (high fat)Standard ChowThe obesogenic effect in WT mice was observed on a high-fat diet, suggesting an interaction between Y2 receptor antagonism and a positive energy balance.
Route of Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intra-arcuate nucleus (ARC)Peripheral administration (i.p.) will have systemic effects, while central administration (intra-ARC) targets a key brain region for appetite regulation. The poor blood-brain barrier penetration of BIIE-0246 means that peripheral and central effects should be considered separately.[4]
Duration of Treatment Chronic (2-4.5 weeks)Chronic (2-4.5 weeks)Acute (single injection)The duration of treatment is important. Chronic administration may lead to compensatory changes in other components of the NPY system.

The NPY Y2 receptor is a presynaptic autoreceptor on NPY neurons in the arcuate nucleus of the hypothalamus. Its activation by NPY inhibits further NPY release. Antagonism of this receptor with BIIE-0246 can therefore disinhibit NPY neurons, leading to increased NPY release and potentially increased food intake.

NPY_Y2_Signaling NPY_neuron NPY Neuron NPY_release NPY Release NPY_neuron->NPY_release Y2R Presynaptic NPY Y2 Receptor NPY_release->Y2R binds to Y1R_Y5R Postsynaptic NPY Y1/Y5 Receptors NPY_release->Y1R_Y5R activates Y2R->NPY_release inhibits Adenylyl_Cyclase Adenylyl Cyclase (AC) Y2R->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Postsynaptic_Neuron Postsynaptic Neuron Food_Intake ↑ Food Intake Y1R_Y5R->Food_Intake BIIE0246 BIIE-0246 BIIE0246->Y2R blocks

Caption: Simplified signaling pathway of the NPY Y2 autoreceptor in appetite regulation.

Experimental Protocols

Elevated Plus-Maze for Anxiety-Like Behavior

This protocol is a general guideline based on common practices.[10][14][15][16][17]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for mice, arms ~30 cm long x 5 cm wide, with 15 cm high walls on the closed arms).

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[15]

  • Drug Administration: Administer this compound or vehicle at the predetermined dose and route. The timing of administration relative to the test is critical and should be based on the pharmacokinetic profile of the compound and the route of administration.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing an open arm.[10]

    • Allow the animal to explore the maze for a 5-minute period.[10]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is typically indicated by an increase in the time spent in and/or entries into the open arms.

  • Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.[15]

Diet-Induced Obesity and Food Intake Study

This protocol is a general guideline based on published studies.[11][18]

  • Animal Model and Diet: Use appropriate animal models (e.g., wild-type C57BL/6J mice and a relevant transgenic model if applicable). House animals individually for accurate food intake measurements. For diet-induced obesity, provide a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-15 weeks) to induce a stable obese phenotype.[11][18] A control group should be fed a standard chow diet.

  • Habituation: Before drug administration, habituate the animals to handling and injection procedures with daily saline injections for at least one week.

  • Drug Administration: Administer this compound or vehicle (e.g., a mixture of DMSO, Tween 80, and saline) via the desired route (e.g., i.p.) at the chosen dose and frequency.

  • Measurements:

    • Body Weight: Measure body weight regularly (e.g., twice weekly).

    • Food Intake: Measure food consumption daily or several times a week.

    • Body Composition: At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA or NMR.

    • Metabolic Parameters: Collect blood samples to measure glucose, insulin, and lipid levels.[11]

  • Data Analysis: Analyze changes in body weight, cumulative food intake, body composition, and metabolic parameters between the different treatment and diet groups.

This technical support center provides a starting point for understanding and troubleshooting the complexities of this compound research. Given the context-dependent nature of its effects, careful consideration of the experimental design is paramount for obtaining reproducible and interpretable results.

References

BIIE-0246 hydrochloride in vivo half-life and duration of action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the in vivo properties of BIIE-0246 hydrochloride, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo half-life of BIIE-0246?

The in vivo half-life of BIIE-0246 is considered to be short. In mice, the estimated half-life is less than three hours.[3][4] This characteristic is important when designing chronic administration studies.

Q2: How long is the duration of action for BIIE-0246 in vivo?

The duration of action for BIIE-0246 in vivo is also characterized as rather short.[4][5] For example, in studies on anesthetized pigs, a significant recovery of the PYY-evoked splenic vasoconstrictor response was observed just 30 minutes after the last dose of BIIE-0246.[5] Within 90 minutes post-administration, the inhibitory effect was no longer statistically significant compared to the control group.[5] Due to this short duration, continuous infusion may be a more suitable method for maintaining effective concentrations in certain in vivo experiments.[5]

Q3: I am not seeing the expected antagonistic effect in my long-term experiment. What could be the issue?

Several factors could contribute to a perceived lack of efficacy in long-term experiments:

  • Short Half-Life: Given its half-life of under 3 hours in mice, a single daily dose may not be sufficient to maintain therapeutic levels of the antagonist throughout the experimental period.[3][4] The fluctuation in drug concentration between doses could impact the overall outcome.[3]

  • Route of Administration: BIIE-0246 is a large, peptidomimetic molecule with low permeability and high plasma protein binding, making parenteral routes (e.g., intravenous or intraperitoneal) necessary for in vivo studies.[4]

  • Limited CNS Penetration: If your experiment targets central Y2 receptors, systemic administration has shown limited brain availability.[4] For central effects, direct administration into the brain region of interest or intrathecal injection may be required.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for BIIE-0246 based on published research.

Table 1: In Vivo Pharmacokinetics & Duration of Action

ParameterSpeciesValueNotes
Half-Life Mouse< 3 hoursEstimated value.[3][4]
Duration of Action Pig30-90 minutesSignificant recovery of response at 30 min; no significant inhibition at 90 min.[5]

Table 2: Receptor Binding Affinity

ReceptorPreparationValue (IC50)
Human NPY Y2Recombinant (SMS-KAN cells)3.3 nM[4]
Human NPY Y2Recombinant (HEK293 cells)8-15 nM[6][7]
Rat NPY Y2Brain Homogenates15 nM[8]
Rabbit NPY Y2Kidney Preparations7.5 nM[4]

Experimental Protocols & Methodologies

Troubleshooting Guide: How to Verify BIIE-0246 Activity In Vivo

If you need to confirm the antagonistic activity and duration of action of your BIIE-0246 batch, you can adapt the following methodology based on vascular response inhibition in an anesthetized animal model.

Objective: To determine the potency and duration of BIIE-0246 in antagonizing NPY Y2 receptor-mediated vasoconstriction.

Model: Anesthetized Pig[5]

Materials:

  • This compound

  • NPY Y2 receptor agonist (e.g., N-acetyl[Leu28,Leu31]NPY(24-36) or Peptide YY)[5]

  • Anesthetic agents

  • Saline (vehicle)

  • Blood flow and pressure monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the pig according to approved institutional protocols. Catheterize the appropriate arteries and veins for drug administration and blood pressure monitoring. Place a flow probe around the splenic artery to measure blood flow.

  • Establish Baseline: Allow the animal to stabilize. Administer a bolus injection of the NPY Y2 agonist to establish a baseline vasoconstrictor response.

  • BIIE-0246 Administration: Administer BIIE-0246 intravenously in a dose-dependent manner (e.g., starting from 1 nmol/kg).[5]

  • Agonist Challenge: After each dose of BIIE-0246, repeat the challenge with the NPY Y2 agonist to measure the degree of antagonism. A potent antagonist will significantly reduce or abolish the vasoconstrictor response.[5]

  • Duration of Action Assessment: After administering the final and highest dose of BIIE-0246 (e.g., 100 nmol/kg), perform repeated agonist challenges at set time points (e.g., 30, 60, and 90 minutes) to monitor the recovery of the vasoconstrictor response.[5] The return of the agonist-induced response indicates the waning of BIIE-0246's effect.

Visualizations

Signaling Pathway and Mechanism of Action

BIIE-0246 functions by blocking presynaptic NPY Y2 auto-receptors. Activation of these receptors normally inhibits the release of NPY and other neurotransmitters. By antagonizing this receptor, BIIE-0246 prevents this negative feedback, potentially leading to increased neurotransmitter release.

BIIE0246_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NPY_Vesicle NPY Vesicle Y2_Receptor NPY Y2 Auto-receptor NPY_Vesicle->Y2_Receptor NPY Release NPY NPY NPY_Vesicle->NPY Exocytosis Y2_Receptor->NPY_Vesicle Inhibits Release (-) Postsynaptic_Receptor Postsynaptic NPY Receptors NPY->Postsynaptic_Receptor Binds BIIE0246 BIIE-0246 BIIE0246->Y2_Receptor Blocks

Caption: Mechanism of BIIE-0246 as an NPY Y2 auto-receptor antagonist.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for an in vivo experiment designed to test the duration of action of BIIE-0246.

experiment_workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Antagonist Administration cluster_monitoring Phase 3: Duration Monitoring A Anesthetize Animal & Surgical Preparation B Administer Y2 Agonist (Baseline Response) A->B C Administer BIIE-0246 B->C Establish Control D Challenge with Y2 Agonist (Confirm Blockade) C->D E Time Point 1 (e.g., 30 min) Re-challenge with Agonist D->E Begin Monitoring F Time Point 2 (e.g., 60 min) Re-challenge with Agonist E->F G Time Point 3 (e.g., 90 min) Re-challenge with Agonist F->G H Analyze Data: Response vs. Time G->H

Caption: Workflow for determining the in vivo duration of action of BIIE-0246.

References

strategies to enhance central nervous system penetration of BIIE-0246 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIE-0246 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the central nervous system (CNS) penetration of this potent and selective neuropeptide Y Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: Why is the central nervous system penetration of this compound inherently low?

A1: The limited CNS penetration of this compound is primarily due to its physicochemical properties. As a large peptidomimetic molecule, it faces several challenges in crossing the blood-brain barrier (BBB).[1] Key limiting factors include its high molecular weight and potentially low lipophilicity, which hinder passive diffusion across the BBB.

Q2: What are the general strategies to enhance the CNS penetration of molecules like BIIE-0246?

A2: Several strategies can be employed to improve the delivery of large molecules to the brain.[2][3][4] These can be broadly categorized as:

  • Pharmacologically-based strategies: Modifying the drug molecule itself to create a more lipophilic prodrug.[2][4]

  • Physiologically-based strategies: Utilizing endogenous transport mechanisms, such as receptor-mediated transcytosis, by conjugating the drug to specific vectors.[2][5]

  • Formulation-based strategies: Encapsulating the drug in nanocarriers like nanoparticles or liposomes that can be targeted to the brain.[6][7]

Q3: Are there any known off-target effects of BIIE-0246 that I should be aware of when conducting in vivo studies?

A3: BIIE-0246 is known for its high selectivity for the NPY Y2 receptor.[8] However, some studies have shown submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors.[1] It is advisable to include appropriate controls to rule out any potential off-target effects in your experiments.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of BIIE-0246 in Animal Models

Possible Cause: Poor blood-brain barrier permeability due to the inherent physicochemical properties of BIIE-0246.

Troubleshooting Steps:

  • Confirm Accurate Dosing and Sampling: Ensure that the administration route is appropriate and that brain and plasma samples are collected at relevant time points to capture the peak concentration.

  • Consider Alternative Administration Routes: For preclinical studies, direct administration into the CNS (e.g., intracerebroventricular injection) can be used to confirm the central effects of BIIE-0246, bypassing the BBB.

  • Implement a CNS Delivery Strategy: If systemic administration is required, consider one of the enhancement strategies detailed in the experimental protocols below, such as nanoparticle encapsulation or prodrug modification.

Issue 2: Variability in Efficacy Across Different In Vivo Experiments

Possible Cause: Inconsistent delivery of BIIE-0246 to the CNS.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure all experimental parameters, including animal age, weight, and health status, are consistent across cohorts.

  • Evaluate Formulation Stability: If using a modified formulation of BIIE-0246, assess its stability in the vehicle and under physiological conditions to ensure consistent delivery of the active compound.

  • Measure Brain Concentrations: Whenever possible, correlate the observed efficacy with the measured concentration of BIIE-0246 in the brain tissue to confirm target engagement.

Proposed Strategies and Experimental Protocols

While specific studies on enhancing the CNS penetration of BIIE-0246 are limited, the following strategies, based on successful approaches for similar molecules, are proposed.

Strategy 1: Formulation of BIIE-0246 in Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

This approach aims to encapsulate BIIE-0246 within biodegradable nanoparticles that can cross the BBB.[6][9]

Experimental Protocol: Preparation of BIIE-0246-Loaded PLGA Nanoparticles

  • Materials: this compound, PLGA (50:50), polyvinyl alcohol (PVA), dichloromethane (B109758) (DCM), deionized water.

  • Emulsification:

    • Dissolve a specific amount of BIIE-0246 and PLGA in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA.

    • Add the organic phase to the aqueous phase and sonicate on ice to create an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for storage and later use.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Calculate the encapsulation efficiency and drug loading by quantifying the amount of BIIE-0246 in the nanoparticles and the supernatant.

Strategy 2: Development of a Lipophilic Prodrug of BIIE-0246

This strategy involves chemically modifying BIIE-0246 to increase its lipid solubility, thereby enhancing its ability to diffuse across the BBB.[1][10]

Experimental Protocol: Synthesis of a Fatty Acid-BIIE-0246 Conjugate (Hypothetical)

  • Materials: this compound, a long-chain fatty acid (e.g., palmitic acid), a suitable linker, and coupling reagents (e.g., EDC/NHS).

  • Activation of Fatty Acid:

    • Activate the carboxylic acid group of the fatty acid using EDC and NHS in an appropriate organic solvent.

  • Conjugation:

    • React the activated fatty acid with a suitable functional group on BIIE-0246 (e.g., a primary amine) in the presence of a base to facilitate the coupling reaction.

  • Purification:

    • Purify the resulting prodrug using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the structure of the prodrug using mass spectrometry and NMR spectroscopy.

  • In Vitro BBB Permeability Assay:

    • Use an in vitro BBB model (e.g., a co-culture of brain endothelial cells and astrocytes) to assess the permeability of the prodrug compared to the parent BIIE-0246.

  • In Vivo Evaluation:

    • Administer the prodrug to an animal model and measure the brain and plasma concentrations of both the prodrug and the released BIIE-0246 over time.

Strategy 3: Conjugation of BIIE-0246 to a Brain-Penetrating Peptide Vector

This approach utilizes receptor-mediated transcytosis to transport BIIE-0246 across the BBB by attaching it to a peptide that binds to receptors on brain endothelial cells.[11][12]

Experimental Protocol: Synthesis of an Angiopep-2-BIIE-0246 Conjugate (Hypothetical)

  • Materials: this compound, Angiopep-2 peptide, a bifunctional linker (e.g., maleimide-PEG-NHS ester).

  • Modification of BIIE-0246:

    • React BIIE-0246 with the NHS ester end of the linker to introduce a maleimide (B117702) group.

  • Conjugation to Angiopep-2:

    • React the maleimide-modified BIIE-0246 with the thiol group of a cysteine residue on the Angiopep-2 peptide.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using SDS-PAGE and mass spectrometry.

  • In Vitro Transcytosis Assay:

    • Use an in vitro BBB model to quantify the transport of the conjugate from the apical (blood) to the basolateral (brain) side.

  • In Vivo Brain Uptake Studies:

    • Administer the conjugate and unconjugated BIIE-0246 to an animal model and compare their respective concentrations in the brain parenchyma.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight968.98 g/mol [10][13]
FormulaC49H57N11O6.2HCl[10][13]
SolubilitySoluble to 100 mM in DMSO[10][13]
Purity≥98%[10][13]

Table 2: Comparison of Proposed CNS Enhancement Strategies for BIIE-0246

StrategyProposed AdvantageKey Experimental Readout
PLGA Nanoparticle FormulationProtection from degradation, sustained release.Brain-to-plasma concentration ratio.
Lipophilic ProdrugIncreased passive diffusion across the BBB.In vitro BBB permeability (Papp).
Peptide Vector ConjugationActive transport via receptor-mediated transcytosis.In vivo brain uptake percentage.

Visualizations

experimental_workflow cluster_formulation Strategy 1: Nanoparticle Formulation cluster_prodrug Strategy 2: Lipophilic Prodrug cluster_vector Strategy 3: Peptide Vector Conjugation cluster_evaluation Evaluation emulsification Emulsification evaporation Solvent Evaporation emulsification->evaporation purification_np Purification evaporation->purification_np characterization_np Characterization purification_np->characterization_np invitro In Vitro BBB Model characterization_np->invitro activation Fatty Acid Activation conjugation_pd Conjugation activation->conjugation_pd purification_pd Purification conjugation_pd->purification_pd characterization_pd Characterization purification_pd->characterization_pd characterization_pd->invitro modification BIIE-0246 Modification conjugation_pv Conjugation to Peptide modification->conjugation_pv purification_pv Purification conjugation_pv->purification_pv characterization_pv Characterization purification_pv->characterization_pv characterization_pv->invitro invivo In Vivo Animal Studies invitro->invivo signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain BIIE_formulation Modified BIIE-0246 (Nanoparticle/Prodrug/Vector) endothelial_cell Endothelial Cell BIIE_formulation->endothelial_cell Transport BIIE_active Active BIIE-0246 endothelial_cell->BIIE_active Release/Conversion NPY_Y2_receptor NPY Y2 Receptor BIIE_active->NPY_Y2_receptor Antagonism neuronal_effect Neuronal Effect NPY_Y2_receptor->neuronal_effect Modulation

References

troubleshooting poor solubility of BIIE-0246 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of BIIE-0246 hydrochloride in aqueous solutions.

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. The following table summarizes the solubility of BIIE-0246 in commonly used laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO96.9100
Ethanol (B145695)23.55[1][2][3]~25

Note: The molecular weight of this compound is 968.98 g/mol , and the free base is 896.06 g/mol [2]. Batch-specific molecular weights may vary, affecting the solvent volumes required to prepare stock solutions.

Experimental Protocol: Preparation of this compound Solutions

This protocol describes the recommended procedure for preparing a stock solution of this compound and its subsequent dilution into an aqueous buffer for use in experiments.

1. Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 103.2 µL of DMSO for a 10 mM solution).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1][4]. It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C[4].

2. Preparation of Aqueous Working Solution:

  • Thaw a single-use aliquot of the DMSO stock solution.

  • Serially dilute the stock solution in your aqueous experimental buffer to the final desired concentration.

  • Ensure that the final concentration of DMSO in the working solution is low (typically <1%) to avoid solvent effects on the experiment[1].

  • It is recommended to prepare fresh working solutions for each experiment as solutions are not stable for long-term storage[1][2][5].

Troubleshooting Poor Solubility in Aqueous Solutions (FAQs)

This section addresses common issues encountered when preparing aqueous working solutions of this compound.

Q1: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A1: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Ensure Fresh Solvents: Use fresh, high-quality DMSO to prepare your stock solution[1].

  • Vortex Thoroughly: After adding the stock solution to the aqueous buffer, vortex the solution vigorously to aid dissolution.

  • Lower Final Concentration: Try preparing a more dilute working solution. The solubility in aqueous media is limited, and a lower concentration might stay in solution.

  • Use of Co-solvents: For in vivo studies, a mixture of ethanol, a surfactant like Cremophor, and saline (e.g., in a 1:1:8 ratio) has been used to improve solubility[6]. You may need to optimize the co-solvent ratio for your specific application.

  • Gentle Heating: Gentle warming of the solution might help in dissolving the compound. However, be cautious as excessive heat can degrade the compound.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer, if your experimental conditions allow.

Q2: Can I prepare a stock solution directly in an aqueous buffer?

A2: It is not recommended to prepare a stock solution of this compound directly in an aqueous buffer due to its limited aqueous solubility[2]. Preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol is the standard and recommended procedure[1][2][3].

Q3: How can I ensure the stability of my this compound solutions?

A3: To ensure the stability and potency of your this compound solutions, follow these best practices:

  • Prepare Fresh: Always prepare fresh working solutions for each experiment[1][5]. Long-term storage of aqueous solutions is not recommended[1][2][5].

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles, which can degrade the compound[1][4].

  • Proper Storage: Store the solid compound at 4°C and stock solutions at -20°C or -80°C[1][4].

Q4: What is the recommended final concentration of DMSO in my cell culture or in vivo experiment?

A4: The final concentration of DMSO should be kept as low as possible, typically below 1%, to avoid vehicle-induced effects in your experiment[1]. It is crucial to include a vehicle-only control group in your experimental design to account for any effects of the solvent.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh BIIE-0246 HCl add_dmso Add DMSO (e.g., to 10 mM) weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot for Single Use vortex_stock->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw dilute Serially Dilute in Aqueous Buffer thaw->dilute vortex_working Vortex Thoroughly dilute->vortex_working check_solvents Use Fresh Solvents dilute->check_solvents lower_conc Lower Final Concentration dilute->lower_conc cosolvents Consider Co-solvents (in vivo) dilute->cosolvents gentle_heat Gentle Heating dilute->gentle_heat adjust_ph Adjust Buffer pH dilute->adjust_ph use_fresh Use Immediately in Experiment vortex_working->use_fresh

Workflow for preparing this compound solutions.

Neuropeptide Y (NPY) Signaling Pathway and BIIE-0246 Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Release Y1R Y1 Receptor NPY->Y1R Binds to Y5R Y5 Receptor NPY->Y5R Binds to Y2R Y2 Receptor (Autoreceptor) NPY->Y2R Binds to downstream_y1y5 Postsynaptic Effects (e.g., feeding, anxiolysis) Y1R->downstream_y1y5 Y5R->downstream_y1y5 inhibition Inhibition of NPY Release Y2R->inhibition Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks inhibition->NPY Reduces

NPY signaling and BIIE-0246's role as a Y2 receptor antagonist.

BIIE-0246 is a potent and selective antagonist for the neuropeptide Y (NPY) Y2 receptor, with an IC50 of 15 nM.[4][7] It displays over 650-fold selectivity for the Y2 receptor over Y1, Y4, and Y5 receptors. The Y2 receptor often acts as a presynaptic autoreceptor, and its activation by NPY inhibits further NPY release. By blocking this receptor, BIIE-0246 prevents this negative feedback, thereby influencing various physiological processes such as feeding behavior and anxiety.[1][8][9][10][11][12]

References

ensuring quality and purity of BIIE-0246 hydrochloride for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the quality and purity of BIIE-0246 hydrochloride to achieve reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor.[1] Its primary mechanism of action is to block the binding of NPY and other endogenous ligands, such as Peptide YY (PYY), to the Y2 receptor, thereby inhibiting its downstream signaling pathways. The Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[2]

Q2: What are the critical quality parameters to consider for this compound?

A2: To ensure reproducible results, it is crucial to use this compound with high purity and to be aware of its specific physicochemical properties. Key parameters include:

  • Purity: Should be ≥98%, commonly assessed by High-Performance Liquid Chromatography (HPLC).[1]

  • Molecular Weight: The molecular weight of the specific batch should be used for accurate concentration calculations, as it can vary due to hydration.[1]

  • Solubility: The compound's solubility profile is critical for proper stock solution preparation.

  • Stability: BIIE-0246 solutions can be unstable, making proper storage and handling essential.[3]

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage of stock solutions are vital for maintaining the compound's integrity.

  • Solvents: this compound is soluble in DMSO (up to 100 mM) and ethanol.[4] For in vitro assays, it is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced artifacts.[4]

  • Preparation: To prepare a stock solution, dissolve the compound in the chosen solvent by vortexing. Gentle warming and sonication can be used to aid dissolution if necessary.[5] Always use the batch-specific molecular weight provided on the Certificate of Analysis for precise concentration calculations.

  • Storage: Store the solid compound at -20°C.[1] It is highly recommended to prepare fresh solutions for each experiment as they are unstable.[3] If short-term storage of a stock solution is necessary, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 968.98 g/mol (may vary by batch)[1]
Formula C49H57N11O6·2HCl
Purity ≥98% (by HPLC)[1]
CAS Number 246146-31-6[1]

Table 2: In Vitro Activity

ParameterSpecies/SystemValueSource
IC50 Rat Y2 receptor15 nM[1]
IC50 Human Y2 receptor (SMS-KAN cells)3.3 nM[6]
Selectivity >650-fold for Y2 over Y1, Y4, and Y5 receptors[1]

Table 3: Solubility

SolventMaximum ConcentrationSource
DMSO 100 mM
Ethanol 23.55 mg/mL[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitation in aqueous buffer - Low aqueous solubility.- Exceeding the solubility limit during dilution.- Pre-dissolve this compound in a small volume of DMSO before adding to the aqueous buffer.- Ensure the final DMSO concentration is low (e.g., <0.1%) and compatible with your experimental system.[4]- Add the DMSO stock solution to the aqueous buffer slowly while vortexing.
Inconsistent or no antagonist activity - Degradation of the compound due to improper storage or handling.- Use of an incorrect concentration.- Issues with the experimental assay itself.- Prepare fresh solutions of this compound for each experiment.[3]- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4]- Verify the concentration calculation using the batch-specific molecular weight.- Include appropriate positive and negative controls in your assay.
Off-target effects observed - High concentrations of the antagonist being used.- The observed effect is not mediated by the Y2 receptor.- Perform a dose-response curve to determine the optimal concentration with maximal Y2 receptor antagonism and minimal off-target effects.- Use a structurally unrelated Y2 receptor antagonist as a control to confirm that the observed effect is specific to Y2 receptor blockade.
Variability between experiments - Inconsistent solution preparation.- Differences in cell passage number or health.- Minor variations in experimental conditions.- Standardize the protocol for solution preparation, including the source and age of the solvent.- Use cells within a consistent passage number range.- Maintain consistent experimental parameters such as temperature, incubation times, and reagent concentrations.

Experimental Protocols

Protocol 1: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for verifying the purity of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the course of the run to elute the compound and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: In Vitro Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to the NPY Y2 receptor.

  • Materials:

    • Cell membranes expressing the NPY Y2 receptor.

    • Radioligand, e.g., [125I]-PYY3-36.

    • This compound.

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4, with protease inhibitors).

  • Assay Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of this compound.

    • For total binding, omit the antagonist. For non-specific binding, add a high concentration of a non-labeled ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

Signaling Pathways and Workflows

NPY_Y2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) or Peptide YY (PYY) Y2R NPY Y2 Receptor NPY->Y2R Activates BIIE0246 BIIE-0246 Hydrochloride BIIE0246->Y2R Inhibits Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channels Gi->Ca_channel Inhibits K_channel K+ Channels Gi->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release Ca_channel->Neurotransmitter_Release Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis QC 1. Quality Control (e.g., HPLC for Purity) Stock 2. Stock Solution Preparation (DMSO or Ethanol) QC->Stock Assay 3. Assay Setup (e.g., Binding or Functional Assay) Stock->Assay Incubation 4. Incubation with BIIE-0246 Assay->Incubation Measurement 5. Data Acquisition Incubation->Measurement Analysis 6. Data Analysis (e.g., IC50 Calculation) Measurement->Analysis Interpretation 7. Interpretation of Results Analysis->Interpretation

References

managing batch-to-batch variability of BIIE-0246 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues arising from the batch-to-batch variability of BIIE-0246 hydrochloride. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2] Its primary mechanism of action is to block the binding of NPY to the Y2 receptor, thereby inhibiting its downstream signaling pathways.[3][4] It displays over 650-fold selectivity for the Y2 receptor over Y1, Y4, and Y5 receptors.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound powder at -20°C.[5] Some suppliers suggest that solutions are unstable and should be prepared fresh for each experiment.[6]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO up to 100 mM.[5] For detailed steps on preparing a stock solution, please refer to the "Experimental Protocols" section below. It is crucial to note that the molecular weight can vary between batches due to hydration, which will affect the solvent volume required to achieve a specific concentration.[1] Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight.

Q4: What level of purity should I expect for this compound?

A4: Reputable suppliers typically provide this compound with a purity of ≥98%, often determined by HPLC.[1][5]

Q5: Why is there batch-to-batch variability in this compound?

A5: Batch-to-batch variability can arise from several factors, including differences in the degree of hydration, which affects the molecular weight.[1] Minor variations in the synthesis and purification process can also lead to slight differences in purity and the presence of trace impurities.

Troubleshooting Guide

Issue 1: I am observing inconsistent results between experiments using different batches of this compound.

  • Question: Have you confirmed the precise molecular weight for each batch from the Certificate of Analysis (CoA)?

    • Answer: No.

    • Recommendation: The molecular weight of this compound can vary between batches, primarily due to differences in hydration.[1] It is critical to use the batch-specific molecular weight provided on the CoA to calculate the exact amount of compound needed to prepare solutions of a desired molarity. Failure to do so can lead to significant concentration errors and, consequently, inconsistent experimental results.

  • Question: Are you preparing fresh solutions for each experiment?

    • Answer: No, I have been using a stored stock solution.

    • Recommendation: Some sources indicate that solutions of BIIE-0246 are unstable.[6] For optimal consistency, it is highly recommended to prepare fresh solutions from the powdered compound for each experiment. If you must store solutions, they should be aliquoted and stored at -80°C for a limited duration. Perform a validation experiment to ensure the stability of your stored aliquots over time.

  • Question: Have you performed a functional validation of the new batch?

    • Answer: No, I assumed the purity on the CoA was sufficient.

    • Recommendation: While purity is a critical parameter, it does not always guarantee consistent biological activity. We recommend performing a functional assay, such as a competitive binding assay or a functional readout of Y2 receptor inhibition, to qualify each new batch. This will confirm that the antagonist has the expected potency (e.g., IC50). A standardized internal protocol for this validation is crucial for maintaining experimental consistency.

Issue 2: The this compound from a new batch is not dissolving as expected.

  • Question: What solvent and concentration are you using?

    • Answer: I am trying to dissolve it in an aqueous buffer.

    • Recommendation: this compound has limited solubility in aqueous solutions. It is readily soluble in DMSO up to 100 mM.[5] Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low and consistent across all conditions to avoid solvent effects.

  • Question: Have you tried vortexing or gentle warming?

    • Answer: No.

    • Recommendation: To aid dissolution, you can vortex the solution. Gentle warming (e.g., to 37°C) can also be effective, but be cautious to avoid degradation of the compound.

Quantitative Data Summary

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular Weight (as free base) ~896.06 g/mol [7]
Molecular Weight (as dihydrochloride) ~968.98 g/mol [5]
Purity ≥98% (typically by HPLC)[1][5]
Storage Store powder at -20°C[5]

Table 2: Solubility of this compound

SolventMaximum ConcentrationSource(s)
DMSO up to 100 mM[5]
Ethanol up to 25 mM[7]

Table 3: Batch-Specific Information Tracking Template

Batch NumberSupplierLot NumberMolecular Weight (from CoA)Purity (from CoA)Date Received

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Determine the Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed:

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example: For 1 mL of a 10 mM solution using a batch with a molecular weight of 968.98 g/mol :

      • Mass (mg) = 1 mL x 10 mmol/L x 968.98 g/mol = 9.69 mg

  • Dissolution: Carefully weigh the calculated mass of this compound powder and add it to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -80°C. It is recommended to use fresh solutions whenever possible.[6]

Protocol 2: Functional Validation of this compound Activity using a Competitive Binding Assay (Conceptual)

This protocol outlines the general steps for a competitive binding assay to determine the IC50 of a new batch of this compound.

  • Cell Culture: Culture cells expressing the NPY Y2 receptor (e.g., HEK293-hY2R) under standard conditions.

  • Membrane Preparation: Prepare cell membranes from the cultured cells. This typically involves cell lysis, centrifugation, and resuspension of the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled NPY Y2 receptor agonist (e.g., ¹²⁵I-PYY), and a range of concentrations of the new batch of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Harvesting and Scintillation Counting: Harvest the membranes onto filter plates and wash to remove unbound radioligand. After drying, add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value. This value can be compared to the IC50 of previous batches to ensure consistent potency.

Visualizations

NPY_Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y2R NPY Y2 Receptor (GPCR) NPY->Y2R Binds & Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Blocks Binding Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP

Caption: NPY Y2 receptor signaling pathway and mechanism of BIIE-0246 action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_MW Used Batch-Specific MW from CoA for Calculations? Start->Check_MW Use_Fresh_Solutions Prepared Fresh Solutions for Each Experiment? Check_MW->Use_Fresh_Solutions Yes Recalculate Action: Recalculate Concentrations Using Batch-Specific MW Check_MW->Recalculate No Functional_Validation Performed Functional Validation of New Batch? Use_Fresh_Solutions->Functional_Validation Yes Prepare_Fresh Action: Prepare Fresh Solutions and Re-run Experiment Use_Fresh_Solutions->Prepare_Fresh No Validate_Batch Action: Perform Functional Assay (e.g., IC50 determination) Functional_Validation->Validate_Batch No Consistent_Results Consistent Results Achieved Functional_Validation->Consistent_Results Yes Recalculate->Use_Fresh_Solutions Prepare_Fresh->Functional_Validation Validate_Batch->Consistent_Results QC_Workflow Start Receive New Batch of This compound Review_CoA Review Certificate of Analysis (CoA) - Record MW and Purity Start->Review_CoA Prepare_Stock Prepare Stock Solution (See Protocol 1) Review_CoA->Prepare_Stock Functional_Assay Perform Functional Assay (e.g., Competitive Binding) Prepare_Stock->Functional_Assay Compare_IC50 Compare IC50 to Previous Batches Functional_Assay->Compare_IC50 Batch_Qualified Batch Qualified for Use Compare_IC50->Batch_Qualified Consistent Contact_Supplier Contact Supplier and Investigate Discrepancy Compare_IC50->Contact_Supplier Inconsistent

References

Validation & Comparative

A Comparative Guide to BIIE-0246 Hydrochloride and Other Non-Peptide NPY Y2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BIIE-0246 hydrochloride with other notable non-peptide Neuropeptide Y (NPY) Y2 receptor antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of the NPY system, which is implicated in a variety of physiological processes including appetite, anxiety, and pain.

Introduction to NPY Y2 Receptor Antagonism

The Neuropeptide Y (NPY) system is a crucial signaling pathway in the central and peripheral nervous systems. The NPY Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly located presynaptically and acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters. This inhibitory feedback mechanism makes the Y2 receptor a compelling target for therapeutic intervention in various disorders. Non-peptide antagonists are of particular interest due to their potential for improved pharmacokinetic properties over peptide-based ligands. BIIE-0246 was the first potent and selective non-peptide NPY Y2 receptor antagonist to be developed and has become a benchmark compound in the field. This guide compares BIIE-0246 to other non-peptide antagonists, focusing on their binding affinities, potencies, and selectivities.

Comparative Performance Data

The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of BIIE-0246 and other selected non-peptide NPY Y2 receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundAssay TypeCell Line/TissueRadioligandKi (nM)IC50 (nM)SelectivityReference(s)
BIIE-0246 Radioligand BindingHEK293 (rat Y2)[125I]PYY3-368-1515>650-fold vs Y1, Y4, Y5
Radioligand BindingSMS-KAN (human Y2)[125I]NPY3.3
cAMP Biosensor AssayHEK293 (human Y2)0.58
JNJ-5207787 Radioligand BindingKAN-Ts (human Y2)[125I]PYY100 (pIC50=7.0)>100-fold vs Y1, Y4, Y5
Radioligand BindingRat Hippocampus[125I]PYY(pIC50=7.1)
[35S]GTPγS BindingKAN-Ts (human Y2)(pIC50=7.2)
SF-11 Radioligand BindingHEK293 (human Y2)[125I]PYY1.55Inactive at Y1 (>35µM)
cAMP Biosensor AssayHEK293 (human Y2)199
SF-21 Radioligand BindingHEK293 (human Y2)[125I]PYY1.93Minor activity at Y1
cAMP Biosensor AssayHEK293 (human Y2)440
SF-22 Radioligand BindingHEK293 (human Y2)[125I]PYY2.25Inactive at Y1 (>35µM)
cAMP Biosensor AssayHEK293 (human Y2)750
SF-31 Radioligand BindingHEK293 (human Y2)[125I]PYY6.0Inactive at Y1 (>35µM)
cAMP Biosensor AssayHEK293 (human Y2)1200
SF-41 Radioligand BindingHEK293 (human Y2)[125I]PYY60.3Inactive at Y1 (>35µM)
cAMP Biosensor AssayHEK293 (human Y2)4400

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to characterize these antagonists, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

NPY_Y2_Signaling_Pathway cluster_membrane Cell Membrane NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates Neurotransmitter Neurotransmitter Release Inhibition Y2R->Neurotransmitter Mediates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates BIIE0246 BIIE-0246 / Other Antagonists BIIE0246->Y2R Blocks

Caption: NPY Y2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (expressing Y2R) incubation Incubate Membranes with Radioligand and Competitor prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [125I]PYY) prep_radioligand->incubation prep_competitor Prepare Unlabeled Antagonist (e.g., BIIE-0246) prep_competitor->incubation filtration Separate Bound from Free Ligand (via Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Culture cells expressing the NPY Y2 receptor (e.g., HEK293 or KAN-Ts cells) to confluency.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [125I]PYY), and varying concentrations of the unlabeled antagonist.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of Gi-coupled receptors by quantifying the binding

A Comparative Guide to the In Vivo Efficacy of BIIE 0246 Hydrochloride and SF-11, a Novel Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two selective neuropeptide Y (NPY) Y2 receptor antagonists: the well-established BIIE 0246 hydrochloride and the novel brain-penetrant compound, SF-11. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols and relevant biological pathways to aid in the design and interpretation of preclinical research.

Introduction to Y2 Receptor Antagonism

The Neuropeptide Y (NPY) system, and specifically the Y2 receptor subtype, is a critical regulator of numerous physiological processes, including appetite, anxiety, and cardiovascular function. The Y2 receptor, predominantly located presynaptically, acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[1] Antagonism of the Y2 receptor is therefore a promising therapeutic strategy for a variety of disorders. BIIE 0246 has long been the gold standard for studying Y2 receptor-mediated effects in vivo.[1] More recently, novel antagonists such as SF-11 have been developed with different physicochemical properties, including enhanced brain penetration.[2]

Comparative In Vivo Efficacy

While direct head-to-head in vivo comparative studies are limited, this section compiles and contrasts data from separate studies investigating the effects of BIIE 0246 and SF-11 on key physiological parameters.

Table 1: Comparison of In Vivo Effects on Anxiety-Related Behavior
AntagonistAnimal ModelBehavioral TestDose and Route of AdministrationKey FindingsReference
BIIE 0246 RatElevated Plus Maze1.0 nmol, intracerebroventricularIncreased time spent in the open arms, suggesting an anxiolytic-like effect.[3]Bacchi et al., 2006
SF-11 RatForced Swim Test10 and 20 mg/kg, intraperitonealDecreased immobility time, indicating antidepressant-like potential.[2]Domin et al., 2019
Table 2: Comparison of In Vivo Effects on Food Intake and Body Weight
AntagonistAnimal ModelExperimental ConditionDose and Route of AdministrationKey FindingsReference
BIIE 0246 Mouse (Wild-type and NPY overexpressing)Chow or Western Diet1.3 mg/kg/day, intraperitoneal for 2 or 4.5 weeksOn a chow diet, it increased body weight gain. On a Western diet in NPY-overexpressing mice, it reduced fat mass gain.[4]Ailanen et al., 2018
SF-11 ---No direct in vivo data on food intake or body weight is currently available in the public domain.-
Table 3: Comparison of In Vivo Effects on Cardiovascular Parameters
AntagonistAnimal ModelMeasured ParameterDose and Route of AdministrationKey FindingsReference
BIIE 0246 PigSplenic and Renal Vasoconstriction100 nmol/kg, intravenousAbolished PYY-induced splenic vasoconstriction; did not affect basal cardiovascular parameters.[5]Malmström et al., 2002
SF-11 ---No direct in vivo data on cardiovascular parameters is currently available in the public domain.-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for in vivo experiments cited in this guide.

Protocol 1: Elevated Plus Maze for Anxiety-Like Behavior (adapted from Bacchi et al., 2006)

Objective: To assess the anxiolytic-like effects of a Y2 receptor antagonist.

Animals: Male Wistar rats.

Apparatus: An elevated plus-maze consisting of two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Administer BIIE 0246 (e.g., 1.0 nmol) or vehicle via intracerebroventricular injection.

  • After a set pre-treatment time, place the rat in the center of the elevated plus-maze, facing an open arm.

  • Allow the animal to freely explore the maze for a 5-minute period.[6][7]

  • Record the session using a video camera positioned above the maze.

  • Analyze the recording to quantify the time spent in the open arms and closed arms, as well as the number of entries into each arm.[6][8] An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[3]

Protocol 2: Forced Swim Test for Antidepressant-Like Activity (adapted from Domin et al., 2019)

Objective: To evaluate the potential antidepressant-like effects of a Y2 receptor antagonist.

Animals: Male Wistar rats.

Apparatus: A cylindrical container filled with water.

Procedure:

  • Administer SF-11 (e.g., 10 or 20 mg/kg) or vehicle via intraperitoneal injection.[2]

  • Following the pre-treatment period, place the rat in the water cylinder for a predetermined duration (e.g., 6 minutes).

  • Record the session and score the duration of immobility, swimming, and climbing behaviors.

  • A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.[2]

Signaling Pathways and Experimental Workflow

Visualizing the biological pathways and experimental processes can provide a clearer understanding of the mechanisms of action and study design.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.[9] Upon activation by NPY or other agonists, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also modulate other downstream effectors, including ion channels.

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds Gi Gi Protein (αβγ) Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_active->Cellular_Response Phosphorylates targets BIIE0246 BIIE 0246 / SF-11 BIIE0246->Y2R Blocks

NPY Y2 Receptor Signaling Pathway
Experimental Workflow: In Vivo Antagonist Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a Y2 receptor antagonist in a behavioral model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Male Wistar Rats) Grouping Random Assignment to Groups (Vehicle, Antagonist Dose 1, etc.) Animal_Acclimation->Grouping Drug_Preparation Antagonist Preparation (BIIE 0246 or SF-11 in vehicle) Administration Drug Administration (e.g., Intraperitoneal Injection) Drug_Preparation->Administration Grouping->Administration Behavioral_Test Behavioral Assay (e.g., Elevated Plus Maze) Administration->Behavioral_Test Data_Collection Video Recording and Scoring Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

In Vivo Antagonist Efficacy Workflow

Conclusion

BIIE 0246 remains a valuable tool for investigating the physiological roles of the NPY Y2 receptor. The emergence of novel antagonists like SF-11, with distinct properties such as brain penetrance, offers new opportunities for exploring the central effects of Y2 receptor modulation. While direct comparative data is still emerging, the information presented in this guide provides a foundation for researchers to select the appropriate antagonist and design robust in vivo studies to further elucidate the therapeutic potential of targeting the NPY Y2 receptor. Further research is warranted to directly compare the in vivo efficacy and pharmacokinetic profiles of these and other Y2 receptor antagonists in standardized models.

References

Validating the Unwavering Selectivity of BIIE-0246 for the Neuropeptide Y Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of binding affinities and functional data solidifies the position of BIIE-0246 hydrochloride as a cornerstone tool for investigating the physiological roles of the Neuropeptide Y (NPY) Y2 receptor. This guide provides a detailed comparison of its performance against other NPY receptor subtypes, supported by experimental data and protocols.

This compound, a non-peptide antagonist, has consistently demonstrated remarkable selectivity for the NPY Y2 receptor since its introduction.[1][2] Its utility as a pharmacological tool is underscored by its potent and competitive antagonism, enabling researchers to dissect the specific functions of the Y2 receptor in complex biological systems.[1][3][4] This guide delves into the experimental evidence that substantiates its selectivity, offering a clear perspective for researchers, scientists, and drug development professionals.

Unparalleled Selectivity Profile: A Quantitative Comparison

The selectivity of BIIE-0246 is most evident in its differential binding affinities for the various NPY receptor subtypes. Radioligand binding assays consistently reveal a high affinity for the Y2 receptor, with significantly lower affinity for the Y1, Y4, and Y5 subtypes. This pronounced difference, often exceeding a 600-fold margin, is a critical attribute for ensuring targeted pharmacological effects.[1][5]

Receptor SubtypeLigand/AntagonistSpeciesAssay TypeMeasured Value (IC50/Ki)
NPY Y2 BIIE-0246 Human Radioligand Binding (hY2R expressing SMS-KAN cells) IC50: 3.3 nM [1]
NPY Y2 BIIE-0246 Rat Radioligand Binding (HEK293 cells with rat Y2 cDNA) Ki: 8 - 15 nM [3][6][7][8]
NPY Y2 BIIE-0246 Rabbit Radioligand Binding (Kidney membrane) IC50: 7.5 nM [1]
NPY Y1BIIE-0246RatRadioligand BindingIC50: >10,000 nM[1]
NPY Y4BIIE-0246RatRadioligand BindingIC50: >10,000 nM[1]
NPY Y5BIIE-0246RatRadioligand BindingIC50: >10,000 nM[1]
NPY Y2JNJ-5207787--Alternative Y2 Antagonist[4]
NPY Y1BIBO3304Human/Rat-Selective Y1 Antagonist[3]

Table 1: Comparative Binding Affinities of BIIE-0246 for NPY Receptor Subtypes. The table highlights the potent and selective binding of BIIE-0246 to the NPY Y2 receptor across different species and cell systems, with markedly lower affinity for other NPY receptor subtypes.

Functional Antagonism: In Vitro and In Vivo Evidence

Beyond its high binding affinity, BIIE-0246 demonstrates potent functional antagonism at the Y2 receptor. In classic in vitro bioassays, such as the electrically stimulated rat vas deferens, BIIE-0246 acts as a competitive antagonist, causing a parallel rightward shift in the concentration-response curve of NPY.[1][3][7] This is quantified by its pA2 value, a measure of antagonist potency, which is consistently in the nanomolar range.

  • Rat Vas Deferens Bioassay: pA2 value of 8.1.[1][3][7]

  • Dog Saphenous Vein Bioassay: pA2 value of 8.6.[3][7]

Furthermore, in functional assays on tissues expressing multiple NPY receptor subtypes, like the rat colon (a Y2/Y4 bioassay), BIIE-0246 effectively blocks the effects of Y2-selective agonists without impacting the responses mediated by other NPY receptors.[3][7] In vivo studies have also utilized BIIE-0246 to elucidate the role of Y2 receptors in various physiological processes, including feeding behavior and anxiety.[6][9]

Experimental Protocols: Methodologies for Selectivity Validation

The validation of BIIE-0246's selectivity relies on well-established experimental protocols. Below are summaries of the key methodologies employed.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with the cDNA encoding for a specific NPY receptor subtype (e.g., rat Y1, Y2, Y4, or Y5).[3] This ensures that the binding observed is specific to the receptor of interest.

  • Membrane Preparation: The transfected cells are harvested, and the cell membranes containing the receptors are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand that is known to bind to the NPY receptor (e.g., [125I]PYY3-36 for Y2 receptors).[3]

  • Competition Binding: Increasing concentrations of the unlabeled antagonist (BIIE-0246) are added to the incubation mixture. The antagonist competes with the radioligand for binding to the receptor.

  • Detection and Analysis: The amount of bound radioactivity is measured. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value is then used to calculate the binding affinity (Ki).

Functional Bioassays (e.g., Rat Vas Deferens)

These assays assess the ability of an antagonist to block the physiological response induced by an agonist.

  • Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution.

  • Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes it to contract.

  • Agonist Response: The NPY agonist is added to the bath in increasing concentrations, which inhibits the electrically induced contractions. A concentration-response curve is generated.

  • Antagonist Incubation: The tissue is pre-incubated with a fixed concentration of BIIE-0246.

  • Shift in Agonist Response: The concentration-response curve for the NPY agonist is re-determined in the presence of BIIE-0246. A parallel rightward shift in the curve indicates competitive antagonism.

  • pA2 Determination: The pA2 value is calculated from the magnitude of the rightward shift, providing a measure of the antagonist's potency.[1][3][7]

Visualizing the Pathways and Processes

To further clarify the experimental approach and the underlying biological context, the following diagrams illustrate the NPY Y2 receptor signaling pathway and the workflow for assessing antagonist selectivity.

NPY_Y2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY/PYY NPY/PYY Y2R NPY Y2 Receptor (GPCR) NPY/PYY->Y2R Agonist Binding Gi Gi Protein Y2R->Gi Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP Gi->AC Inhibition PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylation Events BIIE0246 BIIE-0246 (Antagonist) BIIE0246->Y2R Blocks Binding

Caption: NPY Y2 Receptor Signaling Pathway.

Antagonist_Selectivity_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assessment cluster_analysis Selectivity Analysis HEK293 HEK293 Cells Transfection Transfect with NPY Receptor cDNA (Y1, Y2, Y4, Y5) HEK293->Transfection MembranePrep Membrane Preparation Transfection->MembranePrep RadioligandAssay Radioligand Competition Binding Assay with BIIE-0246 MembranePrep->RadioligandAssay IC50_Ki Determine IC50 and Ki values RadioligandAssay->IC50_Ki CompareAffinities Compare Ki values across NPY Receptor Subtypes IC50_Ki->CompareAffinities TissuePrep Isolate Tissue (e.g., Rat Vas Deferens) Bioassay In Vitro Bioassay TissuePrep->Bioassay AgonistCurve Generate Agonist Concentration-Response Curve Bioassay->AgonistCurve AntagonistIncubation Incubate with BIIE-0246 AgonistCurve->AntagonistIncubation ShiftedCurve Generate Shifted Agonist Curve AntagonistIncubation->ShiftedCurve pA2 Calculate pA2 value ShiftedCurve->pA2 ComparePotencies Compare pA2 values with other receptor antagonists pA2->ComparePotencies Conclusion Conclude on Selectivity Profile CompareAffinities->Conclusion ComparePotencies->Conclusion

Caption: Experimental Workflow for Antagonist Selectivity.

References

A Researcher's Guide to Selecting Appropriate Negative Controls for BIIE-0246 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological processes.[1][2] Robust experimental design is critical to ensuring that the observed effects of BIIE-0246 are specifically due to the antagonism of the Y2 receptor and not a result of off-target interactions or other confounding factors. The selection of appropriate negative controls is the cornerstone of such a design. This guide compares several potential negative controls, provides supporting data, and offers detailed experimental protocols to aid researchers in making informed decisions.

Understanding BIIE-0246 and the Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a presynaptic autoreceptor that, upon activation by NPY or Peptide YY (PYY), couples to inhibitory G-proteins (Gi/o).[3][4] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels, ultimately suppressing neurotransmitter release.[5][6] BIIE-0246 blocks these effects by competitively binding to the Y2 receptor.

cluster_membrane Cell Membrane NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Activates Gi Gi Protein Y2R->Gi Couples BIIE BIIE-0246 BIIE->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response

Caption: NPY Y2 receptor signaling pathway and antagonism by BIIE-0246.

Comparison of Negative Controls

The ideal negative control demonstrates that the biological effect observed with BIIE-0246 is absent when the Y2 receptor is not specifically antagonized. The choice of control depends on the experimental question, ranging from simple vehicle controls to highly specific inactive analogs.

Control TypeExample CompoundPrimary PurposeAdvantagesDisadvantages
Vehicle Control DMSO, Saline, Ethanol/Chremophor/Saline mixture[7]To control for effects of the solvent used to dissolve BIIE-0246.Simple, essential baseline control.Does not control for off-target effects of the drug molecule itself.
Inactive Structural Analog BIIE-0212To control for effects related to the chemical structure of BIIE-0246, independent of Y2 antagonism.High specificity; structurally very similar to BIIE-0246 but with significantly lower affinity for the Y2 receptor.May not be completely devoid of biological activity at very high concentrations.
Receptor Subtype Control BIBP-3226 (Y1 Antagonist)To demonstrate the selectivity of the observed effect for the Y2 receptor over other NPY receptor subtypes.Confirms that the effect is not mediated by antagonism of the closely related Y1 receptor.Does not rule out effects on other receptor systems (Y4, Y5, etc.) or non-NPY targets.
Unrelated Compound Propranolol (β-adrenergic antagonist)To control for general, non-specific effects on the experimental system (e.g., cell health, membrane disruption).Rules out broad, non-specific compound activity.Structurally and pharmacologically dissimilar, providing limited insight into specificity.
Quantitative Data Summary

The following table summarizes the binding affinities of BIIE-0246 and its key negative controls for various NPY receptors. Lower IC50/Ki values indicate higher binding affinity.

CompoundPrimary TargetY2 Receptor Affinity (IC50/Ki)Y1 Receptor Affinity (IC50/Ki)Y4 & Y5 Receptor AffinityReference(s)
BIIE-0246 Y2 Antagonist 8 - 15 nM [8][9]>10,000 nM>10,000 nM[10][11]
BIIE-0212 Inactive Analog >3,000 nM (>400-fold lower than BIIE-0246)Not reported, expected to be lowNot reported, expected to be low[10][11]
BIBP-3226 Y1 Antagonist >10,000 nM~1 nM>1,000 nMGeneral Pharmacology Data

Experimental Protocols & Workflows

In Vitro Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of BIIE-0246 and negative controls at the Y2 receptor.

Methodology:

  • Preparation: Use cell membranes from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293-NPY2R).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein).

    • Radioligand: A fixed concentration of a Y2-selective radioligand (e.g., [¹²⁵I]PYY(3-36)).

    • Competitor: Increasing concentrations of the test compound (BIIE-0246, BIIE-0212, or other controls).

    • Assay Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: Incubate the plate for 90-120 minutes at room temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Culture HEK293-NPY2R cells prep2 Harvest cells and prepare membranes prep1->prep2 assay1 Add membranes, [¹²⁵I]PYY(3-36), and competitor (BIIE-0246 or control) to 96-well plate prep2->assay1 assay2 Incubate at RT for 120 min assay1->assay2 assay3 Filter to separate bound/free radioligand assay2->assay3 assay4 Measure radioactivity with gamma counter assay3->assay4 analysis1 Plot % specific binding vs. [Competitor] assay4->analysis1 analysis2 Calculate IC50 and Ki analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

In Vitro cAMP Functional Assay

This protocol assesses the ability of BIIE-0246 to antagonize the agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Plating: Seed cells expressing the Y2 receptor (e.g., CHO-NPY2R) into a 96-well plate and culture overnight.

  • Pre-treatment: Wash cells and pre-incubate them with various concentrations of BIIE-0246 or a negative control (e.g., BIIE-0212) for 15-30 minutes.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) along with a Y2 receptor agonist (e.g., NPY at its EC80 concentration).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. The data should show that BIIE-0246 reverses the NPY-induced decrease in cAMP in a dose-dependent manner, while BIIE-0212 should have a minimal effect.

Logical Framework for Control Selection

The selection of controls should follow a logical hierarchy to build a convincing argument for the specificity of BIIE-0246.

cluster_levels Hierarchy of Controls level1 Level 1: Baseline Is there any effect? Control: Vehicle level2 Level 2: Specificity Is the effect due to the molecule? Control: Inactive Analog (BIIE-0212) level1->level2 Establishes drug effect level3 Level 3: Selectivity Is the effect Y2-receptor specific? Control: Other Subtype Antagonists (BIBP-3226) level2->level3 Establishes on-target effect

Caption: Logical hierarchy for selecting appropriate negative controls.

By systematically employing these controls, researchers can rigorously validate their findings and confidently attribute the observed biological outcomes to the specific antagonism of the NPY Y2 receptor by BIIE-0246.

References

Validating BIIE-0246 Hydrochloride's Specificity for the NPY Y2 Receptor: A Comparison Guide Using Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the precise mechanism of action of a pharmacological agent is paramount. This guide provides a comparative analysis of BIIE-0246 hydrochloride, a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor, using NPY Y2 receptor knockout mice as the definitive tool for validation. The data presented herein demonstrates that the effects of BIIE-0246 are indeed mediated through the Y2 receptor, as its activity is significantly diminished or absent in animals lacking this receptor.

BIIE-0246 has emerged as a critical tool for investigating the physiological roles of the NPY Y2 receptor.[1] It is a non-peptide antagonist with high affinity for the Y2 receptor, displaying IC50 values in the low nanomolar range (3.3 nM in cells expressing the human Y2 receptor and 7.5 nM in rabbit kidney preparations).[1] Its selectivity is highlighted by a over 600-fold lower affinity for other NPY receptor subtypes (Y1, Y4, and Y5).[1] While in vitro and in vivo studies in wild-type animals have strongly suggested its specificity, the use of NPY Y2 receptor knockout (Y2 -/-) mice provides the most rigorous validation by comparing its effects to those in wild-type (Y2 +/+) littermates.

Comparative Efficacy of BIIE-0246 in Wild-Type vs. NPY Y2 Knockout Mice

The following tables summarize the quantitative effects of this compound across various physiological and behavioral paradigms, highlighting the differential responses in wild-type and NPY Y2 receptor knockout mice.

Table 1: Effect of BIIE-0246 on Colonic Mucosal Ion Transport
GenotypeTreatmentChange in Short-Circuit Current (Isc) (μA cm⁻²)
Wild-Type (Y2 +/+)BIIE-0246 (1 μM)↑ 2.5 ± 0.4 (male) / ↑ 2.1 ± 0.3 (female)
NPY Y2 Knockout (Y2 -/-)BIIE-0246 (1 μM)No significant change (0.6 ± 0.6 male / 0.3 female)
Data sourced from Cox et al., 2001.[2]
Table 2: Behavioral Responses to BIIE-0246 in Nociception and Itch Models
GenotypeTreatmentNocifensive Behavior ScoreItch Behavior Score
Wild-Type (Npy2r loxP/loxP)BIIE-0246 (3 µg, i.t.)IncreasedDecreased
Sensory Neuron-Specific NPY Y2 Knockout (Npy2r loxP/loxP; Pirt Cre)BIIE-0246 (3 µg, i.t.)No significant changeNo significant change
Data adapted from a study on sensory neuron-specific Y2 deletion.[3]
Table 3: Influence of BIIE-0246 on Feeding Behavior
GenotypeTreatmentFood Intake
Wild-Type (WT)BIIE-0246 (arcuate nuclei administration)Increased in satiated rats
NPY Y2 Knockout (Y2 -/-)-Hyperphagic phenotype
Qualitative data suggests BIIE-0246's effect on feeding is consistent with the phenotype of Y2 knockout mice.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Measurement of Colonic Mucosal Ion Transport
  • Tissue Preparation: Distal colon segments are obtained from euthanized wild-type (Y2+/+) and NPY Y2 knockout (Y2-/-) mice. The mucosa is stripped from the underlying muscle and mounted in Ussing chambers.

  • Electrophysiological Recordings: The tissues are bathed in Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C. The short-circuit current (Isc), a measure of net ion transport, is continuously monitored.

  • Drug Application: After a stabilization period, this compound (1 μM) is added to the serosal side of the tissue. The change in Isc is recorded.

  • Data Analysis: The change in Isc following BIIE-0246 application is calculated and compared between genotypes.

Behavioral Testing: Nociception and Itch
  • Animal Subjects: Adult male and female wild-type (Npy2r loxP/loxP) and sensory neuron-specific NPY Y2 knockout (Npy2r loxP/loxP; Pirt Cre) mice are used.

  • Intrathecal Injection: this compound (3 µg) or vehicle is administered via intrathecal injection to conscious mice.

  • Nocifensive and Itch Behavior Assessment: Immediately following injection, mice are placed in an observation chamber. Nocifensive behaviors (e.g., biting, licking of the abdomen) and itch-related behaviors (e.g., scratching) are video-recorded and scored by a blinded observer for a defined period.

  • Data Analysis: The cumulative scores for nocifensive and itch behaviors are compared between treatment groups and genotypes.

Visualizing the Validation Workflow and Signaling

The following diagrams illustrate the logical framework for using NPY Y2 knockout mice to validate BIIE-0246's mechanism of action and the underlying signaling pathway.

G cluster_wt Wild-Type Mouse (Y2+/+) cluster_ko NPY Y2 Knockout Mouse (Y2-/-) BIIE_WT BIIE-0246 Administered Y2_WT NPY Y2 Receptor BIIE_WT->Y2_WT Blocks BIIE_KO BIIE-0246 Administered Effect_WT Physiological / Behavioral Effect Observed Y2_WT->Effect_WT Leads to Y2_KO NPY Y2 Receptor (Absent) BIIE_KO->Y2_KO No target Effect_KO Effect is Absent or Attenuated Y2_KO->Effect_KO No effect G NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Activates Signaling Inhibition of Neurotransmitter Release Y2R->Signaling Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Neurotransmission BIIE BIIE-0246 BIIE->Y2R Blocks Signaling->Presynaptic Inhibits

References

Cross-Validation of BIIE-0246 Hydrochloride Findings with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pharmacological antagonism of the Neuropeptide Y (NPY) Y2 receptor using BIIE-0246 hydrochloride and genetic knockout of the Y2 receptor. This guide synthesizes experimental data to cross-validate findings and offers detailed insights into the methodologies employed.

The NPY Y2 receptor, a G-protein coupled receptor, is a key regulator in a multitude of physiological processes, including appetite, anxiety, pain perception, and angiogenesis. Understanding its function is crucial for the development of therapeutics targeting these conditions. Two primary methods for investigating the role of the Y2 receptor are the use of selective antagonists, such as this compound, and genetic models, primarily knockout mice. This guide directly compares the outcomes of these two approaches to provide a comprehensive understanding of their concordance and potential discrepancies.

Data Presentation: Pharmacological vs. Genetic Approaches

The following tables summarize quantitative data from studies employing either this compound or Y2 receptor knockout mice to investigate various physiological parameters.

Parameter This compound Administration Y2 Receptor Knockout (Y2-/-) References
Food Intake & Body Weight Increased body weight gain on a chow diet in wild-type mice.[1] In diet-induced obese (DIO) mice with normal NPY levels, BIIE-0246 enhanced obesity.[1][2] However, in DIO mice with excess NPY, it prevented diet-induced obesity.[1][2]Y2-/- mice exhibit a lean phenotype with reduced body weight.[3][1][2][3]
Anxiety-like Behavior Administration of BIIE-0246 has an anxiolytic-like effect in the elevated plus-maze test in rats.[4]Y2 receptor knockout mice show reduced anxiety-like behavior.[4]
Pain Perception Intrathecal BIIE-0246 induced mechanical and cold hypersensitivity in uninjured mice.[5] However, it attenuated hypersensitivity in models of postoperative and neuropathic pain.[5]Sensory neuron-specific deletion of the Y2 receptor prevented BIIE-0246-induced hypersensitivity, and reduced mechanical and thermal hypersensitivity after incision or nerve injury.[5][5]
Angiogenesis In obese mice, BIIE-0246 treatment decreased tumor weight and angiogenesis.[6]NPY failed to induce angiogenesis in Y2 receptor-null mice, and these mice showed delayed wound healing with reduced neovascularization.[7][6][7]
Colonic Function BIIE-0246 elevated mucosal ion transport, indicating a blockade of inhibitory mucosal tone in wild-type mouse colon.[3]Y2-/- mouse colonic tissues were insensitive to the Y2-preferred agonist PYY(3-36).[3][3]

Experimental Protocols

Pharmacological Approach: this compound Administration

This compound is a potent, selective, and competitive non-peptide antagonist for the NPY Y2 receptor.[8][9]

  • Preparation and Administration: For in vivo studies in mice, this compound is typically dissolved in a vehicle such as saline. It is often administered via intraperitoneal (i.p.) injection.[1][2] For investigating central nervous system effects, direct intracerebroventricular (i.c.v.) or intrathecal administration may be used due to its limited ability to cross the blood-brain barrier.[10]

  • Dosage: A common dosage for peripheral administration in mice is 1.3 mg/kg/day.[1][2] The half-life of BIIE-0246 in mice is less than 3 hours.[2]

  • Vehicle Control: A vehicle solution (e.g., saline) is administered to a control group of animals to account for any effects of the injection procedure itself.

Genetic Approach: NPY Y2 Receptor Knockout Mice

The generation of NPY Y2 receptor knockout (Y2-/-) mice allows for the study of the lifelong absence of this receptor.

  • Generation of Knockout Mice: Germline Y2-/- mice can be generated by crossing mice carrying a floxed Y2 gene (Y2lox/lox) with oocyte-specific Cre recombinase-expressing mice.[11] Conditional knockout models can also be created to delete the Y2 receptor in specific cell types or at specific times.[12]

  • Genotyping: The deletion of the Y2 receptor gene is typically confirmed by polymerase chain reaction (PCR) using oligonucleotide primers that flank the targeted region.[11]

  • Control Animals: Wild-type (Y2+/+) littermates are used as controls in experiments involving Y2-/- mice to ensure that any observed differences are due to the absence of the Y2 receptor and not other genetic variations.

Visualizations

NPY_Y2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R_pre Y2 Receptor NPY->Y2R_pre Binds to Ca_channel Ca2+ Channel Y2R_pre->Ca_channel Inhibits Vesicle Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers release Y_Receptors_post Postsynaptic NPY Receptors (e.g., Y1, Y5) Vesicle->Y_Receptors_post Activates Signaling Downstream Signaling Y_Receptors_post->Signaling BIIE BIIE-0246 BIIE->Y2R_pre Blocks KO Y2 Knockout KO->Y2R_pre Abolishes

NPY Y2 Receptor Signaling Pathway

Experimental_Workflows cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach pharma_start Wild-Type Mice pharma_treat Administer BIIE-0246 or Vehicle pharma_start->pharma_treat pharma_measure Measure Physiological/ Behavioral Outcome pharma_treat->pharma_measure pharma_compare Compare BIIE-0246 vs. Vehicle pharma_measure->pharma_compare genetic_start Y2 Knockout Mice & Wild-Type Littermates genetic_measure Measure Physiological/ Behavioral Outcome genetic_start->genetic_measure genetic_compare Compare Y2 KO vs. Wild-Type genetic_measure->genetic_compare

Experimental Workflows Comparison

Logical_Relationship BIIE BIIE-0246 (Pharmacological Antagonist) Target NPY Y2 Receptor BIIE->Target Temporarily Blocks Validation Cross-Validation of Y2 Receptor Function BIIE->Validation Y2KO Y2 Knockout (Genetic Ablation) Y2KO->Target Permanently Removes Y2KO->Validation Outcome Observed Phenotype Target->Outcome Influences Outcome->Validation

Logical Relationship of Approaches

References

A Comparative Guide: BIIE-0246 Hydrochloride vs. siRNA-Mediated Y2 Receptor Knockdown for Y2 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the physiological roles of the Neuropeptide Y2 (Y2) receptor, choosing the right tool to inhibit its function is a critical decision that shapes experimental outcomes. The two predominant methods, pharmacological antagonism with BIIE-0246 hydrochloride and genetic silencing via siRNA-mediated knockdown, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.

Mechanism of Action

This compound is a potent and highly selective non-peptide competitive antagonist of the Y2 receptor.[1][2][3] It functions by binding to the receptor, thereby preventing the endogenous ligand, Neuropeptide Y (NPY), from activating it and initiating downstream signaling cascades.[4] This blockade is reversible and concentration-dependent.

siRNA-mediated Y2 receptor knockdown , on the other hand, operates at the genetic level. Small interfering RNA (siRNA) molecules designed to be complementary to the Y2 receptor's messenger RNA (mRNA) are introduced into cells. This leads to the degradation of the target mRNA, which in turn prevents the synthesis of the Y2 receptor protein, effectively reducing the number of receptors on the cell surface.

Performance and Specificity

The efficacy of BIIE-0246 has been extensively characterized. It exhibits high affinity for the Y2 receptor with IC50 values in the low nanomolar range.[2][3][5][6] Studies have demonstrated its high selectivity for the Y2 receptor over other Neuropeptide Y receptor subtypes such as Y1, Y4, and Y5.[7][8]

siRNA-mediated knockdown can achieve significant reductions in target protein expression, often exceeding 70-90%.[9] However, the efficiency can vary depending on the cell type, transfection efficiency, and the specific siRNA sequence used. A significant consideration for siRNA is the potential for off-target effects, where the siRNA molecule may partially bind to and suppress the expression of unintended genes.[5][10][11][12][13]

ParameterThis compoundsiRNA-Mediated Y2 Receptor Knockdown
Target Y2 Receptor ProteinY2 Receptor mRNA
Mechanism Competitive AntagonismmRNA Degradation
Typical Efficacy IC50: ~3.3 nM[2][3][5][6] pA2: 8.1-8.6[7]>70-90% reduction in protein expression (variable)[9]
Selectivity High for Y2 over Y1, Y4, Y5 receptors[7][8]High sequence specificity, but potential for off-target effects[5][10][11][12][13]
Reversibility ReversibleLong-lasting, requires new protein synthesis
Onset of Action RapidDelayed (hours to days)
Duration of Effect Dependent on pharmacokineticsCan be several days

Experimental Protocols

This compound Application (In Vitro)
  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

  • Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentration. It is advisable to perform a concentration-response curve to determine the optimal concentration for the specific experimental setup.

  • Application to Cells: Add the BIIE-0246-containing medium to the cells and incubate for the desired period before adding the Y2 receptor agonist.

  • Assessment of Antagonism: Measure the downstream effects of Y2 receptor activation (e.g., cAMP levels, calcium mobilization) in the presence and absence of BIIE-0246 to confirm its antagonistic activity.

siRNA-Mediated Y2 Receptor Knockdown (In Vitro)
  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transfection.[2]

  • siRNA-Transfection Reagent Complex Formation: In separate tubes, dilute the Y2 receptor-specific siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium. Combine the two solutions and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in the multi-well plate.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the Y2 receptor. The optimal time should be determined empirically.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot) levels.[2][7]

Visualizing the Methodologies

Below are diagrams illustrating the Y2 receptor signaling pathway and the experimental workflows for both this compound and siRNA-mediated knockdown.

Y2_Signaling_Pathway cluster_membrane Cell Membrane Y2R Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY NPY (Agonist) NPY->Y2R Activates BIIE BIIE-0246 BIIE->Y2R Blocks ATP ATP ATP->AC Signaling Downstream Signaling cAMP->Signaling

Y2 Receptor Signaling and BIIE-0246 Inhibition

Experimental_Workflows cluster_BIIE This compound Workflow cluster_siRNA siRNA Knockdown Workflow B_prep Prepare BIIE-0246 Working Solution B_treat Treat Cells B_prep->B_treat B_agonist Add Y2 Agonist B_treat->B_agonist B_assay Functional Assay B_agonist->B_assay S_seed Seed Cells S_complex Form siRNA-Lipid Complexes S_seed->S_complex S_transfect Transfect Cells S_complex->S_transfect S_incubate Incubate (24-72h) S_transfect->S_incubate S_validate Validate Knockdown (qPCR/Western) S_incubate->S_validate S_assay Functional Assay S_validate->S_assay

Comparative Experimental Workflows

Conclusion

The choice between this compound and siRNA-mediated knockdown of the Y2 receptor depends on the specific experimental goals. BIIE-0246 offers a rapid, reversible, and highly selective method for acutely inhibiting Y2 receptor function, making it ideal for pharmacological studies and experiments requiring precise temporal control. In contrast, siRNA-mediated knockdown provides a powerful tool for studying the long-term consequences of reduced Y2 receptor expression and is particularly useful for validating the specificity of pharmacological agents. Researchers should carefully consider the kinetics, specificity, and potential for off-target effects of each method when designing their experiments to ensure the generation of robust and reliable data.

References

A Head-to-Head Comparison: BIIE-0246 Hydrochloride versus First-Generation Peptide-Based NPY Y2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of physiological processes and for the development of novel therapeutics. This guide provides an objective, data-driven comparison of BIIE-0246 hydrochloride, a second-generation non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, with first-generation peptide-based antagonists, exemplified by T4-[NPY33–36]4.

Neuropeptide Y receptors, particularly the Y2 subtype, are implicated in a wide array of physiological functions, including appetite regulation, anxiety, and memory. Consequently, the development of selective antagonists for this receptor is of significant interest. This guide will delve into the performance of BIIE-0246 and its predecessors, focusing on binding affinity, selectivity, and functional antagonism, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators

ParameterThis compoundT4-[NPY33–36]4 (First-Generation Peptide)
Chemical Nature Non-peptidePeptide-based
Binding Affinity (Y2 Receptor) High (IC50: 3.3 - 15 nM)Low (IC50: ~750 nM)[1]
Selectivity Highly selective for Y2 over Y1, Y4, and Y5 receptors[2][3]Poor selectivity[1]
In Vitro Potency High (pA2: 8.1 - 8.48)[4][5]Weak antagonist[1]
In Vivo Efficacy Demonstrated effects in various models, though with limited bioavailability[3][6]Limited in vivo data due to poor potency and selectivity
Pharmacokinetics Poor drug-like properties, low permeability, short half-life[3]Expected poor metabolic stability and cell permeability

Delving into the Data: A Quantitative Comparison

The superiority of BIIE-0246 over first-generation peptide-based antagonists like T4-[NPY33–36]4 is evident from the quantitative data on their interaction with the NPY Y2 receptor.

Table 1: NPY Y2 Receptor Binding Affinity
CompoundPreparationRadioligandIC50 (nM)Reference
BIIE-0246 Rat brain homogenates[125I]PYY3–36~15[2]
HEK293 cells (rat Y2 receptor)[125I]PYY3–3615
T4-[NPY33–36]4 Rat brain homogenates[125I]PYY3–36750[1]
LN319 cells (Y2 receptor)[125I]NPY67.2[4][5]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. A lower IC50 indicates a higher binding affinity.

Table 2: Selectivity Profile against other NPY Receptor Subtypes
CompoundY1 Receptor AffinityY4 Receptor AffinityY5 Receptor AffinityReference
BIIE-0246 >10,000 nM (IC50)>10,000 nM (IC50)>10,000 nM (IC50)[3]
T4-[NPY33–36]4 Poorly selectiveInactiveInactive[1]
Table 3: In Vitro Functional Antagonism
CompoundAssayParameterValueReference
BIIE-0246 Rat Vas DeferenspA28.1[3]
T4-[NPY33–36]4 Noradrenaline Release AssaypA28.48[4][5]

The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

Visualizing the Science

To better understand the context of this comparison, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow for characterizing antagonists.

NPY_Y2_Signaling_Pathway cluster_extracellular Extracellular Space NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds to G_protein Gi/o Protein Y2R->G_protein AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release PKA->Neurotransmitter_release Modulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_influx->Neurotransmitter_release Triggers Antagonist_Characterization_Workflow start Start: Antagonist Characterization binding_assay Radioligand Binding Assay (Determine Affinity & Selectivity) start->binding_assay functional_assay In Vitro Functional Assay (e.g., Rat Vas Deferens) (Determine Potency & Efficacy) binding_assay->functional_assay in_vivo_model In Vivo Animal Model (Assess Physiological Effects) functional_assay->in_vivo_model pk_studies Pharmacokinetic Studies (ADME Properties) in_vivo_model->pk_studies data_analysis Data Analysis & Comparison pk_studies->data_analysis conclusion Conclusion on Antagonist Profile data_analysis->conclusion

References

A Comparative Guide to BIIE-0246 Hydrochloride: Assessing its Competitive Antagonist Properties at the Neuropeptide Y Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BIIE-0246 hydrochloride with other known Neuropeptide Y (NPY) Y2 receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating the physiological and pathological roles of the Y2 receptor.

This compound is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y Y2 receptor.[1] It has been instrumental in elucidating the function of the Y2 receptor, which is predominantly located on presynaptic neurons and is involved in the regulation of neurotransmitter release.[2][3] Understanding the pharmacological profile of BIIE-0246 in comparison to other available tools is crucial for designing and interpreting experiments in neuroscience, metabolism, and cardiovascular research.

Comparative Analysis of Y2 Receptor Antagonists

The following tables summarize the binding affinity and functional potency of this compound and a selection of alternative Y2 receptor antagonists. This data, derived from radioligand binding assays and functional assays, allows for a direct comparison of their in vitro properties.

Table 1: Radioligand Binding Affinity of Y2 Receptor Antagonists

CompoundRadioligandPreparationSpeciesIC50 (nM)Ki (nM)Selectivity
BIIE-0246 [¹²⁵I]PYY₃₋₃₆HEK293 cells expressing rat Y2 receptorRat15 ± 3[4]8-15[5]>650-fold selective for Y2 over Y1, Y4, and Y5 receptors[1]
BIIE-0246 [¹²⁵I]NPYSMS-KAN cells expressing human Y2 receptorHuman3.3[5][6]->600-fold selective over rat Y1, Y4, and Y5 receptors[6]
JNJ-5207787 [¹²⁵I]PYYKAN-Ts cells expressing human Y2 receptorHuman100[7][8]->100-fold selective over human Y1, Y4, and Y5 receptors[9][10]
JNJ-5207787 [¹²⁵I]PYYRat hippocampusRat-pIC50 = 7.10 ± 0.20[9]Selective for Y2 over Y1 in rat brain[9]
SF-11 [¹²⁵I]PYYY2R-expressing cellsNot Specified-1.55 ± 0.93Inactive at Y1R up to 35 µM
T₄[NPY₃₃₋₃₆]₄ [¹²⁵I]PYY₃₋₃₆Rat brain membraneRatWeakly inhibits binding[4]-Poor selectivity[4]

Table 2: Functional Antagonist Potency of Y2 Receptor Antagonists

CompoundAssayAgonistSpeciesIC50 (nM)pA2Notes
BIIE-0246 cAMP Biosensor AssayNPYNot Specified0.58 ± 0.56[11]--
BIIE-0246 Rat Vas Deferens BioassayNPYRat-8.1[4][6]Induces parallel rightward shift of NPY concentration-response curve[4]
JNJ-5207787 [³⁵S]GTPγS Binding AssayPYYHumanpIC50 = 7.20 ± 0.12[9]-Inhibits PYY-stimulated binding[9][10]
SF-11 cAMP Biosensor AssayNPYNot Specified199 ± 10[11]-Competitive antagonist[12]

Experimental Methodologies

Detailed protocols for the key assays used to characterize Y2 receptor antagonists are provided below. These methodologies are essential for the accurate assessment and comparison of compound performance.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to its target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the Y2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]PYY₃₋₃₆).

  • Increasing concentrations of the unlabeled antagonist (e.g., BIIE-0246) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist.

  • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of the Gαi-coupled Y2 receptor.

1. Cell Culture and Seeding:

  • Cells stably expressing the Y2 receptor (e.g., HEK293 cells) are cultured under standard conditions.

  • Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

2. Antagonist and Agonist Treatment:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are pre-incubated with varying concentrations of the antagonist (e.g., BIIE-0246) for a specific duration.

  • A fixed concentration of a Y2 receptor agonist (e.g., NPY) is then added to stimulate the receptor, in the presence of forskolin (B1673556) to elevate basal cAMP levels.

3. cAMP Measurement:

  • After incubation, the cells are lysed.

  • The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

4. Data Analysis:

  • The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.

  • The IC50 value, representing the concentration of antagonist that restores 50% of the maximal agonist effect, is calculated using a sigmoidal dose-response curve fit.

Rat Vas Deferens Bioassay

The rat vas deferens is a classical isolated tissue preparation used to assess the functional activity of NPY receptor ligands. The presynaptic Y2 receptors on sympathetic nerve terminals inhibit electrically evoked contractions.

1. Tissue Preparation:

  • The vas deferens is dissected from a male rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • The tissue is placed under a resting tension and allowed to equilibrate.

2. Electrical Field Stimulation:

  • The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are recorded using an isometric force transducer.

3. Antagonist and Agonist Application:

  • A cumulative concentration-response curve to a Y2 receptor agonist (e.g., NPY) is established to determine its inhibitory effect on the twitch response.

  • The tissue is then incubated with a fixed concentration of the antagonist (e.g., BIIE-0246) for a set period.

  • A second concentration-response curve to the agonist is then performed in the presence of the antagonist.

4. Data Analysis:

  • The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.

  • The pA2 value, a measure of the antagonist's potency, can be calculated from the Schild plot, providing an estimate of the antagonist's affinity for the receptor in a functional setting.[4][6]

Visualizing Key Processes

To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the Y2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds & Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Competitively Blocks Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to

Y2 Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Antagonism Assessment cluster_analysis Data Analysis and Comparison prep_membranes Prepare Y2R-expressing cell membranes radioligand_binding Perform Radioligand Binding Assay (e.g., with [¹²⁵I]PYY₃₋₃₆) prep_membranes->radioligand_binding calculate_ic50_ki Calculate IC50 and Ki values radioligand_binding->calculate_ic50_ki compare_data Compare binding and functional data with alternative antagonists calculate_ic50_ki->compare_data cell_culture Culture Y2R-expressing cells camp_assay Perform cAMP Functional Assay cell_culture->camp_assay calculate_ic50_pa2 Calculate IC50 or pA2 values camp_assay->calculate_ic50_pa2 tissue_prep Isolate Rat Vas Deferens bioassay Perform Organ Bath Bioassay tissue_prep->bioassay bioassay->calculate_ic50_pa2 calculate_ic50_pa2->compare_data determine_selectivity Determine selectivity profile (Y1, Y4, Y5 receptors) compare_data->determine_selectivity

Experimental Workflow for Antagonist Characterization

References

A Comparative Guide to the Dose-Response Analysis of BIIE-0246 Hydrochloride in Functional Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BIIE-0246 hydrochloride's performance with other selective neuropeptide Y (NPY) Y2 receptor antagonists in various functional bioassays. The information is supported by experimental data to aid in the selection of appropriate research tools for studying the NPYergic system.

Introduction to this compound

This compound is a potent, highly selective, and non-peptide competitive antagonist of the neuropeptide Y receptor subtype 2 (Y2R).[1] Since its development, it has been widely used as a gold-standard pharmacological tool for investigating the physiological and pathophysiological roles of the Y2 receptor in both in vitro and in vivo models.[1] The Y2 receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly located on presynaptic neurons and plays a crucial role in regulating neurotransmitter release. Its involvement in processes such as appetite, anxiety, and pain has made it a significant target for drug discovery.

Comparative Dose-Response Analysis

The antagonist potency of BIIE-0246 has been characterized in numerous functional bioassays. This section compares its performance, primarily represented by IC50 values, with other notable NPY Y2 receptor antagonists.

CompoundBioassay TypeTargetSpeciesIC50 (nM)Reference
BIIE-0246 Radioligand BindingY2RHuman3.3[1]
BIIE-0246 cAMP Biosensor AssayY2RNot Specified0.58 ± 0.56[2]
JNJ-31020028 Radioligand BindingY2RHuman6[3]
SF-11 cAMP Biosensor AssayY2RNot Specified199 ± 10[2]
CYM 9484 Not SpecifiedY2RNot Specified19[4]
CYM 9552 Not SpecifiedY2RNot Specified12[4]

Signaling Pathways of the NPY Y2 Receptor

The NPY Y2 receptor primarily couples to the Gi/o family of G-proteins.[5][6] Activation of the Y2 receptor by its endogenous ligands, NPY and peptide YY (PYY), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, the βγ-subunits of the activated G-protein can directly modulate the activity of ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels.[7] There is also evidence suggesting that the Y2 receptor can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5][8]

NPY_Y2_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Activates G_protein Gi/o Protein (αβγ) Y2R->G_protein Activates BIIE0246 BIIE-0246 BIIE0246->Y2R Inhibits AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates PLC Phospholipase C (PLC) G_protein->PLC βγ activates (via Gq) ATP ATP Ca_ion_in Ca²⁺ Influx K_ion_out K⁺ Efflux PIP2 PIP₂ cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Phosphorylates Targets Ca_ion_in->Cellular_Response Decreased Influx K_ion_out->Cellular_Response Increased Efflux (Hyperpolarization) IP3_DAG IP₃ + DAG PIP2->IP3_DAG Hydrolyzes Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Induces Ca_release->Cellular_Response Modulates Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (Y2R) - Radiolabeled Ligand - Test Compound (BIIE-0246) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution incubation Incubate: Membranes + Radioligand + Test Compound in 96-well plate serial_dilution->incubation filtration Rapid Filtration and Washing to separate bound from free ligand incubation->filtration drying Dry Filter Plate filtration->drying scintillation Add Scintillation Fluid drying->scintillation counting Quantify Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis: - Plot % Specific Binding vs. [Compound] - Determine IC50 counting->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of BIIE-0246 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of BIIE-0246 hydrochloride, a potent and selective neuropeptide Y Y2 receptor antagonist.

When handling and disposing of this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific, universally applicable SDS for this compound is not publicly available through general searches, key safety and disposal principles for potent, non-peptide small molecules in a research setting should be strictly followed. The information presented here is based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a licensed environmental waste management service.

  • Waste Characterization and Segregation:

    • Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste. Do not mix with general laboratory trash. Contaminated consumables such as weighing boats, pipette tips, and gloves must also be disposed of as hazardous solid waste in a designated, clearly labeled container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour solutions down the drain. The container should be compatible with the solvents used (e.g., DMSO, ethanol).

  • Container Management:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the empty and decontaminated container can typically be disposed of as general waste, though institutional policies may vary.

  • Waste Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate concentration and the solvent(s) present in liquid waste containers.

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the chemical waste.

    • Ensure all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 968.98 g/mol [1]
Formula C₄₉H₅₇N₁₁O₆·2HCl[1]
Solubility in DMSO Soluble to 100 mM[1]
Purity ≥98%[1]
Storage Temperature -20°C[1]
CAS Number 246146-31-6[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Handling & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Final Disposal A This compound (Solid or Solution) B Solid Waste (Unused chemical, contaminated items) A->B C Liquid Waste (Solutions, rinsate) A->C D Designated Hazardous Solid Waste Container B->D E Designated Hazardous Liquid Waste Container C->E F Label Container: 'Hazardous Waste' 'this compound' Solvent & Concentration D->F E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Compliant Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling BIIE-0246 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BIIE-0246 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y2 receptor. Given the absence of a specific Safety Data Sheet (SDS), this document is based on general principles for handling potent pharmaceutical compounds in a laboratory setting. A thorough risk assessment by qualified safety professionals is mandatory before commencing any work with this substance.

I. Personal Protective Equipment (PPE) and Engineering Controls

Due to its potency, handling of this compound requires stringent controls to minimize exposure. The following PPE and engineering controls are essential:

Control TypeSpecificationPurpose
Primary Engineering Control Certified Class II Biological Safety Cabinet (BSC) or a Fume Hood with a face velocity of 100 feet per minute. For handling larger quantities or for procedures with a high potential for aerosolization, a containment glove box is recommended.To provide a contained workspace and prevent inhalation of the powdered compound.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator. For higher-risk procedures, a powered air-purifying respirator (PAPR) should be considered.To protect against inhalation of fine particles.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles if there is a splash hazard.To prevent eye contact with the compound.
Hand Protection Double gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination.To prevent skin absorption.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs. For extensive handling, a disposable suit (e.g., Tyvek) is recommended.To protect skin and clothing from contamination.
II. Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Weighing:

  • All handling of the powdered form of this compound must be conducted within a certified containment device (BSC or fume hood).

  • Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) is inside the containment area.

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the required amount of the compound. Use anti-static weigh boats to prevent dispersal of the powder.

  • Close the primary container immediately after weighing.

2. Solubilization:

  • This compound is soluble in DMSO.

  • Add the solvent to the vessel containing the weighed powder within the containment device.

  • Cap the vessel securely and vortex until the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

3. Experimental Use:

  • Once in solution, the risk of aerosolization is significantly reduced. However, standard laboratory practices for handling chemical solutions should be followed.

  • Maintain the use of gloves, a lab coat, and eye protection.

4. Decontamination:

  • All surfaces and equipment that may have come into contact with the powder should be decontaminated.

  • Use a 70% ethanol (B145695) solution or another appropriate laboratory disinfectant to wipe down the work area within the containment device.

  • Dispose of all contaminated disposables as hazardous waste.

III. Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill of the powder within a containment device, carefully wipe it up with a damp cloth, avoiding raising dust. For a larger spill or a spill outside of containment, evacuate the area and contact the institution's environmental health and safety department immediately.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous waste.[1][2][3][4][5]

  • Aqueous Waste: For dilute aqueous solutions, consult your institution's guidelines for the disposal of non-hazardous chemical waste. Some institutions may permit drain disposal for very dilute, non-toxic solutions, but this must be verified.[1][2][3]

Mandatory Visualizations

Signaling Pathway of NPY Y2 Receptor

The neuropeptide Y (NPY) Y2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor activates an associated inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. This compound acts as an antagonist, blocking this pathway.

NPY_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY_Agonist NPY Agonist Y2_Receptor NPY Y2 Receptor NPY_Agonist->Y2_Receptor Binds & Activates BIIE_0246 BIIE-0246 HCl BIIE_0246->Y2_Receptor Binds & Blocks Gi_Protein Gi Protein Y2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Downstream_Effects Inhibition of Neurotransmitter Release cAMP->Downstream_Effects Leads to

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Handling this compound

This workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Handling_Workflow Start Receive & Log BIIE-0246 HCl PPE Don Appropriate PPE: - Double Gloves - Lab Coat - Safety Goggles - Respirator Start->PPE Containment Work in a Certified Containment Device (BSC or Fume Hood) PPE->Containment Weighing Weigh Powder Containment->Weighing Solubilization Prepare Stock Solution (e.g., in DMSO) Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Work Area and Equipment Experiment->Decontamination Waste_Segregation Segregate Waste: - Contaminated Solids - Liquid Waste - Sharps Decontamination->Waste_Segregation Disposal Dispose of Waste via Institutional EHS Procedures Waste_Segregation->Disposal End End of Procedure Disposal->End

Caption: Safe Handling Workflow for BIIE-0246 HCl.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.